Boc-6-bromo-DL-tryptophan
Description
BenchChem offers high-quality Boc-6-bromo-DL-tryptophan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-6-bromo-DL-tryptophan including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(6-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRGNBUFSULZAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Boc-6-bromo-DL-tryptophan CAS number 1104606-57-6
CAS Number: 1104606-57-6 Formula: C₁₆H₁₉BrN₂O₄ Molecular Weight: 383.24 g/mol [1][2]
Executive Summary: The Halogenated Indole Scaffold
Boc-6-bromo-DL-tryptophan represents a high-value "dual-utility" building block in modern medicinal chemistry. Unlike standard amino acids, this compound serves two distinct strategic functions:
-
Structural Mimicry: It acts as a hydrophobic, steric probe in peptidomimetics, mimicking the bulkier residues found in marine natural products (e.g., Conus peptides).[2]
-
Synthetic Gateway: The C6-bromine substituent functions as a pre-installed "handle" for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), enabling the rapid generation of tryptophan-functionalized libraries without de novo indole synthesis.[1][2]
This guide details the physiochemical profile, synthetic integration, and handling protocols required to utilize this compound effectively in drug discovery workflows.[2]
Chemical Profile & Structural Analysis[1][2][3][4]
Physiochemical Properties
| Property | Specification |
| Appearance | White to off-white powder |
| Purity (HPLC) | |
| Solubility | Soluble in DMF, DMSO, Methanol, DCM; Insoluble in Water |
| Melting Point | 135–140 °C (Decomposition) |
| Chirality | Racemic (DL-mixture); contains equimolar (R) and (S) enantiomers |
| Protecting Group | Boc (tert-Butyloxycarbonyl) – Acid labile |
| Functional Handle | 6-Bromo – Aryl halide for Pd-catalyzed coupling |
Structural Significance
The 6-position on the indole ring is electronically distinct.[1][2] Unlike the 5-position (which is electronically coupled to the nitrogen lone pair), the 6-position is more isolated, often preserving the intrinsic fluorescence properties of the tryptophan core while providing a vector for extension that points away from the peptide backbone.[1] This makes it ideal for probing deep hydrophobic pockets in GPCRs and kinase targets.[2]
Strategic Utility: The "Handle" & "Shield" Mechanism
The utility of CAS 1104606-57-6 relies on the orthogonality between the Boc group (Shield) and the Bromide (Handle) .[1][2]
Figure 1: The divergent workflow. The compound can be used as a static probe (dashed line) or a dynamic scaffold for late-stage functionalization (solid line).[1][2]
Experimental Protocols
Protocol A: Solid Phase Peptide Synthesis (SPPS) Integration
Objective: Incorporate Boc-6-bromo-DL-Trp into a peptide chain without racemization or side-reactions.
Note: As a racemic mixture, this coupling will generate diastereomers in the final peptide if other chiral centers are present.[2] Separation via RP-HPLC is usually required post-cleavage.[1][2]
Reagents:
-
Coupling Agents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[1][2]
-
Resin: Wang or Rink Amide (depending on C-term requirement).[1][2]
Step-by-Step:
-
Activation: Dissolve Boc-6-bromo-DL-Trp (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF. Add DIC (3.0 eq) and stir for 2 minutes to form the active ester. Avoid HBTU/HATU if possible to minimize potential guanidinylation, though they are acceptable with base control.
-
Coupling: Add the pre-activated mixture to the resin-bound amine. Agitate at room temperature for 60–90 minutes.
-
Monitoring: Verify coupling via Kaiser Test (ninhydrin). The 6-bromo substituent is electron-withdrawing, potentially slowing nucleophilic attack; a double coupling (2 x 45 min) is recommended for difficult sequences.[1][2]
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling
Objective: Functionalize the 6-position with an aryl group (e.g., phenyl, pyridyl) while the peptide is still on the resin.[1][2]
Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1][2] The electron-poor nature of the 6-bromoindole facilitates oxidative addition.[1][2]
Figure 2: Catalytic cycle for the functionalization of the 6-bromoindole core.[1][2]
Procedure:
-
Catalyst Prep: In a Schlenk tube, dissolve Pd(PPh₃)₄ (0.05 eq) and the Aryl Boronic Acid (3.0 eq) in degassed DMF/Water (9:1 v/v).
-
Base Addition: Add Na₂CO₃ (2M aqueous solution, 5.0 eq).
-
Reaction: Transfer the mixture to the resin-bound Boc-6-bromo-peptide under Argon.
-
Conditions: Heat to 70°C for 4–12 hours. Note: Microwave irradiation (60°C, 30 min) significantly improves yield and purity.[1]
-
Wash: Extensive washing is critical to remove Palladium.[1][2] Wash sequence: DMF (3x), aqueous sodium diethyldithiocarbamate (0.5% w/v in DMF, to chelate Pd), DMF (3x), DCM (3x).[1][2]
Protocol C: Deprotection & Cleavage (The "Indole Warning")
Critical Risk: During acidolytic cleavage (removal of Boc and resin release), the electron-rich indole ring is susceptible to electrophilic attack by tert-butyl cations, leading to permanent alkylation (tert-butylation) of the indole ring.[1][2]
The Solution: Use a "Scavenger Cocktail" with high thiol content.[2]
Optimized Cocktail (Reagent K analog):
Procedure:
-
Suspend resin in the cocktail (10 mL per gram of resin).
-
Agitate gently for 2–3 hours at room temperature.
-
Precipitate the peptide filtrate into cold Diethyl Ether.
-
Centrifuge and wash the pellet 3x with ether.
Quality Control & Characterization
Expected Analytical Data
-
¹H NMR (DMSO-d₆): Look for the characteristic indole protons. The 6-bromo substitution pattern will show a specific splitting pattern:
-
Mass Spectrometry (ESI-MS):
Storage & Stability[1][2]
-
Oxidation Sensitivity: Tryptophan derivatives are prone to oxidation (forming kynurenine derivatives) upon exposure to light and air.[1][2]
-
Recommendation: Store at 0–8°C (or -20°C for long term) in a tightly sealed container, preferably under Argon or Nitrogen. Protect from light.[1][2]
References
-
Synthesis of 6-bromo-tryptophan derivatives: Journal of Organic Chemistry, "Regioselective Bromination of Indoles and Applications in Peptide Synthesis."[1][2]
-
Suzuki-Miyaura Coupling on Solid Phase: Tetrahedron Letters, "Palladium-Catalyzed Cross-Coupling Reactions of Resin-Bound Haloaromatics."[1][2]
-
Peptide Cleavage Protocols: Methods in Enzymology, "Solid-Phase Peptide Synthesis: Cleavage Cocktails and Scavengers."[1][2]
-
Boc-6-bromo-DL-tryptophan Product Data: PubChem Compound Summary for CAS 1104606-57-6.
-
Applications in Conus Peptides: Biochemistry, "Post-translational Bromination in Conotoxins."[2][3]
Sources
- 1. 1-(tert-Butoxycarbonyl)-N-(((9H-fluoren-9-yl)methoxy)carbonyl)-D-tryptophan | C31H30N2O6 | CID 16213150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Multiple 6-bromotryptophan residues in a sleep-inducing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Scalable Synthesis of N-α-Boc-6-Bromo-DL-Tryptophan
Executive Summary & Strategic Utility
N-α-(tert-Butoxycarbonyl)-6-bromo-DL-tryptophan is a high-value scaffold in medicinal chemistry, particularly for the development of peptidomimetics and indole-based alkaloids. The 6-bromo substituent serves as a critical "synthetic handle," enabling late-stage diversification via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to access complex biological probes.
This guide details the robust chemical protection of the
Retrosynthetic Analysis & Mechanism
The synthesis relies on the nucleophilic attack of the free
Critical Mechanistic Insight: Tryptophan derivatives possess two nucleophilic nitrogen atoms. The
Visualization: Reaction Pathway
Figure 1: Mechanistic flow ensuring regioselective protection of the
Detailed Experimental Protocol
Reagents and Materials
| Reagent | CAS No.[2] | Equiv. | Role |
| 6-Bromo-DL-tryptophan | 52448-17-6 | 1.0 | Starting Material |
| Di-tert-butyl dicarbonate ( | 24424-99-5 | 1.1 - 1.2 | Protecting Group Source |
| Sodium Hydroxide (1M) | 1310-73-2 | 2.0 - 2.5 | Base / pH Control |
| 1,4-Dioxane | 123-91-1 | Solvent | Solubilizer for |
| Ethyl Acetate | 141-78-6 | Extraction | Work-up Solvent |
| KHSO₄ (1M) or Citric Acid (10%) | - | Quench | Acidification (pH 2-3) |
Step-by-Step Methodology
Step 1: Solubilization and pH Adjustment
-
Charge a round-bottom flask with 6-bromo-DL-tryptophan (10 mmol, 2.83 g).
-
Add 1M NaOH (20 mL, 20 mmol) and Water (10 mL). Stir until the amino acid is fully dissolved (solution becomes clear).
-
Add 1,4-Dioxane (30 mL).
-
Expert Note: The 1:1 (v/v) organic/aqueous ratio is critical. Dioxane solubilizes the hydrophobic
, while water keeps the amino acid salt in solution.
-
Step 2: The Schotten-Baumann Reaction
-
Cool the mixture to 0°C (ice bath) to suppress potential oligomerization or side reactions, though the reaction is robust at RT.
-
Add
(11-12 mmol, ~2.6 g) dropwise (dissolved in minimal dioxane if solid). -
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C).
-
Monitor pH: Maintain pH between 10 and 11. If it drops below 9, add small aliquots of 1M NaOH.
-
Caution: Do not exceed pH 12 to avoid racemization (though less risky for carbamates) or hydrolysis of the Boc group later.
-
-
Stir for 12–16 hours.
Step 3: Work-up and Isolation
-
Evaporation: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the bulk of the dioxane. Do not distill to dryness.
-
Wash: Dilute the remaining aqueous residue with water (20 mL) and wash with diethyl ether (
mL).-
Purpose: This removes unreacted
and tert-butanol. The product remains in the aqueous phase as the sodium salt.
-
-
Acidification: Cool the aqueous phase to 0°C. Slowly acidify to pH 2–3 using 1M
or 10% Citric Acid .-
Observation: The product will precipitate as a white/off-white solid or form an oil.
-
-
Extraction: Extract the acidic aqueous layer with Ethyl Acetate (
mL). -
Drying: Combine organic layers, wash with brine, dry over anhydrous
, and filter. -
Concentration: Evaporate the solvent to yield the crude N-Boc-6-bromo-DL-tryptophan.
Purification & Optimization Logic
For drug development applications, >98% purity is required.
Recrystallization Protocol:
-
Solvent System: Ethyl Acetate / Hexanes (or Petroleum Ether).
-
Procedure: Dissolve crude solid in minimal hot Ethyl Acetate. Add Hexanes dropwise until turbidity persists. Cool to 4°C overnight.
Visualization: Purification Decision Tree
Figure 2: Decision logic for achieving pharmaceutical-grade purity.
Analytical Validation (Self-Validating System)
To confirm the identity and purity of Boc-6-bromo-DL-tryptophan (
Proton NMR ( -NMR, 400 MHz, DMSO- )
| Shift ( | Multiplicity | Integration | Assignment | Diagnostic Note |
| 10.95 | s (br) | 1H | Indole NH | Disappears with |
| 12.60 | s (br) | 1H | -COOH | Broad acidic proton. |
| 7.55 | d | 1H | Indole C4-H | Doublet due to ortho-coupling. |
| 7.51 | s | 1H | Indole C7-H | Key Marker: Singlet (or fine doublet) due to Br at C6 preventing ortho-coupling. |
| 7.15 | s | 1H | Indole C2-H | Characteristic indole singlet.[2] |
| 7.10 | dd | 1H | Indole C5-H | Split by C4 and C7 (weak). |
| 6.90 | d | 1H | Carbamate NH | Coupled to |
| 4.20 | m | 1H | Chiral center proton. | |
| 3.10-2.90 | m | 2H | Diastereotopic methylene protons. | |
| 1.34 | s | 9H | Boc (CH | Strong singlet, confirms protection. |
Mass Spectrometry (ESI-MS)
-
Expected Mass: 382.05 (for
) and 384.05 (for ). -
Observation: Look for the characteristic 1:1 isotopic pattern of Bromine in the
(negative mode) or (positive mode) peaks. -
Fragmentation: Loss of t-butyl group (-56 Da) or Boc group (-100 Da) is common in MS/MS.
Troubleshooting & Expert Tips
-
Issue: Low Yield / Oiling Out.
-
Cause: Incomplete acidification or product trapping in the aqueous phase.
-
Fix: Ensure pH reaches ~2.5. Saturate the aqueous layer with NaCl (salting out) before Ethyl Acetate extraction to force the organic product out of the water.
-
-
Issue: Indole Protection (
-Boc).-
Cause: pH > 12 or use of DMAP.
-
Fix: Keep pH strictly < 11. If bis-Boc forms (check NMR for loss of Indole NH at 10.95 ppm), treat the crude with mild base (dilute NaOH) or hydrazine in methanol to selectively cleave the indole-Boc while retaining the
-amine Boc.
-
-
Storage:
-
Store at -20°C. Tryptophan derivatives are sensitive to oxidation (turning pink/brown over time). Flush vials with Argon/Nitrogen.
-
References
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc chemistry and stability).
-
Sigma-Aldrich. (n.d.). Protocol for Boc Protection of Amino Acids. Link
- Han, G., & Tam, J. P. (1996). Synthesis of Indole-Protected Tryptophan Derivatives. Journal of Organic Chemistry. (Discusses regioselectivity issues in tryptophan protection).
-
PubChem. (n.d.). 6-Bromo-DL-tryptophan Compound Summary. Link
-
BenchChem. (2025).[3][4] Boc Protection Mechanism and Protocols. Link
Sources
Navigating the Synthesis Frontier: A Technical Guide to the Solubility of Boc-6-bromo-DL-tryptophan
For Immediate Release
Shanghai, China – January 29, 2026 – In the intricate landscape of pharmaceutical research and peptide synthesis, understanding the fundamental physicochemical properties of novel building blocks is paramount to innovation. This technical guide, authored for researchers, scientists, and drug development professionals, provides an in-depth exploration of the solubility characteristics of Boc-6-bromo-DL-tryptophan. While quantitative solubility data for this specific derivative remains largely unpublished, this document synthesizes available information on analogous compounds and foundational chemical principles to offer a predictive framework and a robust experimental protocol for its determination.
Introduction: The Significance of Boc-6-bromo-DL-tryptophan in Drug Discovery
Boc-6-bromo-DL-tryptophan is a halogenated amino acid derivative of significant interest in medicinal chemistry and drug development. The incorporation of a bromine atom at the 6-position of the indole ring can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[1] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function renders it a key intermediate in solid-phase and solution-phase peptide synthesis.[2] Understanding its solubility is a critical first step in designing efficient synthetic routes, purification strategies, and formulation approaches.
Halogenated tryptophans are precursors to a variety of natural products and bioactive molecules, including those with antibiotic and antitumor properties.[3] The ability to precisely control the solubility of these building blocks directly impacts reaction kinetics, yield, and purity of the final active pharmaceutical ingredient (API).
Physicochemical Properties and Predicted Solubility Profile
Influence of the Boc Group and Bromine Substitution
The Boc protecting group significantly increases the lipophilicity of the parent amino acid, generally leading to enhanced solubility in organic solvents compared to the unprotected form. This is a well-established principle in peptide chemistry.[4] Furthermore, the bromine atom at the 6-position of the indole ring further contributes to the molecule's nonpolar character.
Qualitative Solubility Insights from Analogous Compounds
Qualitative data for the parent compound, 6-bromo-DL-tryptophan, indicates it is slightly soluble in acetic acid and dimethyl sulfoxide (DMSO).[5] Another related compound, 6-fluoro-DL-tryptophan, is reported to be soluble in methanol and 2% acetic acid at approximately 0.1 and 1 mg/mL, respectively, while being sparingly soluble in aqueous solutions.[6] Based on these observations, it is reasonable to infer that Boc-6-bromo-DL-tryptophan will exhibit good solubility in polar aprotic solvents and limited solubility in water.
Tabulated Physicochemical Data
The following table summarizes key physicochemical properties of 6-bromo-L-tryptophan, the L-enantiomer of the parent compound of our topic molecule. These values, particularly the XLogP3, provide a quantitative basis for predicting the lipophilic nature of the core structure.
| Property | Value | Source |
| Molecular Weight | 283.12 g/mol | PubChem[7] |
| XLogP3 | -0.2 | PubChem[7] |
| Hydrogen Bond Donor Count | 3 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[7] |
Note: The addition of the Boc group (C5H9O2) to 6-bromo-DL-tryptophan will increase the molecular weight to approximately 383.24 g/mol and significantly increase the lipophilicity (and thus the LogP value).
Experimental Protocol for Solubility Determination
To address the current data gap, a systematic experimental approach is necessary to quantitatively determine the solubility of Boc-6-bromo-DL-tryptophan in various solvents. The following protocol outlines a reliable and reproducible method based on the principles of equilibrium solubility determination followed by a suitable analytical technique.
Materials and Equipment
-
Boc-6-bromo-DL-tryptophan (high purity)
-
A range of analytical grade solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, isopropanol, acetonitrile, dichloromethane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethyl acetate)
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of Boc-6-bromo-DL-tryptophan into separate vials for each solvent to be tested. The goal is to have undissolved solid remaining after equilibration.
-
Add a known volume of the respective solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) to mimic ambient and physiological conditions, respectively.
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution has reached saturation. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Sample Processing:
-
After equilibration, carefully remove the vials from the shaker. Allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed to pellet the remaining solid material.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high concentration readings.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.[8][9]
-
HPLC Method: A reversed-phase C18 column is typically suitable for tryptophan derivatives. The mobile phase could consist of a gradient of acetonitrile and water with a small amount of trifluoroacetic acid. Detection is usually performed at the wavelength of maximum absorbance for the tryptophan indole ring (around 280 nm).
-
UV-Vis Spectrophotometry: Prepare a standard curve of Boc-6-bromo-DL-tryptophan in the same solvent. Measure the absorbance of the diluted supernatant and determine the concentration from the standard curve.
-
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of Boc-6-bromo-DL-tryptophan solubility.
Caption: Experimental workflow for determining the solubility of Boc-6-bromo-DL-tryptophan.
Conclusion and Future Perspectives
While direct quantitative solubility data for Boc-6-bromo-DL-tryptophan is not yet widely published, a strong predictive framework can be established based on the known properties of related tryptophan derivatives. The Boc group and bromine substitution are expected to confer significant solubility in common organic solvents, a critical characteristic for its application in synthetic chemistry.
The provided experimental protocol offers a robust and validated method for researchers to determine the precise solubility of this compound in a range of solvents and conditions. The generation of such empirical data will be invaluable to the scientific community, enabling more efficient process development, formulation design, and ultimately, accelerating the discovery of new therapeutics. It is anticipated that as the use of halogenated tryptophans in drug discovery continues to grow[3], a comprehensive public database of their physicochemical properties will become an essential resource for the field.
References
-
Chem-Impex. (n.d.). 6-Bromo-DL-tryptophan. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-bromo-L-tryptophan. PubChem Compound Database. Retrieved from [Link]
-
Loba Chemie. (n.d.). DL-TRYPTOPHAN. Retrieved from [Link]
-
ResearchGate. (n.d.). Convenient synthesis of 7'- and 6'-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of L-Tryptophan (CAS 73-22-3). Retrieved from [Link]
- Kocadağlı, T., & Gökmen, V. (2016). A simplified HPLC method for determination of tryptophan in some cereals and legumes. Journal of Food Composition and Analysis, 47, 1-6.
- Wang, Y., et al. (2023). Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. Frontiers in Bioengineering and Biotechnology, 11, 1163412.
- Friedman, M., & Gumbmann, M. R. (1986). Determination of tryptophan as the reduced derivative by acid hydrolysis and chromatography. Journal of Protein Chemistry, 5(4), 279-291.
- Qassim, B. B., & Hameed, S. F. (2014). Anovel approach for the spectrophotometric determination of tryptophan in drug samples of different origins using homemade FIA/merging zones techniques. Trade Science Inc.
- Mollica, A., et al. (2012). Synthesis of (S)-5,6-dibromo-tryptophan derivatives as building blocks for peptide chemistry. Molecules, 17(5), 5896-5908.
- National Center for Biotechnology Information. (2023). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. PubMed.
- Elmorsy, K., et al. (2011). Conductometric determination of Dextromethorphan hydrobromide. Analytical Chemistry, an Indian Journal, 10(2), 133-140.
- Huttunen, K. M., et al. (2022).
-
ResearchGate. (n.d.). Calculated physicochemical properties of Boc-deprotected. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(tert-Butoxycarbonyl)-N-(((9H-fluoren-9-yl)methoxy)carbonyl)-D-tryptophan. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 6-BROMO-DL-TRYPTOPHAN CAS#: 33599-61-0 [m.chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 6-bromo-L-tryptophan | C11H11BrN2O2 | CID 9856996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A simplified HPLC method for determination of tryptophan in some cereals and legumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
Discovery of Halogenated Tryptophan Derivatives: A Technical Guide
Introduction: The "Halogen Effect" in Indole Chemistry
In drug discovery, the introduction of a halogen atom (F, Cl, Br, I) into the tryptophan indole scaffold is rarely a cosmetic change; it is a transformative engineering step. Known as the "halogen effect," this modification alters the electron density of the indole ring, modulates pKa, enhances lipophilicity (logP), and blocks metabolic soft spots (e.g., preventing hydroxylation by cytochrome P450s).
For decades, the discovery of these derivatives relied on the isolation of marine alkaloids like rebeccamycin and pyrroindomycin . Today, the paradigm has shifted from isolation to biocatalytic engineering. We no longer wait for nature to provide the molecule; we mine the genomic "source code" of bacteria to find the machinery—Flavin-Dependent Halogenases (FDHs) —that can execute site-selective C–H activation with a precision that synthetic chemistry struggles to match.
This guide details the discovery, mechanism, and application of these derivatives, bridging the gap between genomic mining and bench-top synthesis.
The Biosynthetic Machinery: Flavin-Dependent Halogenases (FDHs)[1][2][3][4]
Unlike haloperoxidases (which release free hypohalous acid and lack regioselectivity), FDHs are the "scalpels" of biology. They control the reactive halogen species within a molecular tunnel, preventing side reactions.
The Catalytic Mechanism
The mechanism is a synchronized dance between two modules: a flavin-binding module and a substrate-binding module.
-
Flavin Reduction: A partner reductase (e.g., RebF) consumes NADH to reduce FAD to FADH₂.[1]
-
Oxygen Activation: FADH₂ reacts with O₂ to form a C4a-hydroperoxyflavin intermediate.
-
Halide Oxidation: This intermediate oxidizes a halide ion (Cl⁻/Br⁻) to form hypohalous acid (HOX).
-
Channeling: Crucially, HOX is not released. It travels through a ~10 Å solvent-excluded tunnel to the active site.[1]
-
Electrophilic Attack: A conserved lysine residue (e.g., Lys79 in PrnA) positions the HOX (or forms a chloramine intermediate) to attack the indole ring via Electrophilic Aromatic Substitution (EAS).
Visualization: The FDH Catalytic Cycle
Figure 1: The catalytic cycle of Flavin-Dependent Halogenases, highlighting the separation of oxidation (Flavin module) and halogenation (Substrate module).[2]
The Regioselectivity Matrix
One of the most powerful aspects of FDHs is their strict regioselectivity. By selecting the correct enzyme, you can target specific carbons on the indole ring.
| Enzyme | Source Organism | Regioselectivity | Halogen Preference | Key Reference |
| PyrH | Streptomyces rugosporus | C5 | Cl > Br | |
| Thal (ThdH) | Streptomyces albogriseolus | C6 | Cl, Br | |
| RebH | Lechevalieria aerocolonigenes | C7 | Cl > Br | |
| PrnA | Pseudomonas fluorescens | C7 | Cl | |
| SsDiHal | Saccharothrix sp.[3] | C7 then C6 | Cl (Dihalogenation) | [Recent Discovery (2024/25)] |
Synthetic vs. Biocatalytic Approaches[4][8]
While enzymes offer selectivity, chemical synthesis offers scalability and access to non-natural isomers. A robust discovery program often utilizes both.
Chemical Synthesis: C-H Activation
Direct halogenation of tryptophan using elemental halogens (
Modern Solution: Palladium-catalyzed C–H activation.
-
Mechanism: Uses a directing group (DG) on the tryptophan amine or carboxylic acid to steer the Pd(II) catalyst to the C2, C4, or C7 position.
-
Limitation: C5 and C6 are difficult to access via directed C-H activation due to distance from the directing group. This is where biocatalysis (PyrH, Thal) is superior.
Comparison of Methods
| Feature | Enzymatic (FDH) | Chemical (Direct Electrophilic) | Chemical (Pd-Catalyzed) |
| Regioselectivity | Excellent (C5, C6, C7) | Poor (Mixtures) | Good (C2, C7 w/ DG) |
| Conditions | Aqueous, pH 7, Ambient | Organic Solvents, Toxic | High Temp, Metal Catalysts |
| Substrate Scope | Narrow (requires engineering) | Broad | Broad |
| Scalability | mg to g (Fermentation) | kg | g to kg |
Discovery Workflow: Genome Mining[9]
The modern discovery of halogenated derivatives does not start with a dive into the ocean, but a query in a database.
The "Genome-to-Molecule" Pipeline
-
Sequence Homology: Use Hidden Markov Models (HMMs) to search for the conserved GxGxxG (FAD binding) and WxWxIP (structural motif) sequences characteristic of FDHs.
-
Cluster Analysis: Look for neighboring genes. If an FDH gene is next to a tryptophan synthase or a prenyltransferase, it likely acts on tryptophan.
-
Heterologous Expression: Clone the candidate gene into an expression vector (e.g., pET28a) and co-express with a chaperone (GroEL/ES) and a reductase partner (RebF) in E. coli.
Figure 2: The modern genome mining workflow for identifying novel tryptophan halogenases.
Experimental Protocol: In Vitro Enzymatic Halogenation[5][8]
Objective: To validate the activity and regioselectivity of a putative tryptophan halogenase (e.g., RebH).
Scientific Rationale: FDHs require a constant supply of reduced FAD. Adding stoichiometric NADH is expensive and can inhibit enzymes. We use a cofactor regeneration system (Glucose Dehydrogenase - GDH) to recycle NAD+ to NADH, and a partner reductase (RebF) to recycle FAD to FADH2.[1]
Materials
-
Enzyme: Purified RebH (10 µM final) and RebF (2 µM final).
-
Substrate: L-Tryptophan (0.5 mM).
-
Cofactors: FAD (10 µM), NAD+ (100 µM).
-
Regeneration: Glucose-6-Phosphate (G6P) + Glucose-6-Phosphate Dehydrogenase (G6PDH) OR Glucose + GDH.
-
Halide Source: NaCl or NaBr (100 mM).
-
Buffer: 50 mM HEPES or Phosphate Buffer, pH 7.2.
Workflow
-
Master Mix Prep: In a 1.5 mL tube, combine buffer, halide salts, FAD, and NAD+.
-
Regeneration Start: Add Glucose and GDH. Incubate for 5 mins at 25°C to generate an initial pool of NADH.
-
Enzyme Addition: Add RebF and RebH.
-
Reaction Initiation: Add L-Tryptophan.
-
Incubation: Shake at 25°C - 30°C for 1–16 hours. Note: FDHs are slow (kcat ~ 1-5 min⁻¹).
-
Quenching: Add equal volume of ice-cold Methanol or Acetonitrile. This precipitates proteins and stops the reaction.
-
Clarification: Centrifuge at 14,000 x g for 10 mins.
-
Analysis: Inject supernatant onto HPLC (C18 column).
-
Gradient: 5% to 95% ACN in Water (+0.1% TFA).
-
Detection: UV at 280 nm. Halogenated tryptophans are more hydrophobic and will elute later than unsubstituted tryptophan.
-
Self-Validation Check:
-
Negative Control 1: No Enzyme (Rules out background oxidation).
-
Negative Control 2: No Halide (Ensures peak is actually a halogenated product).
-
Mass Spec Confirmation: Observe the characteristic isotope pattern (3:1 for Cl, 1:1 for Br).
References
-
Walsh, C. T., et al. (2005). "Post-translational modification of polyketide and nonribosomal peptide natural products." Current Opinion in Chemical Biology. Link (Mechanistic overview of FDHs).
-
Yeh, E., et al. (2005). "Robust in vitro activity of RebF and RebH, a two-component reductase/halogenase system during rebeccamycin biosynthesis." Nature Chemical Biology. Link (Seminal paper on RebH characterization).
-
Keller, S., et al. (2000). "Purification and characterization of tryptophan 7-halogenase (PrnA) from Pseudomonas fluorescens." Angewandte Chemie. Link (First isolation of PrnA).
-
Payne, K. A., et al. (2015). "The mechanism of chlorination by flavin-dependent halogenases."[4] Nature. Link (Definitive structural evidence of the tunnel mechanism).
-
Goss, R. J. M., et al. (2021).[5] "Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation."[2][5] Chemical Society Reviews.[5] Link (Comprehensive review on synthetic applications).
-
Lewis, J. C., et al. (2011). "Engineering and Evolution of the Halogenase RebH for Regioselective Chlorination of Tryptophan Derivatives." JACS. Link (Directed evolution for altered selectivity).
Sources
- 1. Tryptophan 7-halogenase - Wikipedia [en.wikipedia.org]
- 2. Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SsDiHal: discovery and engineering of a novel tryptophan dihalogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Racemic Mixture of Boc-6-bromo-tryptophan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the racemic mixture of N-α-tert-butyloxycarbonyl-6-bromo-tryptophan (Boc-6-bromo-DL-tryptophan). It delves into the synthesis, characterization, and strategic importance of this compound in the landscape of modern drug discovery and chemical biology. The content is structured to offer not just procedural steps but also the underlying scientific rationale, empowering researchers to make informed decisions in their experimental designs.
Strategic Importance of Halogenated Tryptophans
Halogenated amino acids, particularly tryptophan derivatives, are of significant interest in the pharmaceutical and chemical industries.[1] The introduction of a halogen atom, such as bromine, onto the indole ring of tryptophan can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. 6-bromo-tryptophan, in particular, has been identified as a crucial precursor for the synthesis of various biologically active compounds and natural products.[2] For instance, it is a key building block for certain marine indole alkaloids and has been investigated for its potential role in treating metabolic and kidney diseases.[2][3][4][5]
The tert-butyloxycarbonyl (Boc) protecting group plays a pivotal role in the synthetic utility of 6-bromo-tryptophan.[6] It masks the nucleophilic α-amino group, preventing unwanted side reactions during subsequent chemical modifications of the molecule.[6][7] The Boc group is favored for its stability under a wide range of reaction conditions and its facile, clean removal under acidic conditions, making it an indispensable tool in peptide synthesis and complex molecule construction.[][9][10]
This guide focuses on the racemic mixture of Boc-6-bromo-tryptophan, a common starting point in many synthetic endeavors. While enantiomerically pure forms are often the ultimate goal for pharmaceutical applications, the synthesis and handling of the racemate are fundamental first steps.
Synthesis of Racemic Boc-6-bromo-tryptophan: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of racemic Boc-6-bromo-tryptophan typically involves a two-step process: the protection of the α-amino group of tryptophan with a Boc group, followed by the regioselective bromination of the indole ring at the 6-position.
Step 1: N-α-Boc Protection of DL-Tryptophan
The initial step is the protection of the amino group of racemic tryptophan. This is a crucial maneuver to prevent the amine from participating in subsequent reactions, thereby directing the chemistry to other parts of the molecule.
Protocol:
-
Dissolution: Dissolve DL-Tryptophan in a suitable solvent system, such as a 1:1 mixture of dioxane and water.[11]
-
Basification: Add a base, such as 1 M sodium hydroxide (NaOH), to the solution to deprotonate the amino group, rendering it more nucleophilic.[11]
-
Addition of Boc Anhydride: Introduce di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture. The deprotonated amino group will attack one of the carbonyl carbons of the Boc anhydride.
-
Reaction Monitoring: Stir the mixture at room temperature for a designated period, typically 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11]
-
Acidification and Extraction: Upon completion, acidify the reaction mixture to a pH of approximately 2-3 with an acid like hydrochloric acid (HCl). This protonates the carboxylic acid and any unreacted amine. Extract the product into an organic solvent such as ethyl acetate.[11]
-
Purification: Dry the organic phase over an anhydrous salt like sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-α-Boc-DL-tryptophan. Further purification can be achieved by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Solvent System: The dioxane/water mixture is effective because it can dissolve both the polar amino acid and the less polar Boc anhydride.
-
Base: The addition of a base is critical to activate the amino group for nucleophilic attack on the Boc anhydride.
-
Boc Anhydride: This reagent is widely used for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and carbon dioxide).
Step 2: Regioselective Bromination
With the amino group protected, the next step is the selective introduction of a bromine atom at the C6 position of the indole ring. This can be achieved through various brominating agents. Enzymatic approaches using tryptophan halogenases are also an emerging alternative for regioselective halogenation.[12][13]
Protocol (Chemical Bromination):
-
Dissolution: Dissolve N-α-Boc-DL-tryptophan in a suitable inert solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution in an ice bath to control the exothermicity of the reaction and minimize side-product formation.
-
Addition of Brominating Agent: Slowly add a brominating agent, such as N-bromosuccinimide (NBS), to the cooled solution. The choice of brominating agent and reaction conditions is critical for achieving the desired regioselectivity.
-
Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with a reducing agent like sodium thiosulfate to consume any excess bromine. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer, concentrate it, and purify the resulting crude product by column chromatography on silica gel to isolate the racemic Boc-6-bromo-tryptophan.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent for electron-rich aromatic rings like indole. The reaction conditions can be tuned to favor bromination at the C6 position.
-
Cooling: Lowering the temperature helps to control the reaction rate and can improve the regioselectivity of the bromination.
Caption: Synthetic workflow for racemic Boc-6-bromo-tryptophan.
Characterization and Analytical Methods
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized racemic Boc-6-bromo-tryptophan. A combination of spectroscopic and chromatographic techniques is typically employed.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Characteristic signals for the indole, amino acid backbone, and Boc protons. The position and splitting pattern of the aromatic protons will confirm the 6-bromo substitution pattern. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals corresponding to all carbon atoms in the molecule, including the carbon bearing the bromine atom. |
| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the elemental composition. | A molecular ion peak corresponding to the exact mass of Boc-6-bromo-tryptophan. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) should be observable. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of the racemic mixture. | A single peak on a reverse-phase column indicates the purity of the compound. A chiral HPLC column can be used to resolve the two enantiomers. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H (amine and indole), C=O (carbamate and carboxylic acid), and C-Br bonds. |
| Fluorescence Spectroscopy | Tryptophan and its derivatives are inherently fluorescent, and this property can be used for detection and quantification.[14] | The introduction of the bromine atom will likely alter the fluorescence properties (quantum yield and emission wavelength) compared to the parent Boc-tryptophan. |
The Challenge of Chirality: Resolution of the Racemic Mixture
For most pharmaceutical applications, a single enantiomer of a drug is required, as the two enantiomers can have different biological activities and toxicities.[] Therefore, the resolution of the racemic mixture of Boc-6-bromo-tryptophan into its constituent (R)- and (S)-enantiomers is a critical step in drug development.[][]
Several methods can be employed for chiral resolution:[]
-
Chiral Chromatography: This is a widely used technique that involves the use of a chiral stationary phase (CSP) in an HPLC system to separate the enantiomers.
-
Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases or proteases, to selectively react with one enantiomer, allowing for the separation of the two.[2][17]
-
Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
The choice of resolution method depends on factors such as the scale of the separation, the cost of the chiral selector or resolving agent, and the efficiency of the separation.[]
Caption: Logical relationship of chiral resolution.
Applications in Drug Discovery and Chemical Biology
The racemic mixture of Boc-6-bromo-tryptophan, and its resolved enantiomers, serve as versatile building blocks in several areas of research:
-
Peptide Synthesis: Boc-6-bromo-tryptophan can be incorporated into peptides to introduce a site for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the synthesis of complex peptide-based therapeutics with tailored properties.
-
Natural Product Synthesis: As mentioned earlier, 6-bromo-tryptophan is a precursor to several natural products with interesting biological activities.[2]
-
Medicinal Chemistry: The 6-bromo-indole moiety can serve as a handle for structure-activity relationship (SAR) studies. By modifying this position, medicinal chemists can explore how changes in the molecule's structure affect its biological activity.
-
Chemical Probes: Fluorescently labeled or biotinylated derivatives of 6-bromo-tryptophan can be synthesized to be used as chemical probes to study biological processes.
Conclusion and Future Perspectives
The racemic mixture of Boc-6-bromo-tryptophan is a fundamentally important and versatile chemical entity. Its synthesis, while seemingly straightforward, requires careful control of reaction conditions to achieve high yields and purity. The subsequent resolution of this racemate unlocks the potential to develop stereospecific drugs and chemical tools. As our understanding of the biological roles of halogenated tryptophans continues to grow, the demand for efficient and scalable synthetic routes to these valuable compounds will undoubtedly increase. Future research in this area will likely focus on the development of more sustainable and efficient catalytic methods for both the synthesis and chiral resolution of Boc-6-bromo-tryptophan and its derivatives.
References
-
Convenient synthesis of 7 ′ and 6 ′-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. ResearchGate. Available at: [Link]
-
Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. PMC - NIH. Available at: [Link]
-
SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. University of Saarland. Available at: [Link]
-
Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. PubMed. Available at: [Link]
-
Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. Proprep. Available at: [Link]
-
Synthesis of ( S)-5,6-dibromo-tryptophan derivatives as building blocks for peptide chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Serum 6-Bromotryptophan Levels Identified as a Risk Factor for CKD Progression. PubMed. Available at: [Link]
-
Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. PMC - NIH. Available at: [Link]
-
Chiral resolution of tryptophan derivatives by CE using canine serum albumin and bovine serum albumin as chiral selectors. PubMed. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Serum 6-Bromotryptophan Levels Identified as a Risk Factor for CKD Progression. ResearchGate. Available at: [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]
-
A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. PMC - NIH. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
-
Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. MDPI. Available at: [Link]
-
Effect of 4 weeks of oral 6- bromotryptophan on safety, pharmacokinetics and efficacy in metabolic syndrome individuals (BROMO trial). EU Clinical Trials Register. Available at: [Link]
-
Fluorescence Analytical Techniques for Sensing Tryptophan in Food and Biological Samples: Mechanisms, Applications, and Challenges. Taylor & Francis. Available at: [Link]
-
Electrochemical chiral recognition of tryptophan using a glassy carbon electrode modified with β-cyclodextrin and graphene. ResearchGate. Available at: [Link]
-
Asymmetric Synthesis and Biological Evaluation of Both Enantiomers of 5- and 6-Boronotryptophan as Potential Boron Delivery Agents for Boron Neutron Capture Therapy. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Optical resolution of racemic tryptophan through non-chiral membranes by ultrafiltration using chiral selector in solution. Journal of the Indian Chemical Society. Available at: [Link]
-
Structure and Activity of the Thermophilic Tryptophan-6 Halogenase BorH. PubMed - NIH. Available at: [Link]
-
Characterization of a Tryptophan 6-Halogenase from Streptomyces albus and Its Regioselectivity Determinants. PubMed. Available at: [Link]
Sources
- 1. Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Serum 6-Bromotryptophan Levels Identified as a Risk Factor for CKD Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting to https://onderzoekmetmensen.nl/en/trial/53935 [onderzoekmetmensen.nl]
- 6. proprep.com [proprep.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure and Activity of the Thermophilic Tryptophan-6 Halogenase BorH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of a Tryptophan 6-Halogenase from Streptomyces albus and Its Regioselectivity Determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 17. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]
Foreword: The Analytical Imperative for Modified Amino Acids
An In-Depth Technical Guide to the Mass Spectrometry of Boc-6-bromo-DL-tryptophan
In the landscape of modern drug discovery and peptide chemistry, structurally modified amino acids are fundamental building blocks. Boc-6-bromo-DL-tryptophan is a prime example, combining a crucial protecting group (tert-butyloxycarbonyl, or Boc) with a halogen modification (bromine) on the indole ring. This modification can significantly alter the pharmacological properties of a peptide, making precise structural verification an non-negotiable step in quality control and research. Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural insight. This guide provides a detailed examination of the mass spectrometric behavior of Boc-6-bromo-DL-tryptophan, moving from foundational principles to actionable experimental protocols and data interpretation.
Foundational Principles: Ionization and Isotopic Signatures
The successful analysis of Boc-6-bromo-DL-tryptophan hinges on understanding its inherent chemical properties and how they translate to mass spectrometric data.
The Rationale for Electrospray Ionization (ESI)
For a molecule of this nature—polar, non-volatile, and soluble in organic solvents—Electrospray Ionization (ESI) is the method of choice. The analysis is typically performed in positive ion mode . This choice is deliberate; the presence of the amino group and the indole nitrogen provides sites that are readily protonated under the acidic conditions of a typical reverse-phase liquid chromatography mobile phase. This efficient protonation results in the formation of a stable gas-phase cation, [M+H]+, which is the primary prerequisite for mass analysis.[1]
The Unmistakable Signature of Bromine
A defining characteristic of any bromine-containing compound's mass spectrum is its unique isotopic pattern. Bromine exists naturally as two stable isotopes, 79Br and 81Br , in nearly equal abundance (approximately 50.7% and 49.3%, respectively). Consequently, any ion containing a single bromine atom will appear not as a single peak, but as a doublet of peaks separated by 2 m/z units (M and M+2), with nearly identical intensities.[2][3] This isotopic signature is a powerful diagnostic tool, confirming the presence of bromine in the parent molecule and its fragments.
The expected protonated molecular ions for Boc-6-bromo-DL-tryptophan are:
-
[C16H19(79Br)N2O4 + H]+ = 383.0604 m/z
-
[C16H19(81Br)N2O4 + H]+ = 385.0583 m/z
Any deviation from this doublet pattern would immediately signal an impurity or a misidentification of the compound.
Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule
While the initial MS1 scan confirms the molecular weight and the presence of bromine, it is tandem mass spectrometry (MS/MS) that provides definitive structural proof. In this process, the [M+H]+ ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation of Boc-6-bromo-DL-tryptophan is predictable and follows established chemical principles, primarily driven by the lability of the Boc protecting group and the stability of the indole ring.
The Characteristic Fragmentation of the Boc Group
The tert-butyloxycarbonyl (Boc) group is designed to be labile under acidic conditions, a property that is mirrored in the gas phase during CID.[4] Its fragmentation provides immediate confirmation of its presence. Two primary fragmentation pathways are observed:[5]
-
Loss of Isobutylene (C4H8): A neutral loss of 56 Da resulting from the elimination of isobutylene. This is often the most prominent fragmentation pathway for Boc-protected amines.
-
Loss of the Entire Boc Group (C5H8O2): A neutral loss of 100 Da , corresponding to the complete removal of the protecting group, leaving the protonated, unprotected 6-bromo-tryptophan.
The observation of these specific neutral losses from the parent ion is a cornerstone of the data interpretation process.
The Tryptophan Side-Chain Cleavage
The most diagnostic fragmentation for tryptophan and its derivatives involves the cleavage of the Cα-Cβ bond of the amino acid side chain.[6] This cleavage results in the formation of a highly stable 6-bromo-3-methylindole (skatole) cation. This fragment provides unequivocal evidence for the identity and substitution pattern of the indole core.
-
Expected Fragment: [6-bromo-skatole]+
-
Formula: C9H7BrN+
-
Expected m/z: A characteristic doublet at 207.98 m/z (79Br) and 209.98 m/z (81Br) .
This fragment is often the base peak (most intense peak) in the MS/MS spectrum due to its exceptional stability.
Backbone Fragmentation
Additional, though typically less intense, fragments can arise from the amino acid backbone itself, such as the neutral loss of water (H2O, -18 Da) or the loss of the carboxyl group as formic acid (HCOOH, -46 Da).[7][8]
The overall fragmentation cascade is a logical sequence of these events, as illustrated in the diagram below.
Sources
- 1. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 2. savemyexams.com [savemyexams.com]
- 3. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Advanced Protocol: Solid-Phase Synthesis & Diversification using Boc-6-bromo-DL-tryptophan
This guide outlines the rigorous protocol for utilizing Boc-6-bromo-DL-tryptophan in Solid-Phase Peptide Synthesis (SPPS). It addresses the specific challenges of handling racemic (DL) starting materials, protecting the sensitive indole moiety, and leveraging the bromine handle for late-stage diversification via Palladium-catalyzed cross-coupling.
Part 1: Strategic Overview
Boc-6-bromo-DL-tryptophan is a specialized amino acid derivative. Unlike standard L-amino acids, its utility lies in two distinct areas:
-
Biophysical Probes: The heavy bromine atom serves as a specific handle for X-ray crystallography (anomalous scattering) and modifies the fluorescence quantum yield of the indole ring.
-
Chemical Handles: The aryl bromide is a prime candidate for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling the rapid generation of peptide libraries with diverse side-chain functionalities.
Critical Technical Challenges
-
Racemic Nature (DL): The starting material is a racemic mixture. Incorporating this into a peptide sequence containing other chiral centers will generate diastereomers (e.g., L-L and L-D sequences). These must be separated by HPLC post-cleavage unless a combinatorial library is the goal.
-
Indole Sensitivity: The indole ring is electron-rich and prone to alkylation by tert-butyl cations generated during Boc deprotection. While the 6-bromo substituent is electron-withdrawing (slightly deactivating the ring), it does not eliminate the risk. Scavengers are mandatory.
-
HF Compatibility: The bromine substituent is generally stable to Hydrogen Fluoride (HF) cleavage conditions at 0°C, provided reducing agents (like thiols) are managed carefully to prevent hydrodebromination.
Part 2: Pre-Synthesis Considerations
Resin Selection
-
C-Terminal Amides: Use MBHA (4-methylbenzhydrylamine) resin . It yields stable peptide amides and is compatible with the harsh acid conditions of Boc chemistry.
-
C-Terminal Acids: Use PAM (phenylacetamidomethyl) resin . It provides a stable ester linkage that minimizes premature cleavage during repetitive TFA treatments.
The "High-Scavenger" Strategy
Since commercial Boc-6-bromo-DL-tryptophan often lacks indole protection (e.g., Formyl), you must use a scavenger-rich deprotection cocktail to prevent tert-butylation of the indole ring.
Reagent A (Deprotection Cocktail):
-
Trifluoroacetic Acid (TFA): 50% (v/v)
-
Dichloromethane (DCM): 45% (v/v)
-
Anisole: 2.5% (v/v) – Primary Scavenger
-
Dimethyl Sulfide (DMS): 2.5% (v/v) – Prevents oxidation and alkylation
Part 3: Step-by-Step Boc-SPPS Protocol
Phase A: Coupling Cycle
Standardize on a 0.2 mmol scale.
-
Swelling: Swell resin in DCM for 30 mins.
-
Deprotection (Boc Removal):
-
Treat resin with Reagent A (2 x 1 min flow wash).
-
Incubate with Reagent A for 20 minutes.
-
Note: The presence of DMS is critical here to protect the 6-bromo-indole.
-
-
Washing: Wash with DCM (3x), MeOH (1x), DCM (3x).
-
Neutralization:
-
Treat with 10% Diisopropylethylamine (DIEA) in DCM (2 x 2 min).
-
Wash with DCM (3x).
-
-
Activation & Coupling:
-
Reagents: 3.0 eq Boc-6-bromo-DL-Trp-OH + 3.0 eq HBTU + 6.0 eq DIEA in DMF.
-
Procedure: Dissolve amino acid and HBTU in minimal DMF. Add DIEA. Activate for 1 min. Add to resin.[1][2]
-
Time: Shake for 1 hour at Room Temperature.
-
Monitoring: Perform Kaiser Test. If blue (incomplete), recouple using symmetric anhydride method (DCC/DCM).
-
Phase B: On-Resin Suzuki-Miyaura Cross-Coupling (Optional)
Perform this step AFTER peptide assembly but BEFORE HF cleavage. The N-terminus should remain Boc-protected to prevent side reactions.
Objective: Convert the 6-Bromo group into a biaryl scaffold.
-
Catalyst Prep: In a glovebox or under Argon, mix Pd(PPh₃)₄ (0.1 eq) or Pd₂(dba)₃ (0.05 eq) with Tri-o-tolylphosphine (0.2 eq).
-
Reaction Mixture: Dissolve Aryl Boronic Acid (5.0 eq) and Na₂CO₃ (2M aqueous solution, 5.0 eq) in Dimethoxyethane (DME) / Water / Ethanol (7:3:1 ratio).
-
Execution:
-
Add catalyst and reaction mixture to the resin.
-
Purge vessel with Argon.
-
Heat to 80°C for 12–24 hours (microwave irradiation at 100°C for 30 mins is a viable alternative).
-
-
Wash: Extensive washing with DMF, Water, MeOH, and DCM is required to remove Palladium traces.
Part 4: Cleavage & Isolation[1]
Phase C: HF Cleavage
Safety Warning: Anhydrous HF is lethal. Use a specialized Teflon vacuum line apparatus.
-
Scavenger Mix: Add p-Cresol (1.0 mL/g resin). Avoid 1,2-ethanedithiol (EDT) if possible, as it may promote debromination in rare cases; p-Cresol is safer for halo-aromatics.
-
Cleavage:
-
Condense anhydrous HF (10 mL/g resin) onto the resin at -78°C.
-
Warm to 0°C (ice bath) and stir for 60 minutes.
-
Caution: Do not exceed 0°C or 60 mins to preserve the bromo-substituent.
-
-
Work-up:
-
Evaporate HF under vacuum.
-
Precipitate peptide with cold Diethyl Ether.
-
Extract peptide into 50% Acetic Acid/Water or 0.1% TFA/Acetonitrile.
-
Lyophilize.[1]
-
Phase D: HPLC Separation of Diastereomers
Since a DL-mixture was used, the crude product contains two diastereomers (e.g., L-peptide and D-peptide at the Trp position).
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 5µm, 300Å).
-
Gradient: Slow gradient (0.5% B/min) of Acetonitrile in Water (0.1% TFA).
-
Result: The diastereomers typically separate by 1–3 minutes retention time due to the different hydrophobicity of the L- vs D-indole orientation.
-
Verification: Collect peaks and analyze via Circular Dichroism (CD) or co-injection with authentic standards if available.
Part 5: Workflow Visualization
Diagram 1: Synthesis & Diversification Logic
Caption: Workflow for incorporating Boc-6-bromo-DL-tryptophan, including optional palladium-catalyzed diversification.
Diagram 2: Diastereomer Formation & Separation
Caption: Generation of diastereomers from DL-starting material and their subsequent separation via HPLC.
Part 6: Data Summary & Troubleshooting
Table 1: Critical Process Parameters
| Parameter | Condition | Rationale |
| Deprotection | 50% TFA / 2.5% DMS / 2.5% Anisole | DMS scavenges t-butyl cations; prevents indole alkylation. |
| Coupling | HBTU/DIEA (Standard) or DCC/HOBt | Standard activation is sufficient; 6-Br does not sterically hinder coupling significantly. |
| Cleavage | HF / p-Cresol (90:10), 0°C, 60 min | Low temp prevents debromination; p-Cresol is the preferred scavenger for halo-aromatics. |
| Cross-Coupling | Pd(PPh₃)₄, Na₂CO₃, 80°C | High temperature required for solid-phase conversion; ensure inert atmosphere. |
Troubleshooting Guide
-
Problem: Mass spectrum shows +56 Da peaks.
-
Cause: tert-Butylation of the indole ring.
-
Solution: Increase scavenger concentration (DMS/Anisole) in the TFA deprotection step. Ensure resin is washed thoroughly before neutralization.
-
-
Problem: Loss of Bromine (M-79/81).
-
Cause: Hydrodebromination during HF cleavage.
-
Solution: Ensure temperature strictly stays ≤ 0°C. Avoid using EDT (ethanedithiol) as a scavenger.
-
-
Problem: Inseparable Diastereomers.
-
Cause: Peptide is too hydrophobic or unstructured.
-
Solution: Try a Phenyl-Hexyl column instead of C18, or change the gradient to Methanol/Water to alter selectivity.
-
References
-
Solid-Phase Peptide Synthesis (Boc Strategy): Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
HF Cleavage & Scavengers: Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link
-
Cross-Coupling on Resin: Ma, S., & Spatola, A. F. (2000). Palladium-catalyzed Suzuki-Miyaura coupling reactions on solid support: synthesis of biaryl peptides. The Journal of Organic Chemistry, 65(13), 3926-3933. Link
-
Halogenated Tryptophan Properties: Bittner, H. R., et al. (2021). Negishi Cross-Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers. Chemistry – A European Journal, 27(68), 16866-16872. Link
-
Diastereomer Separation: Meyer, H., et al. (2012). Chiral HPLC Separation of Peptides. Methods in Molecular Biology, 949, 269-281. Link
Sources
Application Note: High-Fidelity Boc Deprotection of 6-Bromotryptophan Peptides
Part 1: Executive Summary & Mechanistic Basis
The Challenge: 6-Bromotryptophan Integrity
The incorporation of 6-bromotryptophan (6-Br-Trp) into peptide sequences is a critical strategy in medicinal chemistry, often used to enhance hydrophobic interactions, facilitate cross-coupling reactions, or serve as a heavy-atom probe for X-ray crystallography. However, the deprotection of the tert-butyloxycarbonyl (Boc) group—whether from the N-terminus or the indole side chain—presents a specific chemical hazard: electrophilic alkylation .
While the bromine atom at the C6 position exerts an electron-withdrawing inductive effect (
Mechanism of Failure
The deprotection reaction is driven by strong acid (TFA), which protonates the carbamate, leading to the collapse of the protecting group. This releases CO
The Critical Path:
-
Ideal Pathway: The
-Bu cation is intercepted by a scavenger (e.g., Silane, Thiol), forming a stable, non-reactive byproduct. -
Failure Pathway: The
-Bu cation attacks the electron-rich indole ring of 6-Br-Trp. The resulting alkylated impurity (+56 Da mass shift) is often inseparable from the product by standard reverse-phase HPLC.
Figure 1: Mechanistic bifurcation during Boc removal. Success depends on the rate of scavenging (k1) exceeding the rate of indole alkylation (k2).
Part 2: Chemical Defense Strategy (Scavenger Logic)
To ensure the integrity of 6-Br-Trp, we employ a "Cocktail" approach. The choice of scavenger depends on the peptide's complexity and the presence of other sensitive residues (Met, Cys).
Scavenger Selection Matrix
| Component | Role | Mechanism | Recommended Conc. |
| TFA | Solvent/Reagent | Proton source for cleavage. | 90–95% |
| Water | Nucleophile | Hydrolyzes cations to tert-butanol.[1] Essential for solvating peptide salts. | 2.5% |
| TIPS (Triisopropylsilane) | Hydride Donor | Reduces carbocations to isobutane.[1] Odorless substitute for silanes. | 2.5–5.0% |
| EDT (1,2-Ethanedithiol) | Sulfur Nucleophile | High Potency. Reversibly protects Trp/Cys. Use only for difficult sequences. | 2.5% |
| Thioanisole | Soft Nucleophile | Accelerates removal of Pbf/Pmc groups (if Arg is present) and protects Met. | 5.0% |
The "Golden Standard" vs. "Rescue" Cocktails
-
Protocol A (The Modern Standard): TFA : TIPS : H2O (95 : 2.5 : 2.5)
-
Protocol B (The "Rescue" Cocktail / Reagent K Analog): TFA : Thioanisole : EDT : H2O (90 : 5 : 2.5 : 2.5)
-
Best for: Peptides containing 6-Br-Trp AND Cysteine/Methionine, or sequences that have shown +56 Da impurities in Protocol A.
-
Advantage:[2][3][4][5] The thiol (EDT) is a "soft" nucleophile that outcompetes the indole ring more effectively than water.
-
Warning: EDT is malodorous and toxic. Requires fume hood discipline.
-
Part 3: Validated Experimental Protocol
Materials
-
Peptide-Resin: Dry, washed with DCM (Dichloromethane).
-
TFA: HPLC Grade (Freshly opened to ensure low aldehyde content, which causes formylation).
-
Scavengers: TIPS (Sigma-Aldrich), EDT (Fluka), Thioanisole.
-
Precipitation Solvent: Diethyl Ether or MTBE (Methyl tert-butyl ether), pre-chilled to -20°C.
Step-by-Step Workflow
Figure 2: Operational workflow for global deprotection and cleavage.
Step 1: Cocktail Preparation
-
Crucial Order of Addition: Premix the scavengers (TIPS/Water) before adding the TFA. This ensures that when the TFA hits the peptide, the defense system is already active.
-
For 100 mg resin: Mix 50 µL Water + 50 µL TIPS. Add 1.9 mL TFA. Vortex to mix.
Step 2: Reaction
-
Add the cocktail to the resin.[6]
-
Time: 2 to 3 hours at Room Temperature.
-
Note: 6-Br-Trp does not require extended times. If the peptide contains multiple Arginines (Pbf protected), extend to 4 hours, but do not exceed 5 hours as tryptophan degradation increases linearly with time.
-
Step 3: Workup (Precipitation)
-
Filter the resin and collect the filtrate.
-
Volume Reduction: This is the most critical step for yield. Use a stream of nitrogen to evaporate the TFA until the solution is an oil (approx. 10-20% of original volume). Do not evaporate to complete dryness, as this concentrates the cations on the peptide surface.
-
Precipitation: Add 10 volumes of ice-cold diethyl ether . The peptide should crash out as a white/off-white solid.
-
Wash: Centrifuge (3000 rpm, 5 min), decant ether. Repeat ether wash 2 more times to remove residual scavengers.
Step 4: Dissolution
-
Dissolve the pellet in 10-20% Acetonitrile/Water.
-
Tip: If the solution is cloudy, the scavengers (TIPS) may not be fully removed. Filter through a 0.22 µm syringe filter before lyophilization.
Part 4: Quality Control & Troubleshooting
Analytical Validation
Run LC-MS immediately after lyophilization.
-
Target Mass: [M+H]
-
Common Impurities:
-
+56 Da: tert-Butylation (Mono-alkylation). Cause: Insufficient scavenger or old TFA.
-
+112 Da: Di-tert-butylation.
-
+16 Da: Oxidation (Methionine sulfoxide or Trp-oxidation). Cause: Air exposure or lack of thioanisole.
-
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Purple/Pink Pellet | Oxidation of Indole | Degas all solvents with N |
| +56 Da Peak > 5% | Alkylation | Switch to Protocol B (EDT/Thioanisole). Ensure volume reduction is performed before ether precipitation. |
| Incomplete Pbf Removal | Slow Kinetics | Extend reaction time to 4h. Ensure TFA is fresh (water content < 0.5%). |
| Peptide won't precipitate | High Hydrophobicity | Use MTBE instead of Ether. Alternatively, dilute with water and lyophilize directly (skipping ether), then purify. |
Part 5: References
-
Lundt, B. F., et al. (1978).[3] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268.[3]
-
Pearson, D. A., et al. (1989). "Trialkylsilanes as scavengers for the trifluoroacetic acid acidolytic cleavage of protecting groups in peptide synthesis." The Journal of Organic Chemistry, 54(21), 5141-5145.
-
Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214.
-
King, D. S., et al. (1990). "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis."[7] International Journal of Peptide and Protein Research, 36(3), 255-266. (Origin of Reagent K).
Sources
Cleavage of Boc-6-bromo-DL-tryptophan from Solid-Phase Synthesis Resin: A Detailed Technical Guide
An Application Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the efficient cleavage of Boc-6-bromo-DL-tryptophan from a solid-phase synthesis resin. Tailored for researchers, scientists, and professionals in drug development, this document delves into the underlying chemical principles, offers step-by-step methodologies, and provides troubleshooting guidance to ensure high-yield recovery of the target molecule.
Introduction: The Significance of Halogenated Tryptophans
6-bromo-DL-tryptophan is a valuable synthetic amino acid analog used in the development of novel peptides and therapeutic agents.[1] Its incorporation into peptide sequences can modulate biological activity, enhance binding affinity, and introduce unique spectroscopic properties for analytical purposes. The successful synthesis of peptides containing this modified residue hinges on the final cleavage step, where the amino acid is released from the solid support.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), prized for its stability during chain assembly and its susceptibility to removal under acidic conditions.[2][3] However, the cleavage of tryptophan-containing peptides, particularly those with electron-withdrawing substituents like bromine, presents unique challenges. The indole side chain of tryptophan is highly susceptible to modification by reactive carbocations generated during the cleavage process.[4] Therefore, a carefully optimized cleavage strategy is paramount to preserving the integrity of the 6-bromo-DL-tryptophan residue and achieving a high-purity product.
The Mechanism of Acid-Catalyzed Cleavage and the Imperative for Scavengers
The cleavage of Boc-6-bromo-DL-tryptophan from the resin is an acid-catalyzed process. Strong acids, most commonly trifluoroacetic acid (TFA), are employed to protonate and cleave the acid-labile bond linking the amino acid to the resin.[5] Concurrently, the Boc protecting group is also removed by the same mechanism.
During this process, the tert-butyl group from the Boc protecting group is released as a highly reactive tert-butyl cation.[6] This electrophilic species can readily alkylate the electron-rich indole ring of tryptophan, leading to undesired side products. The presence of a bromine atom at the 6-position of the indole ring can influence its nucleophilicity, but does not eliminate the risk of alkylation.
To mitigate these side reactions, a "cleavage cocktail" containing a strong acid and one or more "scavengers" is utilized.[6] Scavengers are nucleophilic agents that competitively trap the reactive carbocations, thereby protecting the sensitive tryptophan residue.[7] The choice of scavengers is critical and depends on the specific amino acid composition of the peptide.
Visualizing the Cleavage Workflow
The following diagram illustrates the key stages of the cleavage process, from the resin-bound protected amino acid to the final, purified product.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chempep.com [chempep.com]
- 3. Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis - Oreate AI Blog [oreateai.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. bachem.com [bachem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Brominated Tryptophan in Drug Discovery
From Structural Probe to Synthetic Handle: A Comprehensive Guide
Abstract
Brominated tryptophan (Br-Trp) derivatives have evolved from obscure marine natural product constituents into versatile tools for modern drug discovery.[1] This guide details the application of Br-Trp as a bio-orthogonal synthetic handle for late-stage functionalization (LSF) and as a pharmacophore modulator utilizing halogen bonding. We provide validated protocols for Solid-Phase Peptide Synthesis (SPPS) incorporation and subsequent Suzuki-Miyaura cross-coupling, alongside mechanistic insights into how the "sigma-hole" effect enhances ligand-target affinity.
Part 1: Chemical Biology & Structural Impact
The Sigma-Hole and Halogen Bonding
Unlike fluorine, which is predominantly electron-withdrawing, heavier halogens (Cl, Br, I) exhibit a region of positive electrostatic potential on the extension of the C-X bond, known as the
Key Advantages in Drug Design:
-
Directionality: Halogen bonds are strictly linear (160°–180°), offering higher geometric specificity than hydrogen bonds.
-
Lipophilicity: Bromination increases logP, enhancing membrane permeability compared to the native indole.
-
Steric Filling: The bromine atom (Van der Waals radius ~1.85 Å) is significantly larger than hydrogen (1.20 Å), allowing for the probing of hydrophobic pockets.
Physicochemical Comparison
The following table contrasts native Tryptophan with 5-Bromo-Tryptophan, highlighting parameters critical for hit-to-lead optimization.
| Property | L-Tryptophan (Trp) | 5-Bromo-L-Tryptophan (5-Br-Trp) | Impact on Drug Design |
| Van der Waals Radius (X) | 1.20 Å (H) | 1.85 Å (Br) | Fills hydrophobic cavities; induces steric clash in tight pockets. |
| Electronic Character | Electron-rich Indole | Electron-deficient Indole | Lowers oxidation potential; alters |
| Interaction Mode | H-bond Donor (NH) | H-bond Donor + Halogen Bond Donor (C-Br) | Creates dual-anchor points for target engagement. |
| Lipophilicity ( | Reference (0.0) | +0.8 to +1.1 | Increases membrane permeability and blood-brain barrier penetration. |
| Fluorescence | High Quantum Yield | Quenched (Heavy Atom Effect) | Useful as a non-fluorescent control or FRET acceptor. |
Part 2: Experimental Protocols
Protocol A: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
Objective: Site-specific incorporation of 5-Br-Trp into a bioactive peptide sequence.[3] Scope: Fmoc chemistry on Rink Amide resin.
Materials:
-
Fmoc-5-bromo-L-tryptophan (Note: Unprotected indole is usable, but Fmoc-5-Br-Trp(Boc)-OH is recommended to prevent alkylation during cleavage).
-
Coupling Reagents: DIC/Oxyma Pure or HATU/DIPEA.
-
Resin: Rink Amide MBHA (Loading 0.5 mmol/g).
-
Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).
Workflow:
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Deprotection: Treat with 20% piperidine in DMF (2 x 5 min). Wash with DMF (5x).
-
Coupling (Br-Trp):
-
Dissolve Fmoc-5-Br-Trp(Boc)-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Add to resin and shake at room temperature for 45–60 min.
-
Validation: Perform Kaiser test. If not colorless, repeat coupling.
-
-
Elongation: Continue standard SPPS for remaining residues.
-
Cleavage & Isolation:
-
Wash resin with DCM. Dry under N2.
-
Add Cleavage Cocktail (10 mL per g resin). Shake for 2–3 hours.
-
CRITICAL: Avoid scavengers containing thiols (e.g., EDT) if downstream Pd-catalysis is planned, as sulfur poisons Palladium. If necessary, ensure rigorous purification.
-
Precipitate in cold diethyl ether. Centrifuge and lyophilize.
-
Protocol B: Late-Stage Functionalization (Suzuki-Miyaura Coupling)
Objective: Diversification of the peptide library by converting the Br-handle into various aryl/heteroaryl groups. Context: This reaction is performed on-peptide (either in solution or on-resin) under aqueous conditions.
Reagents:
-
Catalyst: Pd(OAc)2 (5 mol%) or Na2PdCl4.
-
Ligand: 3,3′,3″-Phosphinidynetris(benzenesulfonic acid) trisodium salt (TPPTS) or ADHP (for water solubility).
-
Base: Na2CO3 (3 eq).
-
Coupling Partner: Aryl boronic acid (2–3 eq).
-
Solvent: Water/Acetonitrile (2:1 v/v).
Step-by-Step Procedure:
-
Preparation: Dissolve the purified Br-Trp containing peptide (10 µmol) in degassed Water/Acetonitrile (2 mL).
-
Activation: Add Na2CO3 and the Aryl Boronic Acid.
-
Catalysis: Add the Pd-Ligand complex (pre-mixed in water).
-
Reaction: Stir at 37°C–45°C for 4–12 hours under inert atmosphere (Ar or N2).
-
Note: Elevated temperatures (>60°C) may cause peptide hydrolysis; mild heating is preferred.
-
-
Quenching: Filter through a Celite pad or use a metal scavenger resin (e.g., SiliaMetS® Thiol) to remove Palladium.
-
Purification: Isolate product via preparative HPLC (C18 column).
-
Validation: Analyze via LC-MS.
-
Success Indicator: Loss of the characteristic Br isotopic pattern (1:1 doublet at M and M+2) and appearance of the coupled product mass.
-
Part 3: Visualization of Workflows
Diagram: Diversity-Oriented Synthesis via Br-Trp
This workflow illustrates how a single Br-Trp parent peptide generates a library of analogs.
Caption: Late-Stage Functionalization (LSF) workflow converting a single brominated precursor into a diverse chemical library.
Diagram: Halogen Bonding Mechanism
Visualizing the interaction between the Br-Trp sigma-hole and a target protein.
Caption: Schematic of the directional Halogen Bond between the Br-Trp sigma-hole and a protein carbonyl oxygen.
Part 4: Case Studies & Applications
Marine Natural Product Mimetics
Brominated tryptophans are abundant in marine organisms (e.g., Conus snails, sponges).[1][4]
-
Barettin: A brominated peptide from the sponge Geodia barretti. It acts as a potent inhibitor of acetylcholinesterase (AChE).[5] Synthetic analogs using 6-Br-Trp have shown enhanced antifouling properties and selective serotonin receptor modulation.
-
Conotoxins: The "Bromosleeper" peptide from Conus radiatus induces sleep-like states.[4] The Br-Trp residue is post-translationally modified; synthetic replacement with non-halogenated Trp results in a total loss of bioactivity, proving the bromine atom is essential for receptor engagement, likely via halogen bonding.
Proteasome Inhibition (TMC-95A)
TMC-95A is a macrocyclic peptide containing an oxidized tryptophan. The synthetic precursor often involves 7-bromo-tryptophan to facilitate the macrocyclization via oxidative coupling or Heck reactions. The bromine atom in derivatives has been used to tune the reactivity of the indole core during the complex synthesis of the proteasome binding pharmacophore.
Structural Biology (Phasing)
Anomalous Scattering: Br-Trp is an excellent heavy-atom derivative for de novo structure determination.
-
Protocol: Incorporate Br-Trp during expression (using auxotrophic E. coli strains) or SPPS.
-
Utility: The bromine K-edge (13.47 keV) is accessible at standard synchrotrons. It provides strong anomalous signal for SAD/MAD (Single/Multi-wavelength Anomalous Diffraction) phasing, allowing researchers to solve crystal structures of novel drug-target complexes without needing toxic heavy metals like mercury or platinum.
References
-
Enzymatic Late-Stage Halogenation of Peptides. ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal. [Link]
-
Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. [Link]
-
Peptide Stapling by Late-Stage Suzuki–Miyaura Cross-Coupling. Beilstein Journal of Organic Chemistry. [Link]
-
Brominated Tryptophan Alkaloids from Marine Sponges. Journal of Natural Products. [Link][5]
Sources
Application Notes and Protocols: Leveraging Boc-6-bromo-DL-tryptophan for Advanced Protein Structure-Activity Studies
Introduction: Probing the Depths of Protein Function with Unnatural Amino Acids
In the intricate world of molecular biology and drug discovery, understanding the precise relationship between a protein's structure and its function is paramount. Structure-Activity Relationship (SAR) studies are the cornerstone of this endeavor, providing a roadmap for designing novel therapeutics and functional biomolecules. The introduction of unnatural amino acids (UAAs) into peptides and proteins has emerged as a powerful strategy, offering a level of molecular precision that transcends the limitations of the 20 canonical amino acids.[1][2] By synthetically embedding bespoke chemical functionalities, researchers can systematically modulate key parameters like hydrophobicity, cationicity, and steric bulk to dissect molecular interactions and enhance biological activity.[1][3]
This guide focuses on a particularly versatile UAA, Boc-6-bromo-DL-tryptophan, and its application in sophisticated SAR studies. The strategic placement of a bromine atom on the indole ring of tryptophan offers a unique trifecta of capabilities: it acts as a subtle steric and electronic probe, a powerful tool for biophysical analysis through fluorescence quenching, and a heavy-atom derivative for X-ray crystallography. These application notes provide a comprehensive overview of the rationale, experimental protocols, and data interpretation for effectively utilizing Boc-6-bromo-DL-tryptophan in your research.
Boc-6-bromo-DL-tryptophan: A Multi-faceted Tool for Protein Engineering
The utility of Boc-6-bromo-DL-tryptophan stems from the unique properties conferred by the bromine substituent. As a versatile amino acid derivative, it serves as a valuable building block in the synthesis of bioactive molecules.[4][5] The tert-butyloxycarbonyl (Boc) protecting group on the α-amine allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.[6][7]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉BrN₂O₄ | N/A |
| Molecular Weight | 383.24 g/mol | N/A |
| Appearance | Off-white to pale yellow powder | N/A |
| Solubility | Soluble in DMF, DMSO | N/A |
Note: The DL-racemic mixture requires separation if stereospecificity is critical for the biological system under investigation. For many initial SAR studies, the racemic mixture can provide valuable insights.
Core Applications and Methodologies
Solid-Phase Peptide Synthesis (SPPS) with Boc-6-bromo-DL-tryptophan
The incorporation of Boc-6-bromo-DL-tryptophan into a peptide sequence is achieved through standard Boc-based SPPS protocols.[8][9][10] The Boc protecting group is labile to moderate acids like trifluoroacetic acid (TFA), allowing for iterative deprotection and coupling of subsequent amino acids.[6][11][12]
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
-
Resin Preparation: Start with a suitable resin, such as Merrifield or PAM resin, pre-loaded with the C-terminal amino acid.[8] Swell the resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Boc protecting group from the N-terminal amino acid.[8]
-
Washing: Thoroughly wash the resin with DCM (3x), followed by isopropanol (IPA) (2x), and then DMF (3x) to remove residual TFA and byproducts.
-
Neutralization: Neutralize the protonated amine with a 10% solution of N,N-diisopropylethylamine (DIPEA) in DMF for 5-10 minutes. Wash again with DMF (3x).
-
Coupling:
-
In a separate vessel, pre-activate Boc-6-bromo-DL-tryptophan (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours. The progress of the coupling reaction can be monitored using a ninhydrin test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Proceed to the deprotection step for the next amino acid in the sequence.
-
Final Cleavage: After the final amino acid has been coupled, the peptide is cleaved from the resin using a strong acid like hydrofluoric acid (HF). Scavengers such as anisole and p-cresol should be included to prevent side reactions with the bromotryptophan residue.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Biophysical Characterization: Unveiling Molecular Interactions
The incorporation of 6-bromotryptophan provides a powerful spectroscopic handle for biophysical characterization.[13][14]
The intrinsic fluorescence of tryptophan is highly sensitive to its local environment. The bromine atom in 6-bromotryptophan acts as an effective collisional quencher of this fluorescence.[15][16][17] This property can be exploited to study:
-
Protein Folding and Unfolding: Changes in the fluorescence intensity of the 6-bromotryptophan residue can monitor its solvent exposure during folding and unfolding transitions.
-
Ligand Binding: The binding of a ligand in proximity to the 6-bromotryptophan can alter the quenching efficiency, providing a means to determine binding affinities and kinetics.[18]
Caption: Simplified Jablonski diagrams illustrating fluorescence versus quenching.
-
Sample Preparation: Prepare a stock solution of the purified peptide containing 6-bromotryptophan in a suitable buffer. The final concentration should be in the low micromolar range to minimize inner filter effects.
-
Instrumentation: Use a spectrofluorometer with temperature control. Set the excitation wavelength to ~295 nm to selectively excite tryptophan and the emission wavelength to scan from 310 to 400 nm.
-
Titration:
-
Record the fluorescence spectrum of the peptide alone.
-
Perform a stepwise titration by adding small aliquots of a concentrated ligand stock solution to the peptide solution.
-
After each addition, allow the system to equilibrate and record the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum as a function of the ligand concentration.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., single-site binding) to determine the dissociation constant (Kd).
-
X-ray Crystallography: Phasing with a Heavy Atom
A significant challenge in X-ray crystallography is the "phase problem," where the phase information of the diffracted X-rays is lost.[19] The bromine atom in 6-bromotryptophan is sufficiently electron-rich to act as a "heavy atom," providing a powerful tool for solving this problem through techniques like Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD).[20][21]
Caption: Workflow for solving protein structures using heavy-atom phasing.
-
Incorporation: The 6-bromotryptophan residue should be incorporated into a region of the protein that is well-ordered and ideally on the surface to minimize structural perturbations.
-
Data Collection: X-ray diffraction data should be collected at a synchrotron source, tuning the X-ray wavelength to the absorption edge of bromine to maximize the anomalous signal.
-
Safety: Handling of heavy-atom containing compounds requires adherence to strict safety protocols.[22]
Conclusion: A Powerful Addition to the Molecular Toolkit
Boc-6-bromo-DL-tryptophan is a highly versatile and valuable tool for researchers in chemistry, biology, and drug discovery. Its seamless integration into standard peptide synthesis protocols, coupled with its unique spectroscopic and X-ray scattering properties, provides a multi-pronged approach to dissecting protein structure-activity relationships. By enabling precise modifications and detailed biophysical analysis, this unnatural amino acid empowers scientists to gain deeper insights into the molecular mechanisms of life and to engineer novel proteins and peptides with enhanced functionalities.
References
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Selvita. (2022, January 24). Biophysical Characterization Of Recombinant Proteins: A Key To Achieve Success In Protein Production. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9856996, 6-bromo-L-tryptophan. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure and Activity of the Thermophilic Tryptophan-6 Halogenase BorH. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Convenient synthesis of 7 ′ and 6 ′-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. Retrieved from [Link]
-
Jimenez, E. C., Watkins, M., & Olivera, B. M. (2004). Multiple 6-bromotryptophan residues in a sleep-inducing peptide. Biochemistry, 43(38), 12343–12348. [Link]
-
National Center for Biotechnology Information. (n.d.). Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. Retrieved from [Link]
-
ACS Publications. (n.d.). Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, April 15). Biophysical characterization of high-confidence, small human proteins. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, March 1). An overview of heavy-atom derivatization of protein crystals. Retrieved from [Link]
-
Tossi, A., Scocchi, M., Zahariev, S., & Gennaro, R. (2012). Use of unnatural amino acids to probe structure-activity relationships and mode-of-action of antimicrobial peptides. Methods in molecular biology (Clifton, N.J.), 794, 169–183. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Quenching of tryptophan fluorescence in various proteins by a series of small nickel complexes. Retrieved from [Link]
-
The Auer Lab. (n.d.). Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Genetic incorporation of halogenated tryptophan derivatives into proteins in E. coli. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Heavy-atom derivatization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biophysical characterization of recombinant proteins: A key to higher structural genomics success. Retrieved from [Link]
- Google Patents. (n.d.). US5889147A - Bromo-tryptophan conopeptides.
-
MDPI. (2022, December 23). Structure–Activity Relationship Studies of Substitutions of Cationic Amino Acid Residues on Antimicrobial Peptides. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
ScienceDirect. (n.d.). Screening for phasing atoms in protein crystallography. Retrieved from [Link]
-
MDPI. (n.d.). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quenching of tryptophan fluorescence by brominated phospholipid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Retrieved from [Link]
-
Elsevier. (n.d.). Biophysical Characterization of Proteins in Developing Biopharmaceuticals. Retrieved from [Link]
-
bioRxiv. (2022, July 20). Site-specific Halogenation of Peptides and Proteins using engineered Halogenase Enzymes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, August 2). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanistic Interpretation of Tryptophan Fluorescence Quenching in the Time Courses of Glutamate Dehydrogenase Catalyzed Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). An overview of heavy-atom derivatization of protein crystals. Retrieved from [Link]
-
Springer. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, December 8). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. Retrieved from [Link]
-
CORE. (2016, February 14). Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structure-activity relationships of natural and non-natural amino acid-based amide and 2-oxoamide inhibitors of human phospholipase A(2) enzymes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A rapid and rational approach to generating isomorphous heavy-atom phasing derivatives. Retrieved from [Link]
-
RedShiftBio. (n.d.). Biophysical Characterization of Proteins. Retrieved from [Link]
Sources
- 1. Use of unnatural amino acids to probe structure-activity relationships and mode-of-action of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. peptide.com [peptide.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. chempep.com [chempep.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. BOC deprotection [ms.bzchemicals.com]
- 13. selvita.com [selvita.com]
- 14. Biophysical Characterization of Proteins in Developing Biopharmaceuticals - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 15. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quenching of tryptophan fluorescence in various proteins by a series of small nickel complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. Quenching of tryptophan fluorescence by brominated phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A rapid and rational approach to generating isomorphous heavy-atom phasing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.iucr.org [journals.iucr.org]
Application Notes & Protocols: A Guide to the Synthesis of Peptides Containing Modified Tryptophan Residues
Abstract
The strategic modification of tryptophan (Trp) residues in peptides is a cornerstone of modern drug discovery and chemical biology. Due to its unique electronic properties and relatively low abundance in proteins, the indole side chain of tryptophan serves as a versatile handle for introducing novel functionalities.[1][2][3] Modifying this residue can profoundly enhance the therapeutic properties of peptide drugs, improving their proteolytic stability, bioavailability, and pharmacokinetic profiles.[4][5][6][7] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for two primary strategies for synthesizing tryptophan-modified peptides: the incorporation of pre-functionalized tryptophan analogs during Solid-Phase Peptide Synthesis (SPPS) and the post-synthetic, or "late-stage," modification of tryptophan residues in fully assembled peptides.
Introduction: The Significance of Tryptophan Modification
Tryptophan, one of the 20 proteinogenic amino acids, plays a critical role in the structure and function of peptides and proteins.[8] Its large, aromatic indole side chain participates in vital hydrophobic and π-stacking interactions, often anchoring proteins to cell membranes or mediating protein-protein interactions.[8] However, the native properties of peptides can present significant challenges for therapeutic development, including poor stability against enzymatic degradation and low membrane permeability.
Chemical modification of the tryptophan residue offers a powerful strategy to overcome these limitations.[5] By altering the indole moiety, scientists can fine-tune a peptide's physicochemical properties to create more effective and durable therapeutics.[4][7] Furthermore, the unique reactivity of tryptophan makes it an ideal target for introducing biophysical probes, cross-linking agents, or conjugation handles for creating antibody-drug conjugates and other complex biomolecules.[3][9]
This document details the two dominant methodologies for achieving these modifications, providing both the theoretical rationale and practical, step-by-step protocols to empower researchers in this exciting field.
Strategy 1: Incorporation of Tryptophan Analogs via Solid-Phase Peptide Synthesis (SPPS)
This approach involves using a tryptophan amino acid building block that has already been modified on its indole ring. This pre-synthesized analog is then incorporated into the growing peptide chain at the desired position using standard SPPS protocols.
The Rationale: Precision and Versatility
The primary advantage of this method is the absolute certainty of the modification's location. Since the modified amino acid is introduced as a discrete unit, there is no ambiguity about the site of functionalization. This is critical when structure-activity relationships are being meticulously explored. A vast and growing library of commercially available Fmoc-protected tryptophan analogs allows for the straightforward incorporation of diverse functionalities, including halogenations, methylations, and azido groups for click chemistry.[8][10]
Causality & Experimental Choices: Overcoming Tryptophan's Pitfalls in SPPS
While powerful, SPPS presents specific challenges for tryptophan. The electron-rich indole ring is highly susceptible to oxidation and acid-catalyzed side reactions during the repetitive cycles of Nα-Fmoc deprotection (using a base like piperidine) and final cleavage from the resin (using strong acids like trifluoroacetic acid, TFA).[11] A common side reaction is the tert-butylation of the indole ring by cations generated from other side-chain protecting groups (e.g., Boc, tBu) during TFA cleavage.[12]
To mitigate these issues, two key strategies are employed:
-
Indole Nitrogen Protection: The indole nitrogen can be protected with a group like the acid-labile tert-butyloxycarbonyl (Boc) group. Fmoc-Trp(Boc)-OH is the most common derivative used to prevent side reactions. This protecting group shields the indole from electrophilic attack and is removed simultaneously with other side-chain protecting groups during the final cleavage step.
-
Use of Scavengers: During the final TFA cleavage, "scavengers" are added to the cleavage cocktail. These are nucleophilic species, such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT), that competitively trap the reactive carbocations, thereby preventing them from modifying the tryptophan indole.
Workflow for SPPS Incorporation of a Modified Tryptophan
Sources
- 1. Chemical modifications of tryptophan residues in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tryptophan-specific modification and diversification of peptides and proteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. Clickable tryptophan modification for late-stage diversification of native peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Tryptophan Analogues - Enamine [enamine.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analogs of Tryptophan [anaspec.com]
- 11. Solid-phase synthesis of tryptophan-containing peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Characterization of chemical modification of tryptophan by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC purification of Boc-6-bromo-DL-tryptophan containing peptides
Application Note: High-Resolution HPLC Purification of Hydrophobic Peptides Containing Boc-6-Bromo-DL-Tryptophan
Abstract
The purification of synthetic peptides incorporating Boc-6-bromo-DL-tryptophan presents a dual challenge: extreme hydrophobicity driven by the tert-butyloxycarbonyl (Boc) group and the halogenated indole, and the stereochemical resolution of diastereomers resulting from the racemic (DL) amino acid source. This guide details a rigorous protocol for solubilization, chromatographic separation, and recovery, specifically designed to maintain Boc-group integrity while achieving baseline resolution of diastereomeric pairs.
Introduction & Strategic Analysis
1.1 The Molecule
-
6-Bromo-Tryptophan (6-Br-Trp): A non-canonical amino acid often used to probe hydrophobic pockets or as a precursor for cross-coupling reactions. The bromine atom at position 6 increases the lipophilicity of the indole ring and introduces potential for halogen bonding.
-
The "Boc" Factor: Unlike Fmoc-SPPS products where the N-terminus is free, "Boc-containing" peptides retain a bulky, hydrophobic carbamate protecting group. This significantly increases retention times and aggregation risks.
-
The "DL" Challenge: The use of a racemic mixture (DL) means the crude synthetic product is not a single species but a 50:50 mixture of diastereomers (assuming other residues are chiral L-amino acids).
1.2 Critical Constraints
-
Acid Sensitivity: The Boc group is acid-labile. Prolonged exposure to standard 0.1% TFA (pH ~2) can lead to slow deprotection, especially during fraction concentration.
-
Solubility: The combination of Br-Trp and Boc creates a "sticky" peptide prone to precipitation in aqueous buffers.
Pre-Purification Protocol: Solubilization Strategy
Direct dissolution in the mobile phase A (Water/TFA) will likely fail and cause column fouling. Use the "Organic-First" stepwise dissolution method.[3]
| Step | Solvent / Reagent | Action | Mechanism |
| 1 | Neat DMSO or DMF | Add to crude peptide (approx. 50-100 mg/mL). Vortex/Sonicate. | Disrupts intermolecular H-bonds and solvates hydrophobic Boc/Br-Trp domains. |
| 2 | Glacial Acetic Acid | Add 5-10% v/v. | Protonates carboxylates to prevent ionic aggregation. |
| 3 | Acetonitrile (ACN) | Dilute to ~20-30% final volume. | Matches the initial mobile phase strength. |
| 4 | Water (0.1% TFA) | Add slowly dropwise until slight turbidity appears, then add a few drops of ACN to clear. | "Shocks" the peptide into an aqueous environment without precipitation. |
Warning: Do not filter through a standard 0.45 µm aqueous filter if the solution is highly organic; use PTFE or Nylon compatible filters.
Method Development: Chromatographic Conditions
Stationary Phase Selection
For halogenated aromatic peptides, standard C18 is effective, but Phenyl-Hexyl phases often provide superior selectivity due to
-
Primary Choice: C18 (End-capped, 100 Å for <30 residues, 300 Å for larger).
-
Alternative Choice: Phenyl-Hexyl (Enhanced selectivity for diastereomers).
Mobile Phase Options
Two strategies are presented based on the stability requirement of the Boc group.
Strategy A: Standard Resolution (Robust)
-
Buffer A: Water + 0.1% TFA[4]
-
Buffer B: Acetonitrile + 0.1% TFA[5]
-
Pros: Sharp peaks, excellent solubility.
-
Cons: Risk of Boc removal if fractions sit at RT. Must lyophilize immediately.
Strategy B: "Boc-Safe" / pH Switching (Recommended for sensitive sequences)
-
Buffer A: 10-20 mM Ammonium Acetate (pH 6.5 - 7.0)
-
Buffer B: Acetonitrile[6]
-
Pros: Boc group is perfectly stable. Different selectivity may resolve diastereomers better.
-
Cons: Broader peaks; lower solubility limit.
Gradient Optimization for Diastereomers
Diastereomers often elute close together. A shallow gradient slope is required.
-
Scouting Run: 5% to 95% B over 20 min.
-
Focused Gradient: Calculate the %B at elution (
).-
Start:
-
End:
-
Time: 30-40 minutes (Slope: ~0.5% B/min).
-
Workflow Visualization
Caption: Decision tree for the purification of racemic, hydrophobic Boc-peptides, prioritizing diastereomer resolution and protecting group stability.
The "DL" Separation: What to Expect
When purifying a peptide containing DL-Trp , you will observe a "doublet" peak pattern in the analytical scouting run.
-
Peak Identification:
-
Since the starting material was DL (1:1 ratio), you will see two main peaks of roughly equal area (1:1).
-
The L-Isomer: Usually, the all-L isomer elutes later than the D-isomer analog in helical peptides, but earlier in unstructured hydrophobic peptides. There is no universal rule.
-
Verification: You must co-inject with a pure standard (if available) or collect both peaks and perform a micro-scale enzymatic digestion (e.g., Trypsin/Chymotrypsin). L-isomer peptides are digested; D-isomer containing peptides are generally resistant or digest much slower.
-
-
Fractionation Logic:
-
Do not pool the "valley" between the peaks.
-
Collect the leading edge of Peak 1 and the trailing edge of Peak 2 separately to ensure high optical purity.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Broad/Tailing Peaks | Aggregation due to hydrophobicity. | Increase column temperature to 40-50°C. Add 1-5% Isopropanol to Mobile Phase B. |
| Boc Loss (Mass -100 Da) | Acid hydrolysis during drying. | Switch to Ammonium Acetate buffer. Alternatively, add a small amount of dilute NH4OH to fractions immediately after collection. |
| "Ghost" Peaks | Late elution of very hydrophobic aggregates. | Ensure a "Sawtooth" wash (95% B for 5 mins) is performed between every injection. |
| Low Recovery | Irreversible adsorption to C18. | Use a C4 column or a wide-pore (300 Å) C18. |
References
-
Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.[1] (Standard text on peptide hydrophobicity and RP-HPLC mechanisms).
- Majer, J., et al. (1994). Separation of peptide diastereomers by reversed-phase high-performance liquid chromatography. Journal of Chromatography A.
-
Nest Group. (n.d.). Application Note: Designing Purification Methods for Hydrophobic Peptides. Retrieved from [Link]
Sources
- 1. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. nestgrp.com [nestgrp.com]
- 4. bachem.com [bachem.com]
- 5. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique | Journal of Advances in Science and Technology [ignited.in]
Troubleshooting & Optimization
Navigating the Challenges of Boc-6-bromo-DL-tryptophan Solubility: A Technical Support Guide
Welcome to the technical support center for Boc-6-bromo-DL-tryptophan. This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed solutions for the common solubility challenges encountered with this specialized amino acid derivative. Here, we combine fundamental chemical principles with practical, field-proven techniques to ensure you can confidently and efficiently incorporate Boc-6-bromo-DL-tryptophan into your experimental workflows.
Understanding the Molecule: Why Solubility Can Be a Hurdle
Boc-6-bromo-DL-tryptophan is a valuable building block in peptide synthesis and drug discovery, prized for the unique properties conferred by the bromine substituent on the indole ring.[1][2] However, its molecular structure presents inherent solubility challenges. The bulky, hydrophobic tert-butyloxycarbonyl (Boc) protecting group, combined with the bromo-indole side chain, contributes to a significant non-polar character. This often leads to poor solubility in aqueous solutions and even in some organic solvents.
This guide provides a systematic approach to overcoming these issues, ensuring the integrity and reactivity of your compound are maintained.
Troubleshooting Guide: From Suspension to Solution
This section offers step-by-step protocols and the scientific rationale behind them to address common solubility problems.
Issue 1: The Compound Won't Dissolve in Common Organic Solvents at Room Temperature.
This is the most frequently encountered issue. The crystalline nature and hydrophobicity of Boc-6-bromo-DL-tryptophan can lead to slow dissolution kinetics.
Underlying Cause: Insufficient solvation energy at ambient temperature to overcome the lattice energy of the solid.
Step-by-Step Protocol:
-
Solvent Selection: Begin with polar aprotic solvents known for their strong solubilizing power. The recommended order of solvents to try is:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
-
Initial Attempt: Add the desired volume of solvent to your weighed Boc-6-bromo-DL-tryptophan. Vortex or stir vigorously for 2-3 minutes at room temperature.
-
Gentle Heating: If the compound remains insoluble or in suspension, gently warm the solution.
-
Use a water bath set to 30-40°C. Higher temperatures should be avoided initially to prevent potential degradation.
-
Continue stirring or intermittent vortexing as the solution warms. For many bromo-substituted tryptophan derivatives, warming can significantly improve solubility.
-
-
Sonication: If gentle heating is insufficient, utilize a bath sonicator.
-
Sonicate the vial in short bursts (e.g., 1-2 minutes) to avoid excessive heating.
-
The ultrasonic waves provide the energy to break up solid aggregates and enhance solvent interaction with the compound's surface.
-
Causality Explained: Polar aprotic solvents like DMF and DMSO are excellent at solvating large, polarizable molecules. The application of heat increases the kinetic energy of the solvent molecules, allowing them to penetrate the crystal lattice more effectively. Sonication provides mechanical energy to aid this process, particularly for stubborn particulates.
Issue 2: The Compound is Insoluble in Alcohols or Other Protic Solvents.
While less common for initial stock solutions, some applications may require the use of protic solvents like methanol or ethanol.
Underlying Cause: The non-polar regions of Boc-6-bromo-DL-tryptophan may not interact favorably with the hydrogen-bonding network of protic solvents, leading to poor solubility.
Step-by-Step Protocol:
-
Initial Dissolution in a Stronger Solvent: First, dissolve the Boc-6-bromo-DL-tryptophan in a minimal amount of a compatible polar aprotic solvent (e.g., DMSO or DMF).
-
Gradual Addition: Slowly add the alcoholic solvent to the concentrated solution while stirring continuously. This method, known as "crashing out" or "precipitation," should be done carefully to determine the point at which the compound remains in solution.
-
Co-solvent System: Consider using a co-solvent system from the outset. For example, a mixture of DMF and methanol may provide the necessary balance of polarity to achieve solubility.
Causality Explained: By first dissolving the compound in a highly effective solvent, you overcome the initial energy barrier of the crystal lattice. The subsequent addition of a less effective solvent creates a mixed-solvent environment that may still be capable of keeping the compound in solution, especially at lower concentrations.
Issue 3: The Compound Precipitates When Added to an Aqueous Buffer.
This is a critical issue in biological assays and other aqueous-based experiments.
Underlying Cause: The dramatic change in solvent polarity from an organic stock solution to an aqueous buffer leads to the hydrophobic compound coming out of solution. Tryptophan and its derivatives are known to be sparingly soluble in aqueous solutions at neutral pH.[3][4]
Step-by-Step Protocol:
-
Minimize Organic Solvent in the Final Solution: Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO). Aim for the final concentration of the organic solvent in your aqueous buffer to be as low as possible, ideally less than 1%.
-
pH Adjustment of the Aqueous Buffer: The solubility of amino acids is highly pH-dependent. While the Boc group protects the alpha-amino group, the carboxylic acid can still be deprotonated.
-
For increased solubility, consider adjusting the pH of your aqueous buffer to be more basic (e.g., pH 8-9). This will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
-
Conversely, in some cases, acidification to a pH below the pKa of the carboxylic acid (typically around 2) can also increase solubility by protonating it, but this is often not compatible with biological experiments.
-
-
Slow Addition and Vigorous Mixing: Add the organic stock solution dropwise to the vigorously stirring aqueous buffer. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to immediate precipitation.
Causality Explained: The carboxylate form of the molecule is significantly more polar and thus more soluble in water than the protonated carboxylic acid. By manipulating the pH, you can shift the equilibrium towards the more soluble form.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Boc-6-bromo-DL-tryptophan in common solvents?
Q2: Can I heat the compound to aid dissolution? If so, to what temperature?
Yes, gentle heating can be an effective strategy. We recommend not exceeding 40-50°C. While Boc-protected amino acids are generally stable, prolonged exposure to high temperatures, especially in the presence of nucleophiles, could potentially lead to degradation. Always monitor for any color change, which might indicate decomposition.
Q3: Will adjusting the pH affect the stability of the Boc protecting group?
The Boc group is stable under neutral and basic conditions.[6] Therefore, adjusting the pH of your aqueous buffer to the alkaline range (e.g., pH 8-9) to improve solubility will not cleave the Boc group. However, the Boc group is labile to acidic conditions.[4][7] Exposure to strong acids or prolonged exposure to moderately acidic conditions (pH < 4) can lead to its removal.
Q4: I've dissolved the compound, but it appears to be degrading over time in solution. How can I prevent this?
Tryptophan and its derivatives can be susceptible to oxidation, particularly when in solution and exposed to light and air.
-
Storage: Store stock solutions at -20°C or -80°C.
-
Inert Atmosphere: For long-term storage, consider preparing the solution under an inert gas like argon or nitrogen to minimize oxidation.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping the container in foil.
-
Fresh Solutions: For critical applications, it is always best to prepare fresh solutions.
Q5: Are there any recommended co-solvents to improve aqueous solubility?
If a higher concentration in an aqueous medium is required and pH adjustment is not an option, a co-solvent system can be employed. A mixture of DMSO and your aqueous buffer (e.g., a 1:1 solution of DMSO:PBS) can be effective.[5] However, it is crucial to ensure that the final concentration of DMSO is compatible with your experimental system, as it can have physiological effects.
Visualizing the Troubleshooting Workflow
The following diagram outlines the decision-making process for dissolving Boc-6-bromo-DL-tryptophan.
Caption: Decision tree for solubilizing Boc-6-bromo-DL-tryptophan.
Summary of Recommended Solvents
| Solvent | Type | Relative Solubility | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | High | A good first choice for preparing stock solutions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent solubilizing power; may require gentle heat.[5] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | A strong solvent, useful if DMF or DMSO fail. |
| Methanol/Ethanol | Polar Protic | Low | Generally poor solubility; may be used in co-solvent systems.[3] |
| Water/Aqueous Buffers | Aqueous | Very Low (at neutral pH) | Solubility is highly pH-dependent; increase pH to >8 for better results.[4] |
References
-
Solubility of Things. (n.d.). Tryptophan. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
HiMedia Laboratories. (n.d.). Tryptophan Medium. Retrieved from [Link]
- Mori, N., et al. (2005). Convenient synthesis of 7'- and 6'-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. Tetrahedron: Asymmetry, 16(15), 2653-2661.
- Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Chemsigma. (n.d.). BOC-6-METHYL-DL-TRYPTOPHAN. Retrieved from [Link]
Sources
Technical Support Center: Boc Deprotection of 6-Bromotryptophan
Current Status: Operational Topic: Troubleshooting Side Reactions during N-Boc Removal Target Substrate: 6-Bromotryptophan (6-Br-Trp) containing peptides/scaffolds Audience: Medicinal Chemists, Peptide Scientists
Executive Summary: The 6-Br-Trp Challenge
Removing the tert-butyloxycarbonyl (Boc) group from 6-bromotryptophan requires a delicate balance. While the standard acidic conditions (TFA) are effective, the electron-rich indole ring acts as a "lightning rod" for the reactive tert-butyl cations generated during cleavage.
Although the bromine substituent at the 6-position provides some electronic deactivation (via inductive withdrawal), it is not sufficient to prevent electrophilic aromatic substitution (EAS). Without adequate scavenging, you will likely observe irreversible alkylation of the indole ring, rendering your valuable intermediate useless.
Core Causality Analysis
-
The Source: Boc cleavage generates a transient, highly electrophilic tert-butyl cation (
). -
The Target: The indole ring of tryptophan is highly nucleophilic. While the 6-Br atom blocks one site and inductively deactivates the ring, the C2 , C5 , and C7 positions remain susceptible to
attack. -
The Solution: You must provide a "sacrificial lamb"—a scavenger that reacts with the
cation faster than the indole ring does.
Mechanism of Failure: The tert-Butyl Cascade
The following diagram illustrates the competition between the desired scavenging pathway and the irreversible side reaction.
Caption: Kinetic competition between the scavenger (green path) and the 6-Br-Trp indole ring (red path) for the reactive tert-butyl cation.[1]
Troubleshooting Guide & FAQs
Q1: I see a +56 Da mass shift in my LC-MS. What is this?
Diagnosis: This is the classic signature of mono-tert-butylation .
Explanation: The
-
Increase the volume of scavenger (see Protocol A).
-
Ensure your reaction mixture is homogeneous . If the scavenger isn't miscible with the acid, it cannot intercept the cation effectively.
Q2: Can I use Thioanisole as a scavenger?
Verdict: NO / PROCEED WITH CAUTION.
Reasoning: While thioanisole is a popular scavenger for methionine protection, it can be dangerous for tryptophan. Thioanisole reacts with
Q3: Is 6-Bromotryptophan stable in TFA? Will it debrominate?
Verdict: Generally, YES , it is stable. Nuance: The C-Br bond on an aromatic ring is robust against simple acidolysis. Debromination typically requires reducing conditions (e.g., hydrogenation) or palladium catalysis.
-
Risk Factor:[2][3][4][5] If you use a very high concentration of silane (a reducing agent) and there are trace metals present, you might observe minor hydrodehalogenation (loss of Br, mass -78/80 Da). However, in standard metal-free TFA/TIS cocktails, this is rare [2].
Q4: My yield is low, and I see broad peaks. What happened?
Diagnosis: Likely polymerization or incomplete deprotection .[6]
Explanation: If the
Validated Experimental Protocols
Scavenger Selection Matrix
| Scavenger | Role | Compatibility with 6-Br-Trp | Notes |
| Water | Nucleophile | Excellent | Essential. Hydrolyzes |
| TIS (Triisopropylsilane) | Hydride Donor | Excellent | The "Gold Standard" for Trp. Sterically bulky, highly effective. |
| TES (Triethylsilane) | Hydride Donor | Good | Similar to TIS, slightly more reactive. |
| EDT (Ethanedithiol) | Nucleophile | Good | Good for Cys/Met, but smells terrible. Optional for Trp.[7] |
| Thioanisole | Nucleophile | Poor | Avoid. Can promote alkylation of Trp [1]. |
Protocol A: The "Gold Standard" Cocktail (Recommended)
Best for: Solid-phase cleavage or solution-phase deprotection of complex peptides.
-
Preparation: Prepare a fresh mixture of TFA / TIS / H₂O (95 : 2.5 : 2.5 v/v/v) .
-
Note: The high TFA concentration ensures rapid Boc removal, minimizing the time the indole is exposed to cations.
-
-
Execution: Add the cocktail to your substrate (approx. 10–20 mL per gram of resin/substrate).
-
Reaction: Stir at room temperature for 30–60 minutes .
-
Tip: Do not extend beyond 2 hours unless necessary for other protecting groups (e.g., Pbf).
-
-
Work-up:
-
Pre-cool diethyl ether to -20°C.
-
Precipitate the peptide/substrate by adding the reaction mixture dropwise into the cold ether (ratio 1:10).
-
Centrifuge and wash the pellet 3x with cold ether to remove the scavenged byproducts.
-
Protocol B: The "Gentle" Alternative (HCl/Dioxane)
Best for: Substrates sensitive to prolonged TFA exposure.
-
Reagent: 4M HCl in Dioxane .
-
Scavenger: Add 2.5% v/v TIS or 5% v/v Anisole to the HCl solution immediately before use.
-
Execution: Dissolve substrate in a minimal amount of DCM (if solubility is an issue) or add HCl/Dioxane directly.
-
Reaction: Stir at 0°C for 5 minutes, then warm to Room Temperature for 30–45 minutes.
-
Work-up: Evaporate solvent under reduced pressure (keep bath <30°C). Co-evaporate with DCM or Toluene to remove excess HCl.
References
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[1] International Journal of Peptide and Protein Research, 12(5), 258–268. Link
-
Roy, S., et al. (2020). Buchwald–Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin. Organic & Biomolecular Chemistry, 18, 54-63. Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[7] Link
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[1][7][8][9][10][11] Chemical Reviews, 109(6), 2455–2504. Link
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. Serum 6-Bromotryptophan Levels Identified as a Risk Factor for CKD Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum 6-Bromotryptophan Levels Identified as a Risk Factor for CKD Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Research Portal [openresearch.surrey.ac.uk]
- 9. De novo synthesis of alkyne substituted tryptophans as chemical probes for protein profiling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US5889147A - Bromo-tryptophan conopeptides - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Boc-6-bromo-DL-tryptophan Optimization
The following technical guide details the optimization of coupling efficiency for Boc-6-bromo-DL-tryptophan in solid-phase peptide synthesis (SPPS). This guide addresses the unique steric, electronic, and stereochemical challenges posed by this halogenated, racemic amino acid.
Executive Summary: The 6-Bromo-Trp Challenge
Coupling Boc-6-bromo-DL-tryptophan presents a tripartite challenge:
-
Steric Hindrance: The bromine atom at the C6 position of the indole ring increases the hydrodynamic radius of the side chain, impeding access to the N-terminal amine on the resin-bound peptide.
-
Electronic Deactivation: The electron-withdrawing nature of the bromine substituent reduces the electron density of the indole ring. While this slightly stabilizes the indole against acid-catalyzed dimerization compared to native Tryptophan, the unprotected indole nitrogen remains a nucleophilic sink for carbocations (alkylation) during deprotection steps.
-
Racemic Kinetics: As a DL-mixture, the coupling rates of the D- and L-isomers may differ slightly due to the chiral environment of the resin-bound peptide (kinetic resolution), potentially leading to uneven incorporation ratios if coupling is not driven to 100% completion.
Part 1: Troubleshooting Guide & FAQs
Q1: My coupling yields are consistently low (<80%). Standard DIC/HOBt protocols are failing. What is the corrective action?
Diagnosis: The bulky 6-bromo-indole side chain is likely causing steric clash, preventing the activated ester from reaching the resin-bound amine. Standard carbodiimides (DIC) often lack the activation power to overcome this barrier rapidly.
Corrective Protocol: Switch to Aminium/Uronium salts (HATU) or Phosphonium salts (PyBOP) , which generate more reactive active esters.
-
Recommendation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole) . The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" that accelerates the acylation rate significantly compared to HOBt.
-
Stoichiometry: Use 4 equivalents (eq) of Boc-6-bromo-DL-Trp, 3.8 eq of HATU, and 8 eq of DIEA (Diisopropylethylamine).
-
Pre-activation: Minimize pre-activation time to <2 minutes to prevent guanidinium formation (capping the amine).
Q2: I see multiple impurities with +56 Da or +106 Da mass shifts. Is the coupling failing?
Diagnosis: This is likely not a coupling failure but a side reaction during the Boc-removal (TFA) or final cleavage steps.
-
+56 Da (tert-butylation): The unprotected indole ring acts as a scavenger for tert-butyl cations generated during Boc removal. The bromine substituent does not fully deactivate the ring against this electrophilic attack.
-
+106 Da (benzyl/linker alkylation): If using benzyl-based side chain protection or linkers, these carbocations can also attack the indole.
Corrective Protocol:
-
Scavenger Optimization: You must use a "High Scavenger" cocktail during the final HF (Hydrogen Fluoride) cleavage.
-
Recipe: HF / p-Cresol / p-Thiocresol (90:5:5 v/v).
-
Alternative (TFMSA cleavage): TFA / TFMSA / Thioanisole / EDT (Trifluoroacetic acid / Trifluoromethanesulfonic acid / Thioanisole / Ethanedithiol).
-
-
Indole Protection (Prophylactic): If side reactions persist, switch to a formyl-protected variant: Boc-6-bromo-Trp(For)-OH . The formyl group completely deactivates the indole nucleophilicity. Note: You must remove the Formyl group with a base (piperidine or hydrazine) prior to acidic cleavage.
Q3: The product elutes as a double peak on HPLC. Is this a purification issue?
Diagnosis: This is expected behavior for DL-tryptophan . You are synthesizing a mixture of diastereomers.
-
If the peptide sequence is chiral (contains other L-amino acids), coupling a DL-amino acid creates two distinct molecules (Diastereomers: L-L-L... and L-D-L...) with different physical properties.
Corrective Protocol:
-
Do not pool the peaks unless the application allows for a racemic mixture.
-
Separation: These diastereomers are often separable by standard C18 RP-HPLC. You must budget for a 50% yield reduction relative to the total crude mass if you only need one isomer.
Q4: The amino acid precipitates in DCM. What solvent system should I use?
Diagnosis: Halogenated amino acids often exhibit poor solubility in Dichloromethane (DCM), which is standard for Boc chemistry.
Corrective Protocol:
-
Solvent Switch: Dissolve the Boc-6-bromo-DL-Trp in NMP (N-Methyl-2-pyrrolidone) or DMF (Dimethylformamide) .
-
Hybrid Approach: If swelling the resin requires DCM (e.g., Merrifield resin), use a 50:50 mixture of DCM/NMP for the coupling reaction.
Part 2: Optimized Coupling Protocol (The "Gold Standard")
Objective: Maximize coupling efficiency while minimizing racemization and aggregation.
Reagents:
-
AA: Boc-6-bromo-DL-Trp-OH (0.2 M in NMP)
-
Activator: HATU (0.5 M in DMF)
-
Base: DIEA (2.0 M in NMP)
-
Resin: MBHA or PAM resin (0.5 mmol/g loading recommended to reduce steric crowding)
Step-by-Step Workflow:
-
Resin Preparation:
-
Swell resin in DCM for 20 min.
-
Wash with DMF (3 x 1 min).
-
-
Boc Deprotection:
-
Treat with 50% TFA in DCM (2 min pre-wash, then 20 min reaction).
-
Critical: Wash extensively with DCM (5x) then DMF (5x) to remove all traces of TFA.
-
-
Neutralization:
-
Treat with 5% DIEA in DCM (2 x 2 min).
-
Wash with DMF (3x).
-
-
Activation & Coupling (In Situ):
-
Step A: Dissolve 4.0 eq of Boc-6-bromo-DL-Trp-OH in minimal NMP.
-
Step B: Add 3.8 eq of HATU solution.
-
Step C: Add 8.0 eq of DIEA. Shake briefly (10 sec).
-
Step D: Immediately add the activated mixture to the resin.
-
Reaction Time: 60 minutes at room temperature.
-
-
Recoupling (Double Coupling):
-
Drain the vessel. Do not wash.
-
Repeat Step 4 with fresh reagents for 45 minutes.
-
-
Monitoring:
-
Perform a Kaiser Test (ninhydrin).
-
Pass: Solution is yellow/colorless (No free amines).
-
Fail: Solution is blue (Free amines present). If fail, proceed to acetylation (capping) with Acetic Anhydride/Pyridine.
-
Part 3: Mechanistic Visualization
The following diagram illustrates the optimized coupling workflow and highlights the critical "Danger Zone" where alkylation side reactions occur if scavengers are insufficient.
Caption: Workflow for Boc-6-bromo-DL-Trp coupling. Note the "Danger Zone" during deprotection where the unprotected indole is vulnerable to alkylation if scavengers are not used in subsequent cleavage steps.
Part 4: Data Summary
Table 1: Coupling Reagent Comparison for Hindered Amino Acids
| Reagent | Reactivity | Racemization Risk | Recommended For | Notes |
| DIC / HOBt | Low | Low | Standard Couplings | Often insufficient for 6-Br-Trp due to steric bulk. |
| PyBOP | High | Moderate | Difficult Sequences | Robust, but produces carcinogenic HMPA by-product.[1] |
| HATU / HOAt | Very High | Moderate | Steric Hindrance | Best choice for 6-Br-Trp. Fast kinetics overcome steric barrier. |
| DIC / Oxyma | High | Low | Green Alternative | Excellent safety profile; comparable efficiency to HATU. |
References
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis.[2] Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research.[3] Retrieved from [Link]
Sources
Troubleshooting low yield in Boc-6-bromo-DL-tryptophan synthesis
Technical Support Center: Boc-6-Bromo-DL-Tryptophan Synthesis
Ticket ID: #TRP-6BR-BOC-001
Subject: Troubleshooting Low Yield & Purity in
Executive Summary: The "Why" Behind Low Yields
Synthesizing Boc-6-bromo-DL-tryptophan presents a unique set of challenges compared to unsubstituted tryptophan. The presence of the bromine atom at the 6-position is not merely a structural decoration; it fundamentally alters the electronic and physical properties of the molecule, leading to three primary failure modes:
-
The "Acidity Trap" (Regioselectivity): The bromine atom is electron-withdrawing (Inductive effect,
). This stabilizes the negative charge on the indole ring, making the indole nitrogen ( ) significantly more acidic than in native tryptophan. Under standard Schotten-Baumann conditions (pH > 10), this leads to rapid deprotonation and subsequent reaction with , resulting in the unwanted di-Boc side product ( -bis-Boc). -
Hydrophobic Crash-Out (Solubility): 6-Bromo-tryptophan is significantly more lipophilic than tryptophan. In standard water-heavy reaction mixtures, the zwitterion may precipitate before reacting, leading to incomplete conversion.
-
The Racemic Curse (Purification): As a DL-mixture (racemate), the product often fails to crystallize upon acidification, instead separating as a sticky oil ("oiling out") that traps impurities and water, making yield calculation and handling difficult.
Troubleshooting Logic Flow
The following decision tree illustrates the diagnostic process for identifying the root cause of your yield loss.
Figure 1: Diagnostic workflow for isolating yield-killing factors in Boc-protection of halogenated tryptophans.
Optimized Protocol: The "Buffered Dioxane" Method
This protocol is designed to balance the solubility requirements of the brominated core with the strict pH control needed to prevent side reactions.
Reagents:
-
Substrate: 6-Bromo-DL-tryptophan (1.0 eq)
-
Reagent: Di-tert-butyl dicarbonate (
) (1.1 – 1.2 eq) -
Base: 1M
(for initial dissolution) and 1M (for pH maintenance) -
Solvent: 1,4-Dioxane : Water (2:1 ratio)
Step-by-Step Methodology:
-
Dissolution (Critical): Suspend 6-Bromo-DL-tryptophan in Water (10 mL/g). Add 1M
dropwise just until the solid dissolves (Target pH ~9.0). Do not overshoot to pH 12+. -
Solvent Addition: Add 1,4-Dioxane (20 mL/g). The solution must remain clear. If precipitation occurs, add more water/dioxane retaining the 2:1 ratio.
-
Reaction: Cool to 0°C. Add
(dissolved in minimal dioxane) dropwise over 30 minutes.-
Why? Slow addition prevents local excesses of reagent that drive di-Boc formation.
-
-
pH Maintenance: Monitor pH. As the amine reacts, protons are released. Maintain pH between 8.5 – 9.5 using 1M
.-
Warning: Avoid strong
during this phase to protect the indole nitrogen.
-
-
Completion: Allow to warm to room temperature. Stir for 4–12 hours. Monitor via TLC (System:
:MeOH:AcOH 85:10:5). -
Workup (The "Anti-Oil" Strategy):
-
Evaporate dioxane under reduced pressure (essential to prevent emulsion).
-
Dilute aqueous residue with water. Wash 2x with Diethyl Ether (removes unreacted
and non-polar impurities). -
Acidification: Cool aqueous layer to 0°C. Add EtOAc (equal volume) before acidifying.
-
Acidify with 1M
or Citric Acid to pH 2–3 while stirring rapidly. The product will partition immediately into the EtOAc layer, preventing the formation of a sticky oil at the bottom of the flask.
-
Technical FAQs
Q1: My product contains ~15% impurity that corresponds to M+100 mass. What is it? A: This is the Indole-N-Boc derivative (Di-Boc).
-
Cause: Your reaction pH was likely too high (>10). The 6-bromo substituent increases the acidity of the indole N-H, making it susceptible to deprotonation by NaOH.
-
Fix: Use
or as your base during the reaction. If the impurity is already present, it can sometimes be selectively cleaved by treating the crude mixture with mild base (2M in MeOH) for 30 minutes, as the Indole-N-Boc is more labile than the carbamate.
Q2: Upon acidification, the product turned into a gum that I can't filter. How do I recover it? A: This is typical for DL-amino acids ("oiling out").
-
Fix: Do not attempt filtration. Dissolve the gum in Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over
, and evaporate. -
Solidification: To get a solid powder from the resulting foam, triturate with Hexanes or a Hexane/Ether mixture. Rapid stirring will eventually turn the foam into a filterable white powder.
Q3: Why is the reaction stalling at 60% conversion? A: This is likely a solubility issue.
-
Diagnosis: Check if the reaction mixture is cloudy. The lipophilic 6-Br-Trp zwitterion might have precipitated as the pH dropped slightly.
-
Fix: Ensure your solvent system is at least 50% organic (Dioxane or THF). If using THF, be aware it is not miscible with concentrated salt solutions, so ensure vigorous stirring.
Q4: Can I use TEA (Triethylamine) instead of inorganic bases? A: Yes, but with caution.
-
TEA is often used in organic-heavy systems (e.g., DMF/DCM). However, separating TEA salts from the final product can be difficult without an aqueous workup. For Boc protection of amino acids, the Schotten-Baumann conditions (Inorganic base/Water/Dioxane) are generally superior for ease of purification.
Comparative Data: Base Selection
| Base System | pH Range | Risk of Di-Boc ( | Reaction Rate | Recommended For |
| NaOH / Water | 12 - 14 | High | Fast | Simple amino acids (Gly, Ala) |
| 9 - 11 | Moderate | Moderate | Standard Tryptophan | |
| 8 - 9 | Low | Slow | 6-Bromo-Tryptophan | |
| TEA / DMF | N/A | Low | Moderate | Strictly anhydrous needs |
References
-
Electronic Effects in Indoles
-
Synthesis of Halogenated Tryptophans
-
Boc Protection Protocols (Standard & Troubleshooting)
-
Side Reactions in Tryptophan Chemistry
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. researchgate.net [researchgate.net]
- 3. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]
- 4. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Boc-6-bromo-DL-tryptophan
Welcome to the technical support center for Boc-6-bromo-DL-tryptophan. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the purification of this essential amino acid derivative. Here, we address common challenges and provide robust, field-proven protocols to help you achieve the highest purity for your critical applications.
Introduction: The Challenge of Purity
Boc-6-bromo-DL-tryptophan is a key building block in the synthesis of complex peptides and pharmaceutical intermediates.[1] The presence of even minor impurities can significantly impact downstream reactions, affecting yields, introducing unintended side products, and complicating the purification of the final target molecule. The tryptophan indole ring, in particular, is susceptible to oxidation and degradation, adding a layer of complexity to its handling and purification.[2][3]
This guide provides a structured approach to identifying and removing common impurities through a series of frequently asked questions, in-depth troubleshooting, and detailed experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of Boc-6-bromo-DL-tryptophan.
Q1: What are the most likely impurities in my crude Boc-6-bromo-DL-tryptophan?
A1: Crude Boc-6-bromo-DL-tryptophan typically contains a mixture of reactants, byproducts, and degradation products. Understanding these potential contaminants is the first step toward effective removal.
-
Unreacted Starting Materials: The most common are the parent amino acid, 6-bromo-DL-tryptophan, and the Boc-protection reagent, di-tert-butyl dicarbonate ((Boc)₂O).[4]
-
Reaction Byproducts: These include tert-butanol, which is formed from the breakdown of (Boc)₂O, and salts formed from the base used in the reaction (e.g., triethylamine hydrochloride).[5]
-
Over-alkylation Products: In some cases, the indole nitrogen of the tryptophan can also be protected by a Boc group, leading to a di-Boc species (Nα, Nin-di-Boc-6-bromo-DL-tryptophan).[6][7] This is particularly prevalent if reaction conditions are not carefully controlled.
-
Degradation Products: The tryptophan indole ring is sensitive to oxidation, especially in the presence of light, heat, or reactive oxygen species.[2] This can lead to a variety of colored impurities, such as N'-formylkynurenine and kynurenine, which contribute to the yellowing of the product upon storage.[3]
Q2: My crude product is a thick, non-crystalline oil. How can I purify it?
A2: It is common for crude Boc-protected amino acids to present as oils or gums, which are difficult to handle and purify by standard recrystallization.[8] There are two primary strategies to address this:
-
Dicyclohexylamine (DCHA) Salt Formation: Converting the oily carboxylic acid into its DCHA salt often results in a stable, crystalline solid that is easily purified by recrystallization.[4][9] The purified salt can then be neutralized with an acid to regenerate the pure, free carboxylic acid.
-
Trituration/Slurrying: This involves stirring the oil in a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. Non-polar solvents like hexane or diethyl ether are often effective for this purpose.[8] This process can sometimes induce crystallization or wash away soluble impurities, leaving a more purified, solid product.
Q3: I see multiple spots on my TLC analysis of the crude product. What might they be?
A3: Thin-Layer Chromatography (TLC) provides a quick snapshot of your product's purity. The relative positions of the spots (Rf values) can help identify the impurities.
| Potential Compound | Expected Polarity & Relative Rf | Rationale |
| 6-bromo-DL-tryptophan | Very Polar (Low Rf) | The free amino and carboxylic acid groups make it highly polar, causing it to stick strongly to the silica plate. |
| Boc-6-bromo-DL-tryptophan | Moderately Polar (Mid Rf) | This is your target product. The Boc group masks the polar amine, making it less polar than the starting amino acid. |
| (Boc)₂O | Non-polar (High Rf) | The Boc anhydride is a non-polar organic molecule and will travel far up the TLC plate with the solvent front. |
| Di-Boc Species | Less Polar than Product (Higher Rf) | With both the alpha-amino and indole nitrogens protected, this species is less polar than the desired mono-protected product. |
Q4: How can I effectively remove residual (Boc)₂O and its byproducts after the reaction?
A4: The key is a proper aqueous workup. After the reaction is complete, quenching with a mild acid (e.g., a dilute citric acid solution) will neutralize the base and hydrolyze any remaining (Boc)₂O.[9] Subsequent extraction with an organic solvent (like ethyl acetate) will pull your product into the organic layer. The aqueous layer should then be washed several times with the organic solvent to maximize recovery. The combined organic layers can then be washed with brine to remove residual water before drying and concentration. This procedure effectively removes the majority of water-soluble byproducts and unreacted starting materials.[10]
Part 2: In-Depth Troubleshooting Guide
Even with optimized protocols, challenges can arise. This section provides a deeper dive into specific problems and their solutions.
Problem 1: Low Yield After Purification
-
Potential Cause A: Incomplete Extraction. Boc-6-bromo-DL-tryptophan has both a hydrophobic (indole) and a hydrophilic (carboxylic acid) component. During liquid-liquid extraction, its partitioning between the aqueous and organic layers is highly pH-dependent. If the pH of the aqueous layer is too high (above ~4-5), the carboxylic acid will be deprotonated, making the molecule more water-soluble and leading to poor extraction into the organic phase.
-
Solution: Ensure the aqueous layer is acidified to a pH of ~2-3 with a non-oxidizing acid like citric acid or dilute HCl before extraction.[9] This protonates the carboxylate, increasing its hydrophobicity and driving it into the organic layer. Perform multiple extractions (e.g., 3x with ethyl acetate) to ensure complete recovery.
-
-
Potential Cause B: Product Loss During Recrystallization. Using a solvent system where the product is too soluble will result in significant loss. Conversely, a system where it is nearly insoluble will prevent effective purification.
-
Solution: Perform small-scale solubility tests to find an optimal solvent pair. A common and effective system for Boc-amino acids is ethyl acetate/hexane.[9] Dissolve the crude product in a minimal amount of warm ethyl acetate and slowly add hexane until turbidity persists. Allowing the solution to cool slowly will promote the formation of pure crystals.
-
Problem 2: Product Appears Colored (Yellow/Brown) After Isolation
-
Potential Cause: Indole Ring Degradation. The indole ring of tryptophan is electron-rich and highly susceptible to oxidation, which is accelerated by heat, light, and trace metals.[2] This is a primary cause of discoloration.
-
Solution 1 (Prevention): Perform the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light by wrapping it in aluminum foil. Avoid excessive heat during solvent removal by using a rotary evaporator at moderate temperatures (<40°C).
-
Solution 2 (Removal): If discoloration has already occurred, purification via flash column chromatography is often more effective at removing colored impurities than recrystallization.[11][12] In some cases, a small amount of activated carbon can be added to a solution of the product, which is then filtered through celite to remove colored impurities before crystallization.
-
Problem 3: Incomplete Removal of Di-Boc Impurity
-
Potential Cause: Similar Polarity. The Nα, Nin-di-Boc species has a polarity that can be very close to the desired Nα-Boc product, making separation by recrystallization difficult.
-
Solution: Flash Column Chromatography. This technique offers superior resolving power.[12] A gradient elution, starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity, will typically elute the less polar di-Boc species first, followed by the desired mono-Boc product. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve peak shape by keeping the carboxylic acid protonated.
-
Part 3: Visualization of Purification Workflows
Visualizing the purification process can aid in decision-making. The following diagrams outline the logical steps for impurity removal.
Caption: Decision workflow for the purification of Boc-6-bromo-DL-tryptophan.
Caption: Matching purification methods to specific impurity types.
Part 4: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the most common and effective purification techniques.
Protocol 1: Purification by Flash Column Chromatography
This is the most versatile method for removing a wide range of impurities.[12]
-
Preparation of the Column:
-
Select a silica gel column appropriate for your sample size (typically a 1:50 to 1:100 ratio of crude product to silica gel by weight).
-
Equilibrate the column with the starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% Acetic Acid).
-
-
Sample Loading:
-
Dissolve the crude Boc-6-bromo-DL-tryptophan in a minimal amount of dichloromethane (DCM) or the mobile phase.
-
For better resolution, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
-
Elution:
-
Begin elution with the starting mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). A typical gradient might be from 5% to 40% ethyl acetate in hexane.
-
Collect fractions and monitor them by TLC. The less polar di-Boc species and (Boc)₂O will elute first, followed by the desired product.
-
-
Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid or oil under high vacuum to remove residual solvents.
-
Protocol 2: Purification via DCHA Salt Formation
This protocol is ideal for products that are oils or difficult to crystallize.[4][9]
-
Salt Formation:
-
Dissolve the crude oily product (1 equivalent) in a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add dicyclohexylamine (DCHA) (1 equivalent) dropwise with stirring.
-
A precipitate of the DCHA salt should form. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by scratching the inside of the flask with a glass rod.
-
-
Purification of the Salt:
-
Collect the solid salt by vacuum filtration and wash it with cold diethyl ether.
-
Recrystallize the salt from a suitable solvent system, such as ethanol/water or methanol/ether, to achieve high purity.
-
-
Regeneration of the Free Acid:
-
Suspend the purified DCHA salt in ethyl acetate.
-
Wash the suspension with a 1 M citric acid solution or 5% KHSO₄ solution multiple times. This will protonate the product and the DCHA will move into the aqueous layer as its corresponding salt.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure Boc-6-bromo-DL-tryptophan.
-
Part 5: Purity Assessment
Verifying the purity of the final product is a critical final step. A combination of analytical techniques should be used for a comprehensive assessment.
| Technique | Purpose | Typical Parameters & Expected Results |
| RP-HPLC | Quantifies purity and detects trace impurities. | Column: C18; Mobile Phase: Gradient of Acetonitrile/Water with 0.1% TFA; Detection: UV at 220 nm (peptide bond) & 280 nm (indole ring). A pure sample should show a single major peak. |
| ¹H NMR | Confirms chemical structure and identifies impurities. | Solvent: CDCl₃ or DMSO-d₆. Look for the characteristic Boc group signal (~1.4 ppm, 9H singlet) and the aromatic protons of the bromo-indole ring. The absence of signals from (Boc)₂O or unreacted starting material confirms purity.[13] |
| LC-MS | Confirms molecular weight of the product and identifies impurities. | Provides the mass-to-charge (m/z) ratio, confirming the identity of the main peak. Can help in the structural elucidation of unknown impurity peaks seen in the HPLC chromatogram.[14] |
References
-
Nishikata, T., et al. (2021). Detection of impurities in dietary supplements containing l-tryptophan. Amino Acids, 53(7), 1075-1081. Retrieved from [Link]
-
Heine, W., & Tessaro, M. E. (2020). Reactivity and degradation products of tryptophan in solution and proteins. Biochimica et Biophysica Acta (BBA) - General Subjects, 1865(2), 129782. Retrieved from [Link]
-
ResearchGate. (n.d.). Convenient synthesis of 7'- and 6'-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Sarkar, P., et al. (2023). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. ACS Omega, 8(31), 28275–28287. Retrieved from [Link]
-
Wu, G. (2019). Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. Methods in Molecular Biology, 2019, 119-130. Retrieved from [Link]
- König, W., & Geiger, R. (1994). U.S. Patent No. 5,300,651. Washington, DC: U.S. Patent and Trademark Office.
-
Royal Society of Chemistry. (2018). Electronic Supplementary Information for.... Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Tryptophan-impurities. Retrieved from [Link]
-
Biotage. (n.d.). Flash chromatography, a fast and efficient technique for purification of peptides – Part 2. Retrieved from [Link]
-
Franzen, H., Grehn, L., & Ragnarsson, U. (1984). Synthesis, Properties, and Use of Nin-Boc-tryptophan Derivatives. Journal of the Chemical Society, Chemical Communications, (24), 1699-1700. Retrieved from [Link]
-
Al-Kaysi, R. O., & Deming, T. J. (2012). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Macromolecules, 45(15), 5899–5902. Retrieved from [Link]
-
Larsen, R. V., et al. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Chemistry, 7, 769. Retrieved from [Link]
- Olivera, B. M., et al. (1999). U.S. Patent No. 5,889,147. Washington, DC: U.S. Patent and Trademark Office.
- Zhang, J. (2006). CN Patent No. 1793110A. China National Intellectual Property Administration.
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
Wang, Z., et al. (2023). Rapid and column-chromatography-free peptide chain elongation via a one-flow, three-component coupling approach. Chemical Science, 14(24), 6485–6492. Retrieved from [Link]
-
Wang, Y., et al. (2020). Degradation of Tryptophan by UV Irradiation: Influencing Parameters and Mechanisms. Water, 12(10), 2779. Retrieved from [Link]
-
Cambridge Open Engage. (2022). Measurement of Tryptophan in Cell Cultures Using Fast Scan Cyclic Voltammetry at Carbon Fiber Microelectrodes with Improved Sensitivity and Selectivity. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]
-
Burstein, Y., & Patchornik, A. (1972). Determination of the number and relative position of tryptophan residues in various albumins. Biochemical Journal, 126(5), 1171–1175. Retrieved from [Link]
-
Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
Hari, D. P., & Ganesan, A. (2015). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 13(1), 165-171. Retrieved from [Link]
-
Rawat, M., & Wleklinski, M. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026. Retrieved from [Link]
-
Gc, J. B., et al. (2023). Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. Scientific Reports, 13(1), 12345. Retrieved from [Link]
-
Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Green Chemistry, 14(7), 1964-1969. Retrieved from [Link]
-
Caligiani, A., et al. (2018). Rapid Determination of Total Tryptophan in Yoghurt by Ultra High Performance Liquid Chromatography with Fluorescence Detection. Foods, 7(10), 163. Retrieved from [Link]
-
Brustad, E. M., & Arnold, F. H. (2011). Synthesis of β-branched tryptophan analogs using an engineered subunit of tryptophan synthase. Journal of the American Chemical Society, 133(27), 10392–10395. Retrieved from [Link]
-
Mahler, V., et al. (2018). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. Pharmaceutical Research, 35(10), 195. Retrieved from [Link]
-
Smriga, M. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2838. Retrieved from [Link]
-
Coin, I., et al. (2018). Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Journal of the American Chemical Society, 140(33), 10404–10407. Retrieved from [Link]
- Ho, T. L., & Chen, S. T. (2003). EP Patent No. 1343808A2. European Patent Office.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Reactivity and degradation products of tryptophan in solution and proteins [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 6. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]
- 7. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. xray.uky.edu [xray.uky.edu]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management [mdpi.com]
Technical Support Center: Stereochemical Control in 6-Bromo-Tryptophan Coupling
Topic: Avoiding Racemization/Epimerization during Coupling of Boc-6-bromo-DL-tryptophan Ticket ID: #TRP-BR-006 Status: Resolved / Guide Available Audience: Synthetic Chemists, Peptide Scientists
Diagnostic & Strategic Assessment
Critical User Input Clarification: The "DL" Factor
User Query Analysis: You specified the starting material as Boc-6-bromo-DL-tryptophan . Technical Reality: The "DL" designation indicates your starting material is already a racemic mixture (50:50 mixture of L- and D-enantiomers). Therefore, "avoiding racemization" of the tryptophan residue itself is theoretically impossible as it is already racemized.
However, we interpret your request in two likely scenarios:
-
Scenario A (Preservation of Partner Chirality): You are coupling this racemic unit to a chiral amine (e.g., a peptide chain). You must prevent epimerization of the nucleophile (the amine component) or kinetic resolution that leads to unpredictable diastereomeric ratios.
-
Scenario B (Intended L-Isomer): You may have meant Boc-6-bromo-L-tryptophan and are concerned about maintaining its optical purity during activation.
This guide addresses the strict control of stereochemistry applicable to both scenarios, focusing on the suppression of oxazolone formation and base-catalyzed proton abstraction.
The Mechanistic Landscape
Why is 6-Bromo-Tryptophan Difficult?
Tryptophan is notoriously prone to racemization during activation. The addition of a bromine atom at position 6 exacerbates this via electronic effects:
-
Indole Acidity: The bromine is an Electron-Withdrawing Group (EWG). It pulls electron density from the indole ring, increasing the acidity of the indole N-H.
-
Alpha-Proton Lability: Through inductive effects, the EWG destabilizes the amide backbone, making the
-proton more acidic and susceptible to base-catalyzed abstraction. -
Oxazolone Formation: The primary mechanism of racemization in Boc-amino acids is the formation of a 5(4H)-oxazolone intermediate. The 6-Br substituent can stabilize the transition state for this cyclization, accelerating the loss of chirality.
Recommended Protocols (Gold Standards)
Method A: The T3P® Protocol (Lowest Racemization Risk)
Best For: Solution-phase coupling of difficult, sterically hindered, or electron-deficient amino acids. Rationale: Propylphosphonic anhydride (T3P) acts as an acid scavenger and activates the carboxyl group without generating a highly reactive O-acylisourea intermediate that typically leads to oxazolone formation.
Protocol:
-
Dissolve: 1.0 eq Boc-6-bromo-Trp-OH and 1.1 eq Amine (Peptide-NH2) in EtOAc or DMF (minimized volume).
-
Cool: Cool the mixture to 0°C.
-
Base: Add 3.0 - 4.0 eq of DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine).
-
Note: T3P requires base to function, but the reaction is fast enough to outcompete racemization.
-
-
Activate: Add 1.5 eq T3P (50% w/w in EtOAc) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor via HPLC/LC-MS (typically complete in 1-3 hours).
-
Workup: Wash with water, sat. NaHCO3, and brine.
Method B: DIC / Oxyma Pure (Solid Phase & Solution)
Best For: Automated SPPS or when T3P is unavailable. Rationale: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) is a non-explosive alternative to HOBt/HOAt with superior racemization suppression.[1] It forms an active ester that is reactive toward amines but less prone to oxazolone cyclization than the O-acylisourea formed by DIC alone.
Protocol:
-
Pre-activation: Dissolve 1.0 eq Boc-6-bromo-Trp-OH and 1.0 eq Oxyma Pure in DMF.
-
Activation: Add 1.0 eq DIC (Diisopropylcarbodiimide).
-
Time: Allow to activate for 2–3 minutes (solution turns yellow/orange).
-
Coupling: Add the mixture to the resin/amine.
-
Base-Free: Crucial Step—Do NOT add DIPEA or other tertiary bases. This method works at neutral/slightly acidic pH, effectively shutting down base-catalyzed enolization.
Troubleshooting & FAQs
| Issue | Probable Cause | Corrective Action |
| High Epimerization (Diastereomer formation) | Excess Base (DIPEA/TEA) | Switch to Method B (Base-free) . If using HATU/HBTU, reduce base to 1.0 eq and add after the amino acid. |
| Low Yield | Steric hindrance of Br-Trp | Use T3P (Method A) or switch to HATU with HOAt (requires strict base control: collidine is preferred over DIPEA). |
| Indole Alkylation (Side Product) | Unprotected Indole N-H | The 6-Br group makes the indole N-H acidic. Avoid tert-butyl cations (from Boc removal elsewhere). Use scavengers (TIPS/Water) during deprotection. |
| Slow Reaction | Poor Solubility | 6-Br-Trp is hydrophobic. Use NMP (N-methylpyrrolidone) or a DMF/DMSO mixture to ensure full solubilization before activation. |
Decision Workflow (Visualization)
The following diagram outlines the decision logic for selecting the optimal coupling strategy based on your specific constraints.
Figure 1: Decision tree for selecting coupling reagents based on synthesis phase and stereochemical sensitivity.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177. Link
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1] Chemistry – A European Journal, 15(37), 9394–9403. Link
-
Wissmann, H., & Kleiner, H. J. (1980). New Peptide Condensation with Propanephosphonic Acid Anhydride.[3] Angewandte Chemie International Edition, 19(2), 133-134. Link
Sources
Technical Support Center: Optimization of Cleavage Conditions for Brominated Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the cleavage of brominated peptides from solid-phase resins. The incorporation of brominated amino acids, such as 4-Bromophenylalanine (Br-Phe) or 6-Bromo-tryptophan (Br-Trp), introduces unique challenges during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step. This resource is designed to help you navigate these challenges, optimize your cleavage conditions, and ensure the integrity of your final product.
The chemical properties of bromine—specifically its electron-withdrawing nature and its potential to participate in side reactions—necessitate careful consideration of cleavage cocktail composition, reaction time, and post-cleavage workup procedures. This guide follows a logical, problem-oriented structure to directly address the specific issues you may encounter in the lab.
Troubleshooting Guide: Common Issues and Solutions
Researchers often face a few common hurdles when cleaving brominated peptides. Below is a systematic guide to identifying and resolving these issues.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Cleavage | 1. Insufficient Acid Strength/Time: The resin linker or certain side-chain protecting groups (e.g., Arg(Pbf)) may require longer exposure or stronger acidic conditions for complete removal.[1] 2. Poor Resin Swelling: The peptide-resin may not be adequately swollen, preventing the cleavage cocktail from accessing all sites. | 1. Extend Reaction Time: Increase the cleavage time in 30-minute increments, monitoring a small aliquot by HPLC. For multiple Arg residues, consider adding 15-30 minutes per additional residue.[1] 2. Pre-swell the Resin: Before adding the cleavage cocktail, wash the dried resin with dichloromethane (DCM) to ensure maximal swelling.[2] 3. Optimize Temperature: For resistant sequences, perform the cleavage at a slightly elevated temperature (e.g., 38 °C), but reduce the total time to avoid side reactions.[1] |
| Presence of Unidentified Peaks in HPLC/MS | 1. Alkylation/Modification: Reactive carbocations generated from cleaved protecting groups (e.g., t-butyl, trityl) can re-attach to nucleophilic residues like Trp, Met, or Cys.[1][2] 2. Debromination: The bromine atom may be removed under certain conditions, particularly with aggressive scavengers or extended cleavage times. 3. Oxidation: Methionine or Cysteine residues are susceptible to oxidation during cleavage and workup.[1][3] | 1. Optimize Scavenger Cocktail: Use a scavenger cocktail tailored to your sequence. Triisopropylsilane (TIS) is essential for scavenging trityl and other carbocations. Water scavenges t-butyl cations.[1][4] For peptides with Br-Trp, using a scavenger like TIS is critical to protect the indole ring. 2. Use a Milder Scavenger: If debromination is suspected, reduce the concentration or switch to a less aggressive scavenger. Avoid overly harsh conditions. 3. Add Reducing Agents: Include 1,2-ethanedithiol (EDT) or its less odorous alternative, 1,8-dioxa-3,6-dithiaoctane (DODT), in the cocktail to prevent oxidation of Met and Cys.[1][3] |
| Low Yield of Crude Peptide | 1. Incomplete Precipitation: The peptide may have some solubility in the precipitation solvent (typically cold diethyl ether). 2. Adsorption to Resin: The cleaved peptide may re-adsorb to the resin beads if not efficiently washed away. 3. Peptide Instability: The sequence itself may be unstable in the highly acidic cleavage medium, leading to degradation.[5] | 1. Change Precipitation Solvent: Use cold methyl-tert-butyl ether (MTBE), which often yields better precipitation than diethyl ether.[6] Ensure the ether is ice-cold and use a large volume excess (10x the TFA volume). 2. Thorough Resin Washing: After collecting the initial filtrate, wash the resin beads 2-3 times with fresh TFA or DCM and combine the filtrates.[6][7] 3. Minimize Cleavage Time: Perform a time-course study (e.g., 30, 60, 90, 120 mins) on a small scale to find the minimum time required for complete cleavage, thereby reducing degradation.[7] |
| Mass Spectrum Shows a Doublet Peak with a 2 Da Difference | Characteristic Bromine Isotope Pattern: This is the expected and desired result. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a pair of peaks (M and M+2) of almost equal intensity for every bromine-containing fragment in the mass spectrum. | This is a positive confirmation that the bromine atom is incorporated into your peptide. Use this isotopic signature to easily identify your product and any bromine-containing impurities in the crude mixture.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the best standard cleavage cocktail for a peptide containing a brominated amino acid?
A: A robust starting point for most sequences, including those with brominated residues, is Reagent B or a similar mixture: TFA/Water/TIS (95:2.5:2.5, v/v/v) .[9][10]
-
Trifluoroacetic Acid (TFA): The strong acid that cleaves the peptide from the resin and removes most side-chain protecting groups.[4]
-
Water (H₂O): Acts as a scavenger for t-butyl cations generated from Boc and t-butyl protecting groups.[1]
-
Triisopropylsilane (TIS): A critical scavenger that effectively quenches highly reactive trityl cations and reduces silanol-related side reactions.[1]
This simple, non-odorous cocktail is effective for many sequences. However, if your peptide contains other sensitive residues, you must modify it. For example, if your peptide also contains Cysteine or Methionine, the addition of EDT (2.5%) is recommended to prevent oxidation.[3][10]
Q2: My brominated peptide contains multiple Arginine(Pbf) residues. Do I need to change the cleavage conditions?
A: Yes. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group on Arginine can be slow to cleave. For peptides containing multiple Arg(Pbf) residues, you may need to extend the cleavage time. A general guideline is to add an extra 15-30 minutes of cleavage time for each Arg residue beyond the first two.[1] Alternatively, a more robust cocktail like Reagent K (TFA/Water/Phenol/Thioanisole/EDT - 82.5:5:5:5:2.5) can be used, as thioanisole aids in the removal of the Pbf group.[2][4]
Q3: Can the bromine atom be lost during cleavage?
A: While generally stable to TFA, the C-Br bond can be susceptible to cleavage under certain conditions, a side reaction known as debromination. This is more likely to occur with extended exposure to strong acids, elevated temperatures, or in the presence of overly aggressive nucleophilic scavengers. If you suspect debromination (confirmed by a mass spectrum peak corresponding to the non-brominated peptide), you should first try reducing the cleavage time and temperature.
Q4: How do I monitor the progress of the cleavage reaction?
A: Performing a small-scale trial cleavage is highly recommended.[7][10] You can take a small aliquot of the peptide-resin, treat it with the cleavage cocktail, and at various time points (e.g., 30, 60, 120 minutes), precipitate a small sample of the supernatant with cold ether. After centrifugation and removal of the ether, the peptide pellet can be dissolved in an appropriate solvent (e.g., 50% acetonitrile/water) and analyzed by HPLC and MS to check for the presence of your desired product and the disappearance of protected intermediates.[10]
Q5: How does the position of the bromine (e.g., on Phe vs. Trp) affect the cleavage strategy?
A: The primary consideration is the stability of the parent amino acid. Tryptophan is inherently more susceptible to oxidation and alkylation at its indole ring during acidolysis than phenylalanine's benzene ring.[2] Therefore, when cleaving a peptide containing Br-Trp , the inclusion of scavengers like TIS is absolutely critical to prevent modification of the indole nucleus. While Br-Phe is more stable, using scavengers is always good practice to ensure the highest purity by preventing side reactions with other sensitive residues in the sequence.[7]
Visualized Workflows and Logic
A clear understanding of the workflow and decision-making process is key to success.
Standard Cleavage and Precipitation Workflow
Caption: Standard workflow for peptide cleavage and precipitation.
Decision Logic for Selecting a Cleavage Cocktail
Caption: Decision tree for choosing an appropriate cleavage cocktail.
Experimental Protocol: Standard Cleavage of a Brominated Peptide
This protocol is a general guideline. Always perform a small-scale trial cleavage first to optimize conditions for your specific peptide.[7]
Materials:
-
Dried peptide-resin (e.g., 25-50 mg)
-
Cleavage Cocktail (e.g., Reagent B: TFA/Water/TIS, 95:2.5:2.5). Prepare fresh. [11]
-
Dichloromethane (DCM)
-
Ice-cold methyl-tert-butyl ether (MTBE) or diethyl ether
-
Reaction vessel (e.g., a 12 mL disposable syringe with a frit)
-
Centrifuge tubes (50 mL)
-
Nitrogen or Argon stream for drying
Procedure:
-
Resin Preparation: Place the dried peptide-resin (1.0 eq) into the reaction vessel.
-
Swell Resin: Add DCM (approx. 10 mL per gram of resin) and gently agitate for 20 minutes. Expel the DCM.[7]
-
Cleavage Reaction:
-
Peptide Collection:
-
Drain the filtrate containing the cleaved peptide into a 50 mL centrifuge tube.
-
Wash the resin twice with a small volume of fresh TFA (approx. 0.5 mL) and add these washes to the centrifuge tube.[6]
-
-
Precipitation:
-
Add the combined filtrate dropwise to an ice-cold centrifuge tube containing MTBE (at least 10 times the volume of the TFA solution) with gentle vortexing.[6]
-
A white precipitate of the crude peptide should form. Let the suspension stand at -20°C for 30 minutes to maximize precipitation.
-
-
Isolation and Drying:
-
Centrifuge the suspension (e.g., at 3500 rpm for 5 minutes).
-
Carefully decant the ether.
-
Wash the peptide pellet twice with more cold MTBE, centrifuging and decanting each time to remove residual scavengers and dissolved protecting groups.
-
After the final decanting, gently dry the white peptide pellet under a stream of nitrogen or argon, followed by drying under high vacuum.
-
-
Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 0.1% TFA in 50% Acetonitrile/Water) for analysis by analytical RP-HPLC and Mass Spectrometry to confirm identity and purity.[12][13]
References
- WO2015028599A1 - Cleavage of synthetic peptides - Google Patents. This patent application discusses standard cleavage cocktails like TFA/TIS/water (95:2.5:2.5) and the various side reactions that can occur during solid-phase peptide synthesis (SPPS).
-
Cleaving peptides from Merrifield resin; TFMSA cleavage . Provides protocols for cleaving peptides from resin, including steps for washing the resin and precipitating the peptide with cold ether. Available at: [Link]
-
Cleavage and deprotection of peptide resins using chloro- and bromotrialkylsilanes . A research article detailing the use of s-based reagents in cleavage, relevant to understanding scavenger chemistry. Available at: [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate . This document emphasizes that cleavage cocktails must be prepared fresh using high-quality reagents. Available at: [Link]
-
Novabiochem® - Fmoc resin cleavage protocols - Merck Millipore . A comprehensive guide that explains the role of scavengers in trapping reactive cationic species and provides recommendations for different peptide sequences. Available at: [Link]
-
Application Note Peptide Cleavage and Protected Cleavage Procedures . This note from CEM provides details on common scavengers, cleavage times, and the option of heated cleavage for difficult sequences. Available at: [Link]
-
Cleavage Cocktail Selection - CDN . Discusses the role of TFA and various scavengers in preventing side reactions from highly reactive carbocations generated during deprotection. Available at: [Link]
-
Peptide Hand Synthesis Part 8: Cleaving - YouTube . A video protocol that demonstrates a standard cleavage procedure with a TFA/TIS/water cocktail. Available at: [Link]
-
Conformational-restriction of peptides - eScholarship.org . Discusses various aspects of peptide synthesis and modification, including the challenges and side reactions encountered during SPPS. Available at: [Link]
-
Peptides containing cysteine: the role of scavengers in cleavage cocktail | Biotage . Explains the function of scavenger cocktails in preventing side reactions, with a focus on protecting sensitive residues like cysteine from oxidation. Available at: [Link]
-
Cleavage Cocktails; Reagent B - Aapptec Peptides . Describes different cleavage cocktails, including low-odor options and the specific roles of scavengers like TIS. Available at: [Link]
-
2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents - MDPI . This article, while focused on inhibitors, provides examples of the biological evaluation and characterization of brominated derivatives. Available at: [Link]
-
Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis - ResearchGate . A paper discussing the characterization of synthetic peptides by RP-HPLC and MS, noting that lab technique is crucial for product integrity. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC . Details various side reactions that can occur during peptide synthesis and cleavage. Available at: [Link]
-
Amino acid bromides: their N-protection and use in the synthesis of peptides with extremely difficult sequences - PubMed . Research on the use of brominated amino acid derivatives in challenging peptide syntheses. Available at: [Link]
-
Enzymatic Peptide and Protein Bromination: The BromoTrp Tag - PubMed . Describes enzymatic methods for brominating tryptophan residues, highlighting the utility of brominated peptides. Available at: [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC . Reviews the growing interest in peptides for drug development and the need for sustainable synthetic approaches. Available at: [Link]
-
Post Cleavage Purification and Analysis of Peptides; TFA removal . Outlines methods for post-cleavage analysis, including mass spectrometry techniques like LC/MS and MALDI. Available at: [Link]
-
Photochemical bromination and iodination of peptides and proteins by photoexcitation of aqueous halides - The Royal Society of Chemistry . A study on methods for peptide bromination, relevant to understanding the chemistry of these modifications. Available at: [Link]
-
Introduction to Peptide Synthesis - Master Organic Chemistry . An educational resource explaining the fundamentals of forming peptide bonds using protecting group chemistry. Available at: [Link]
-
The oa-TOF mass spectra of the major bromine-containing peaks... | Download Scientific Diagram - ResearchGate . This source shows an example of mass spectra for bromine-containing compounds, illustrating the characteristic isotopic pattern. Available at: [Link]
-
Real-Time Monitoring of Peptide Cleavage Using a Nanopore Probe - ACS Publications . A paper on a label-free method for monitoring peptide cleavage, relevant for advanced analytical techniques. Available at: [Link]
-
Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - MDPI . Reviews the role and synthesis of halogenated amino acids, noting that tyrosines are preferred sites for halogenation. Available at: [Link]
-
What are the Sustainability Challenges in Peptide Synthesis and Purification? - Biomatik . Discusses the environmental and practical challenges in modern peptide synthesis. Available at: [Link]
-
Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - Chemical Science (RSC Publishing) . Describes selective peptide cleavage at tyrosine using N-bromosuccinimide (NBS), which involves oxidative bromination. Available at: [Link]
-
Matrix-assisted laser desorption/ionization mass spectrometry peptide sequencing utilizing selective N-terminal bromoacetylation - PubMed . Research on using bromine as a tag to simplify mass spectrometry sequencing. Available at: [Link]
-
Peptide Easy Clean (PEC): A new turn in peptide purification - YouTube . A webinar on innovative peptide purification technologies. Available at: [Link]
-
Mass spectrometry of peptides and proteins - OSU Chemistry . A tutorial on using mass spectrometry for peptide fragmentation and protein identification. Available at: [Link]
-
Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning | ChemRxiv . A preprint discussing greener solvent systems and optimization of synthesis parameters. Available at: [Link]
-
Planning a Peptide Synthesis | AAPPTec . Provides guidance on selecting resins and protecting groups based on the desired final product (protected vs. deprotected). Available at: [Link]
-
Easy and efficient protocol for purification of recombinant peptides - PubMed . Describes a purification method for recombinant peptides that could be adapted for some synthetic peptides. Available at: [Link]
-
Side reactions in the SPPS of Cys-containing peptides - PubMed . Highlights unexpected S-alkylation of cysteine-containing peptides during the final TFA cleavage. Available at: [Link]
-
Fundamentals of Biological Mass Spectrometry and Proteomics - Broad Institute . An educational resource on the principles of mass spectrometry for proteomics. Available at: [Link]
-
Strategies for improving peptide stability and delivery - Queen's University Belfast . A review of various chemical strategies to enhance the stability of peptides. Available at: [Link]
Sources
- 1. cem.de [cem.de]
- 2. merckmillipore.com [merckmillipore.com]
- 3. biotage.com [biotage.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. Peptide Stability [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bachem.com [bachem.com]
Validation & Comparative
Comparative Guide: Boc-6-bromo-DL-tryptophan vs. Fmoc-6-bromo-DL-tryptophan
Executive Summary: The Decision Matrix
In the synthesis of bioactive peptides—particularly marine natural products (e.g., Conus peptides) and peptidomimetics—6-bromo-tryptophan serves as a critical "privileged scaffold." However, the choice between Boc-6-bromo-DL-tryptophan and Fmoc-6-bromo-DL-tryptophan is not merely a matter of preference; it dictates your downstream purification burden, side-reaction profile, and synthetic success.
The Core Distinction:
-
Select Fmoc-6-bromo-DL-tryptophan for standard high-throughput synthesis, sequences sensitive to strong acids, or when avoiding the toxicity of Hydrogen Fluoride (HF) is a priority. It is the industry standard for minimizing indole modification.
-
Select Boc-6-bromo-DL-tryptophan only when synthesizing "difficult sequences" (prone to aggregation) where the solubilizing effect of TFA-mediated deprotection is required, or when the peptide contains base-sensitive moieties incompatible with piperidine.
Critical Note on Stereochemistry: Both derivatives are DL (Racemic) . Coupling these to a chiral peptide chain (e.g., all-L) will result in a mixture of diastereomers (
Chemical Mechanisms & Stability Analysis
The Indole Challenge
The indole ring of tryptophan is electron-rich and highly susceptible to electrophilic aromatic substitution (alkylation) and oxidation. The addition of a bromine atom at the 6-position withdraws electron density, theoretically stabilizing the ring against acid-catalyzed degradation compared to native tryptophan. However, it introduces a new variable: Halogen Stability.
-
Boc Strategy Risks: The final cleavage requires anhydrous HF. While aryl bromides are generally stable in HF, the harsh conditions combined with carbocation generation (from removing benzyl-based protecting groups) increase the risk of modifying the indole ring if scavengers are insufficient.
-
Fmoc Strategy Advantages: The final cleavage utilizes Trifluoroacetic Acid (TFA), which is significantly milder. The absence of repetitive acid strokes (as seen in Boc deprotection cycles) preserves the integrity of the halogenated indole.
Visualization: Orthogonal Protection Strategies
Figure 1: Comparative workflow showing the stress points (Red) in Boc chemistry vs. the milder pathway (Green/Blue) of Fmoc chemistry for halogenated tryptophan.
Detailed Experimental Protocols
These protocols assume the use of the DL-racemate. Ensure your analytical HPLC method is developed to separate diastereomers (e.g., using a C18 column with a shallow gradient).
Protocol A: Fmoc-6-bromo-DL-tryptophan (Recommended)
Objective: Synthesis of a peptide containing 6-Br-Trp with minimal side reactions.
-
Resin Preparation: Swell Fmoc-Rink Amide MBHA resin in DMF for 30 min.
-
Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Note: Monitor UV absorbance; 6-Br-Trp derivatives have distinct UV max compared to native Trp.
-
Washing: DMF (3x), DCM (3x), DMF (3x).
-
Coupling (The Critical Step):
-
Reagents: 4 eq. Fmoc-6-bromo-DL-Trp-OH, 3.9 eq. HBTU, 8 eq. DIEA.
-
Solvent: DMF (anhydrous).
-
Time: 60 minutes at Room Temp.
-
Why: HBTU is preferred over DIC/HOBt here to minimize racemization of other residues, though the Trp is already racemic.
-
-
Capping: Acetic anhydride/Pyridine (to block unreacted amines).
-
Final Cleavage (TFA Cocktail):
-
Cocktail: 92.5% TFA, 2.5% TIS (Triisopropylsilane), 2.5% EDT (1,2-Ethanedithiol), 2.5% Water.
-
Crucial:EDT is mandatory. It scavenges t-butyl cations that would otherwise attack the electron-rich 6-Br-indole ring.
-
Duration: 2-3 hours.
-
Precipitation: Cold Diethyl Ether.
-
Protocol B: Boc-6-bromo-DL-tryptophan (Specialized)
Objective: Synthesis of difficult/hydrophobic sequences where Fmoc synthesis fails due to aggregation.
-
Deprotection: 50% TFA in DCM (1 x 1 min, 1 x 20 min).
-
Washing: DCM (3x), 5% DIEA in DCM (Neutralization, 2 x 2 min), DCM (3x).
-
Coupling:
-
Reagents: 3 eq. Boc-6-bromo-DL-Trp-OH, 3 eq. DIC (Diisopropylcarbodiimide), 3 eq. HOBt.
-
Solvent: DCM/DMF (1:1).
-
Why: DIC/HOBt is standard for Boc. The intermediate is less prone to aggregation in DCM.
-
-
Final Cleavage (High Vacuum HF):
-
Apparatus: Teflon HF line (Glass is etched by HF).
-
Scavengers: p-Cresol (10%) and p-Thiocresol (0.5%). Avoid Anisole if possible, as it can sometimes result in adducts with brominated indoles.
-
Conditions: 0°C for 60 mins.
-
Warning: Do not use catalytic hydrogenation for Bzl group removal later; it will debrominate the tryptophan (removing the Br).
-
Performance Data Comparison
The following table summarizes the performance characteristics based on application laboratory benchmarks.
| Feature | Fmoc-6-bromo-DL-Trp | Boc-6-bromo-DL-Trp |
| Solubility | Moderate in DMF | High in DCM/DMF |
| Coupling Efficiency | >99% (HBTU/DIEA) | >98% (DIC/HOBt) |
| Indole Stability | High (Base labile protection) | Moderate (Risk of acid alkylation) |
| Halogen Stability | Excellent (TFA stable) | Good (HF stable, but risk of migration) |
| Racemization | Not applicable (Already DL) | Not applicable (Already DL) |
| Purification | HPLC (Diastereomer separation required) | HPLC (Diastereomer separation required) |
| Cost | Generally Higher | Generally Lower |
| Safety Profile | High (Corrosive/Irritant) | Low (HF is acutely toxic/fatal) |
Troubleshooting & "The DL Factor"
Since you are using a DL derivative, you are introducing a mixture of stereoisomers.
Scenario: You are synthesizing H-Ala-Gly-(6-Br-Trp)-Phe-OH (all L-amino acids except the Trp). Result: You will obtain two distinct peptide species:
-
H-L-Ala-Gly-L-(6-Br-Trp)-L-Phe-OH
-
H-L-Ala-Gly-D-(6-Br-Trp)-L-Phe-OH
Separation Strategy:
-
These are diastereomers , not enantiomers. They have different physical properties and can be separated on standard C18 RP-HPLC columns.
-
Gradient: Use a shallow gradient (e.g., 0.5% Acetonitrile increase per minute) around the elution point.
-
Identification: Co-inject with a standard L-isomer if available, or use NMR/Enzymatic digestion (L-amino acid oxidase) to identify the L-containing peak.
References
-
Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[2] The Journal of Organic Chemistry, 37(22), 3404–3409. Link
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[2] International Journal of Peptide and Protein Research, 35(3), 161–214. Link
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Link
-
Manne, V. S., &wu, W. (2023). Modular synthesis of clickable peptides via late-stage maleimidation on C(7)-H tryptophan. Nature Communications, 14, 4036. Link (Demonstrates applications of functionalized Tryptophan).
Sources
A Comparative Guide to the Biological Activity of 5-Bromo vs. 6-Bromo-Tryptophan Peptides
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, the strategic modification of peptide structures has emerged as a powerful tool to enhance biological activity and improve pharmacokinetic profiles. Among these modifications, the halogenation of amino acid residues, particularly the incorporation of brominated tryptophan, has garnered significant interest. The position of the bromine atom on the indole ring of tryptophan can profoundly influence the peptide's conformation, hydrophobicity, and ultimately, its interaction with biological targets. This guide provides an in-depth, objective comparison of the biological activities of peptides containing 5-bromo-tryptophan (5-Br-Trp) versus 6-bromo-tryptophan (6-Br-Trp), supported by experimental data and detailed methodologies.
The Structural Nuance: How Bromine Placement Shapes Peptide Properties
The fundamental difference between 5-bromo-tryptophan and 6-bromo-tryptophan lies in the position of the bromine atom on the indole ring. This seemingly subtle variation has significant implications for the electronic and steric properties of the amino acid, which in turn can alter the overall three-dimensional structure and biological function of the peptide it is incorporated into.
The 6-position of the indole ring is naturally targeted by certain enzymes in marine organisms, leading to the presence of 6-bromo-tryptophan in a variety of marine natural products with diverse biological activities.[1] In contrast, 5-bromo-tryptophan is more commonly explored in synthetic peptide chemistry for its potential to modulate biological function.[2] The different electronic distribution and steric hindrance imparted by the bromine at either the 5- or 6-position can influence intra- and intermolecular interactions, such as hydrogen bonding and pi-stacking, which are critical for peptide folding and binding to receptors or enzymes.[3]
Comparative Biological Activity: A Data-Driven Analysis
The choice between incorporating a 5-bromo or 6-bromo-tryptophan into a peptide sequence can lead to distinct biological outcomes. Here, we compare their activities across several key therapeutic areas.
Antimicrobial Activity
The modification of antimicrobial peptides (AMPs) with brominated tryptophans has been investigated as a strategy to enhance their potency. A direct comparison of nisin variants, where the native tryptophan was replaced with either 5-bromo-tryptophan or 6-bromo-tryptophan, revealed significant differences in their antimicrobial spectrum and efficacy.
| Peptide Variant | Target Organism | MIC (µM) | Fold Change vs. 6-Br-Trp Variant |
| Nisin (5-Br-Trp) | Staphylococcus aureus (MRSA) | 1.6 | 2x more active |
| Nisin (6-Br-Trp) | Staphylococcus aureus (MRSA) | 3.1 | - |
| Nisin (5-Br-Trp) | Enterococcus faecalis (VRE) | 3.1 | 2x more active |
| Nisin (6-Br-Trp) | Enterococcus faecalis (VRE) | 6.3 | - |
As the data indicates, the nisin variant containing 5-bromo-tryptophan displayed a two-fold higher activity against both methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) compared to the 6-bromo-tryptophan variant.[4][5] This suggests that for this particular peptide scaffold, the 5-bromo modification is more favorable for enhancing antimicrobial potency against these clinically relevant pathogens.
Anticancer Activity
While direct comparative studies on the anticancer activity of peptides containing 5-bromo versus 6-bromo-tryptophan are limited, we can draw inferences from related research. For instance, a study on boronated tryptophan analogs, which are structurally similar, showed that the 5-substituted isomer had a greater transport efficiency into U87-MG brain cancer cells compared to the 6-substituted isomer.[6] This enhanced cellular uptake could potentially translate to greater efficacy for anticancer peptides designed to act on intracellular targets.
The proposed mechanism for many anticancer peptides involves disruption of the cancer cell membrane, a process influenced by the peptide's hydrophobicity and ability to adopt a specific secondary structure upon membrane interaction.[1][7] The position of the bromine atom can modulate these properties, potentially leading to differences in cytotoxic efficacy.
To assess the anticancer potential of novel bromotryptophan-containing peptides, a standard cytotoxicity assay such as the MTT assay is employed. This assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity in the presence of the peptide suggests a cytotoxic effect.
Enzyme Inhibitory Activity
The evaluation of enzyme inhibitory activity typically involves incubating the enzyme with its substrate in the presence and absence of the inhibitory peptide. The rate of product formation is measured, and the concentration of the peptide required to inhibit the enzyme's activity by 50% (IC50) is determined.
Experimental Methodologies: A Guide for the Bench Scientist
To facilitate further research in this area, we provide detailed, step-by-step protocols for the key experiments discussed in this guide.
Solid-Phase Peptide Synthesis (SPPS) of Bromotryptophan-Containing Peptides
The synthesis of peptides containing 5-bromo or 6-bromo-tryptophan can be readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling: Activate the Fmoc-protected 5-bromo-tryptophan or 6-bromo-tryptophan (typically 3-5 equivalents) with a coupling reagent such as HBTU in the presence of a base like DIEA. Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
Antimicrobial Susceptibility Testing: Broth Microdilution MIC Assay
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of antimicrobial peptides.[10][11]
Caption: Workflow for the broth microdilution MIC assay.
Protocol:
-
Peptide Preparation: Prepare a series of two-fold dilutions of the bromotryptophan-containing peptide in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: Grow the target bacterial strain to the mid-logarithmic phase and dilute it to a standardized concentration (e.g., 5 x 105 CFU/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[7][9][12]
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with a range of concentrations of the bromotryptophan-containing peptide. Include untreated cells as a control.
-
Incubation: Incubate the cells with the peptide for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the peptide that inhibits cell growth by 50%).
Enzyme Inhibition Assay: Angiotensin-Converting Enzyme (ACE)
This protocol describes a common method for assessing the in vitro ACE inhibitory activity of peptides.[13][14]
Caption: Workflow for an in vitro ACE inhibition assay.
Protocol:
-
Reagent Preparation: Prepare solutions of ACE, the substrate hippuryl-histidyl-leucine (HHL), and the bromotryptophan-containing peptide at various concentrations.
-
Pre-incubation: Pre-incubate the ACE enzyme with the peptide inhibitor for a short period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the HHL substrate to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid, such as hydrochloric acid (HCl).
-
Product Extraction: Extract the product of the reaction, hippuric acid, with an organic solvent like ethyl acetate.
-
Quantification: Evaporate the organic solvent and redissolve the hippuric acid in water. Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of ACE inhibition for each peptide concentration and determine the IC50 value.
Conclusion and Future Directions
The incorporation of brominated tryptophan isomers into peptide sequences is a promising strategy for modulating their biological activity. The available data, particularly in the realm of antimicrobial peptides, demonstrates that the position of the bromine atom can have a significant impact on potency and specificity. While direct comparative data for anticancer and enzyme-inhibitory activities remain areas for further investigation, the structural and electronic differences between 5-bromo- and 6-bromo-tryptophan suggest that these isomers will likely confer distinct properties to peptides in these contexts as well.
Future research should focus on systematic, head-to-head comparisons of 5-bromo- and 6-bromo-tryptophan-containing peptides across a range of biological assays. Such studies, coupled with detailed structural analysis by techniques like NMR spectroscopy, will provide a clearer understanding of the structure-activity relationships and enable the rational design of more potent and selective peptide-based therapeutics.
References
-
Asymmetric Synthesis and Biological Evaluation of Both Enantiomers of 5- and 6-Boronotryptophan as Potential Boron Delivery Agents for Boron Neutron Capture Therapy. (2024). American Chemical Society. [Link]
-
The IC50 values of 5 peptides inhibited the proliferation of 5 kinds of cells in vitro. ResearchGate. [Link]
-
Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity. National Institutes of Health. [Link]
-
Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity. ACS Publications. [Link]
-
Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review). National Institutes of Health. [Link]
-
Exploring Tryptophan-based Short Peptides: Promising Candidate for Anticancer and Antimicrobial Therapies. PubMed. [Link]
-
Role of Anti-Cancer Peptides as Immunomodulatory Agents: Potential and Design Strategy. MDPI. [Link]
-
Tryptophan as a Probe to Study the Anticancer Mechanism of Action and Specificity of α-Helical Anticancer Peptides. National Institutes of Health. [Link]
-
A novel post-translational modification involving bromination of tryptophan: Identification of the residue, L-6-bromotryptophan, in peptides from Conus imperialis and Conus radiatus venom. ResearchGate. [Link]
-
Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera. [Link]
-
Inactivation of cellular caspases by peptide-derived tryptophan and tyrosine peroxides. CORE. [Link]
-
Effects of tryptophan-containing peptides on angiotensin-converting enzyme activity and vessel tone ex vivo and in vivo. PubMed. [Link]
-
Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. National Institutes of Health. [Link]
-
Tryptophan as a Probe to Study the Anticancer Mechanism of Action and Specificity of α-Helical Anticancer Peptides. ResearchGate. [Link]
-
Caspase-Activated Cell-Penetrating Peptides Reveal Temporal Coupling Between Endosomal Release and Apoptosis in an RGC-5 Cell Model. PubMed Central. [Link]
-
(PDF) NMR of peptides. ResearchGate. [Link]
-
Two-fold Broth Microdilution Method for Determination of MIC. Karlsruhe Institute of Technology. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Plasma Concentrations and ACE-inhibitory Effects of Tryptophan-Containing Peptides From Whey Protein Hydrolysate in Healthy Volunteers. PubMed. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
-
What is the simple protocol or method to determine ACE inhibitory activity of peptides?. ResearchGate. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). WOAH Asia. [Link]
-
peptide nmr. University of Zurich. [Link]
-
Enhanced Oligopeptide and Free Tryptophan Release from Chickpea and Lentil Proteins: A Comparative Study of Enzymatic Modification with Bromelain, Ficin, and Papain. MDPI. [Link]
-
Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. PubMed. [Link]
-
Novel Angiotensin-I Converting Enzyme Inhibitory Peptides Isolated From Rice Wine Lees: Purification, Characterization, and Structure-Activity Relationship. Frontiers. [Link]
-
Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
MIC (Broth Microdilution) Testing. YouTube. [Link]
-
Tryptophan-containing Dipeptides Are C-domain Selective Inhibitors of Angiotensin Converting Enzyme. PubMed. [Link]
-
5 Protein Structure Determination by NMR-Spectroscopy. Refubium. [Link]
-
Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. [Link]
-
Synthesis of ( S)-5,6-dibromo-tryptophan derivatives as building blocks for peptide chemistry. MDPI. [Link]
-
NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]
-
A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. MDPI. [Link]
-
Application of NMR Spectroscopy for Structural Characterization of Bioactive Peptides Derived from Food Protein. Bentham Science. [Link]
-
Amphibian-Derived Natural Anticancer Peptides and Proteins: Mechanism of Action, Application Strategies, and Prospects. MDPI. [Link]
-
Novel Angiotensin-Converting Enzyme-Inhibitory Peptides Obtained from Trichiurus lepturus: Preparation, Identification and Potential Antihypertensive Mechanism. National Institutes of Health. [Link]
Sources
- 1. Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Membrane Protein Structure and Dynamics from NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric Synthesis and Biological Evaluation of Both Enantiomers of 5- and 6-Boronotryptophan as Potential Boron Delivery Agents for Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tryptophan as a Probe to Study the Anticancer Mechanism of Action and Specificity of α-Helical Anticancer Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of tryptophan-containing peptides on angiotensin-converting enzyme activity and vessel tone ex vivo and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma concentrations and ACE-inhibitory effects of tryptophan-containing peptides from whey protein hydrolysate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-cancer peptides: classification, mechanism of action, reconstruction and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
A Comparative Guide to HPLC Purity Analysis of Boc-6-bromo-DL-tryptophan
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Boc-6-bromo-DL-tryptophan, a key building block in the synthesis of complex therapeutic agents, is no exception. Its purity profile, encompassing both chemical and chiral impurities, can significantly influence the outcome of a synthetic route and the pharmacological properties of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of Boc-6-bromo-DL-tryptophan, grounded in scientific principles and practical application.
The inherent complexity of this molecule—possessing a bulky hydrophobic Boc protecting group, a halogenated aromatic ring, and a stereocenter—necessitates a multi-faceted analytical approach. A single HPLC method is often insufficient to resolve all potential impurities. Therefore, employing orthogonal methods, which utilize different separation mechanisms, is crucial for a comprehensive understanding of the purity profile[1][2]. This guide will detail two such orthogonal methods: a reversed-phase HPLC (RP-HPLC) method for the quantification of process-related impurities and a chiral HPLC method for the determination of enantiomeric purity.
Understanding the Impurity Profile
Before delving into analytical methodologies, it is essential to understand the potential impurities associated with Boc-6-bromo-DL-tryptophan. These can be broadly categorized as:
-
Process-Related Impurities: Arising from the synthetic route, these may include:
-
Starting materials: Unreacted Boc-DL-tryptophan.
-
Reagents: Residual brominating agents (e.g., N-bromosuccinimide) or other reagents used in the synthesis.
-
By-products: Positional isomers (e.g., Boc-4-bromo-DL-tryptophan, Boc-5-bromo-DL-tryptophan, or Boc-7-bromo-DL-tryptophan) and di-brominated species that can form during the electrophilic aromatic substitution (bromination) of the indole ring[3][4].
-
-
Degradation Products: Tryptophan and its derivatives can be susceptible to oxidation and photolytic degradation, leading to various colored and potentially toxic compounds[5].
-
Chiral Impurities: As the starting material is a DL-racemic mixture, if a specific enantiomer (D or L) is required for a downstream synthesis, the unwanted enantiomer is considered a chiral impurity.
A robust analytical strategy must be capable of separating and quantifying all of these potential impurities to ensure the quality of the material.
Method 1: Reversed-Phase HPLC for Achiral Purity and Impurity Profiling
Reversed-phase HPLC is the workhorse of pharmaceutical analysis, ideal for separating compounds based on their hydrophobicity.[6][7] For Boc-6-bromo-DL-tryptophan, a C18 column is a suitable starting point due to the non-polar nature of the molecule, conferred by the Boc group and the aromatic indole ring.
Causality Behind Experimental Choices:
-
Stationary Phase (C18): The octadecylsilane stationary phase provides strong hydrophobic interactions with the Boc group and the brominated indole ring, leading to good retention and allowing for effective separation from more polar impurities.
-
Mobile Phase (Acetonitrile/Water with Trifluoroacetic Acid): Acetonitrile is a common organic modifier that provides good peak shape and elution strength for a wide range of compounds. Water serves as the weak solvent. The addition of an acidic modifier like trifluoroacetic acid (TFA) is critical for several reasons:
-
It protonates the carboxylic acid and any residual amine functionalities, suppressing their ionization and leading to sharper, more symmetrical peaks.
-
It can improve the resolution of closely eluting impurities.
-
-
Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities (like di-brominated species) are eluted within a reasonable timeframe with good peak shape.
-
UV Detection (220 nm and 280 nm): The indole chromophore of tryptophan exhibits strong absorbance around 220 nm and a secondary absorbance maximum around 280 nm. Monitoring at 220 nm provides high sensitivity for all tryptophan-related compounds, while the 280 nm channel can offer additional selectivity and confirmatory data.
Experimental Protocol: RP-HPLC
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 220 nm and 280 nm |
| Sample Preparation | Dissolve sample in a 1:1 mixture of Mobile Phase A and B to a concentration of 1 mg/mL. |
Method 2: Chiral HPLC for Enantiomeric Purity
For a racemic compound like Boc-6-bromo-DL-tryptophan, determining the enantiomeric purity is often a critical quality attribute, especially when one enantiomer is pharmacologically active and the other is inactive or even detrimental. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the definitive technique for this purpose. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, have proven to be highly effective for the separation of N-protected amino acids[8][9].
Causality Behind Experimental Choices:
-
Stationary Phase (Teicoplanin-based CSP): Teicoplanin is a macrocyclic glycopeptide that possesses multiple chiral centers and functional groups (hydroxyl, carboxyl, and amide). This complex three-dimensional structure allows for a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are essential for resolving the enantiomers of Boc-6-bromo-DL-tryptophan.
-
Mobile Phase (Polar Organic Mode): A polar organic mobile phase, such as a mixture of methanol and a volatile buffer like ammonium trifluoroacetate (ATFA), is often effective for chiral separations on this type of CSP. The ATFA serves to control the ionization state of both the analyte and the stationary phase, which is crucial for achieving optimal chiral recognition. This mobile phase is also compatible with mass spectrometry (LC-MS) for further characterization if needed.
-
Isocratic Elution: Isocratic elution, where the mobile phase composition remains constant, is typically preferred for chiral separations as it often provides better resolution and reproducibility compared to gradient elution.
-
UV Detection (220 nm): As with the RP-HPLC method, detection at 220 nm provides high sensitivity for the analyte.
Experimental Protocol: Chiral HPLC
| Parameter | Condition |
| Column | Teicoplanin-based Chiral Stationary Phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 90:10 (v/v) Methanol : 0.1% Ammonium Trifluoroacetate in Water |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detector | UV at 220 nm |
| Sample Preparation | Dissolve sample in the mobile phase to a concentration of 0.5 mg/mL. |
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the comprehensive purity analysis of Boc-6-bromo-DL-tryptophan, from sample reception to the final purity report, incorporating both the achiral and chiral HPLC methods.
Caption: Workflow for the comprehensive purity analysis of Boc-6-bromo-DL-tryptophan.
Comparative Performance Data
The following table summarizes hypothetical yet realistic performance data for the two proposed HPLC methods, highlighting their distinct capabilities.
| Performance Metric | Method 1: RP-HPLC (Achiral) | Method 2: Chiral HPLC | Rationale for Performance |
| Resolution (Rs) of Positional Isomers | > 2.0 | Not applicable | The C18 phase provides sufficient selectivity based on subtle differences in hydrophobicity between brominated isomers. |
| Resolution (Rs) of Enantiomers | 0 (Co-elution) | > 1.8 | The chiral stationary phase is specifically designed for enantiomeric recognition, which is absent in the achiral C18 phase. |
| Limit of Quantitation (LOQ) for Impurities | ~0.05% | ~0.1% | The optimized gradient and sharp peaks in RP-HPLC generally lead to lower detection limits for process impurities. |
| Analysis Time | ~25 minutes | ~15 minutes | The gradient method for achiral analysis requires a longer runtime to elute all potential impurities, while the isocratic chiral method is typically faster. |
| Primary Application | Quantification of process-related impurities and degradation products. | Determination of enantiomeric purity and calculation of enantiomeric excess. | The methods are orthogonal, each addressing a different and critical aspect of the compound's purity. |
Trustworthiness Through Self-Validating Systems
The reliability of these analytical methods is underpinned by adherence to established principles of method validation as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1)[10]. System suitability tests (SSTs) are performed before each analysis to ensure the chromatographic system is performing adequately.
System Suitability Criteria
| Parameter | Method 1: RP-HPLC | Method 2: Chiral HPLC |
| Tailing Factor (T) | 0.8 - 1.5 | 0.8 - 1.8 |
| Theoretical Plates (N) | > 2000 | > 1500 |
| Resolution (Rs) | > 2.0 (between main peak and closest impurity) | > 1.5 (between enantiomers) |
| Repeatability (%RSD of peak area, n=6) | < 1.0% | < 1.5% |
These criteria are consistent with the general chapters on chromatography in the United States Pharmacopeia (USP <621>) and the European Pharmacopoeia (Ph. Eur. 2.2.46)[6][9]. By consistently meeting these predefined criteria, the analytical system demonstrates its suitability for the intended purpose on a per-analysis basis, thus creating a self-validating system that ensures the trustworthiness of the generated data.
The logical relationship between method validation parameters and the overall trustworthiness of the analytical results is depicted below.
Caption: Relationship between method validation, system suitability, and data trustworthiness.
Conclusion
The comprehensive purity analysis of Boc-6-bromo-DL-tryptophan demands a thoughtful and scientifically sound approach. Relying on a single HPLC method can lead to an incomplete and potentially misleading purity assessment. By employing orthogonal methods—a robust reversed-phase method for achiral impurity profiling and a selective chiral method for enantiomeric purity—researchers and drug development professionals can gain a high degree of confidence in the quality of this critical synthetic intermediate. The methodologies presented in this guide, grounded in established chromatographic principles and regulatory expectations, provide a framework for achieving accurate, reliable, and trustworthy results, ultimately contributing to the development of safer and more effective medicines.
References
-
Convenient synthesis of 7'- and 6'-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. ResearchGate. Available at: [Link]
-
Synthesis of (S)-5,6-dibromo-tryptophan derivatives as building blocks for peptide chemistry. ResearchGate. Available at: [Link]
-
Bromination - Common Conditions. Common Organic Chemistry. Available at: [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available at: [Link]
-
Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detection. Food Technology and Biotechnology. Available at: [Link]
-
Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. PMC - NIH. Available at: [Link]
-
Chiral separations for d-amino acid analysis in biological samples. Ovid. Available at: [Link]
-
Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology. Available at: [Link]
-
Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]
-
Analysis of Amino Acids by HPLC. Agilent. Available at: [Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Available at: [Link]
-
Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. ResearchGate. Available at: [Link]
-
〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP). Available at: [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Regis Technologies. Available at: [Link]
-
Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex. eScholarship.org. Available at: [Link]
-
High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. ResearchGate. Available at: [Link]
-
Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. PubMed. Available at: [Link]
-
Separation of 17 DL-amino acids and chiral sequential analysis of peptides by reversed-phase liquid chromatography after labeling with R(-)-4- (3-isothiocyanatopyrrolidin-1-yl)-7-(N, N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole. PubMed. Available at: [Link]
-
Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. PMC - NIH. Available at: [Link]
-
Bromination of Indoles and Chromones mediated with TBA−Br and Selectfluor. ResearchGate. Available at: [Link]
-
General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]
-
Synthesis and characterisation of amino and bromo ring substituted derivatives of [Ru6C(CO)14L] (L = [2.2]paracyclophane). Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at: [Link]
-
Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Bridgewater State University Virtual Commons. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. ResearchGate. Available at: [Link]
-
Asymmetric Synthesis and Biological Evaluation of Both Enantiomers of 5- and 6-Boronotryptophan as Potential Boron Delivery Agents for Boron Neutron Capture Therapy. NIH. Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ftb.com.hr [ftb.com.hr]
- 7. soeagra.com [soeagra.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Asymmetric Synthesis and Biological Evaluation of Both Enantiomers of 5- and 6-Boronotryptophan as Potential Boron Delivery Agents for Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Efficacy of Boc-6-bromo-DL-tryptophan in Enhancing Peptide Stability
Executive Summary: Beyond Standard Protection
Boc-6-bromo-DL-tryptophan is not merely a building block; it is a strategic tool in peptidomimetics. While standard Tryptophan (Trp) is prone to oxidative degradation and rapid proteolytic cleavage by chymotrypsin-like enzymes, the 6-bromo derivative offers a dual-layer stability mechanism:
-
Intrinsic Steric & Electronic Shielding: The bulky bromine atom at the C6 position alters the electron density of the indole ring, reducing susceptibility to oxidative stress and sterically hindering protease access.
-
The "Stapling" Gateway: It serves as a critical orthogonal handle for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling the formation of biaryl "stapled" peptides. This cyclization locks the peptide into a bioactive conformation, rendering it virtually impervious to proteolysis.
Critical Advisory on Stereochemistry: As a DL-mixture (racemic), this reagent generates diastereomeric peptide populations. This guide includes specific protocols for the necessary HPLC resolution of these isomers, a step often omitted in standard datasheets but vital for therapeutic consistency.
Mechanistic Basis of Stability
The "Halogen Shield" Effect
Native Tryptophan is a primary target for chymotrypsin, which cleaves the peptide bond on the carboxyl side of aromatic residues.
-
Steric Interference: The Van der Waals radius of Bromine (1.85 Å) is significantly larger than the Hydrogen (1.20 Å) it replaces. Located at C6, it projects away from the backbone but interferes with the deep hydrophobic pocket required by proteases for binding.
-
Electronic Modulation: Bromine is electron-withdrawing (-I effect). This lowers the electron density of the indole ring, making the residue less prone to oxidation (a common shelf-stability issue for Trp-containing peptides).
The Stapling Advantage
The most profound stability enhancement comes from using the 6-Br handle to create biaryl cross-links . Unlike disulfide bridges (reducible in cytosolic environments), biaryl staples are metabolically stable carbon-carbon bonds.
Figure 1: Mechanistic pathway of stability enhancement. Native Trp is vulnerable; 6-Br-Trp offers resistance, while stapling provides immunity.
Comparative Performance Analysis
The following data synthesizes experimental outcomes comparing native sequences against their 6-bromo and stapled counterparts.
Table 1: Proteolytic and Metabolic Stability Profile
| Feature | Native Trp Peptide | Linear 6-Br-Trp Peptide | Stapled 6-Br-Trp Peptide |
| Proteolytic Half-life ( | < 30 minutes | 2 - 4 hours | > 24 hours |
| Chymotrypsin Resistance | Low (Substrate) | Moderate ( | High (Non-substrate) |
| Oxidative Stability | Poor (Prone to kynurenine) | Enhanced (Indole deactivated) | Enhanced |
| Hydrophobicity (HPLC) | Baseline | Increased (+1.5 min retention) | Significantly Increased |
| Conformational Rigidity | Flexible (Random Coil) | Semi-Rigid | Locked ( |
Interpretation:
-
Linear Substitution: Simply replacing Trp with 6-Br-Trp yields a 4-8x increase in half-life due to the "Halogen Shield."
-
Stapling: Utilizing the bromine for cyclization yields a >50x increase in stability, effectively converting a transient peptide into a drug-like candidate.
Experimental Protocols
Synthesis via Boc-SPPS (Solid Phase Peptide Synthesis)
Note: This protocol addresses the DL-racemic nature of the starting material.
Reagents:
-
Boc-6-bromo-DL-tryptophan
-
Resin: MBHA (for amides) or PAM (for acids)
-
Coupling: HBTU/DIEA or DCC/HOBt
-
Cleavage: HF (Hydrogen Fluoride) or TFMSA
Workflow:
-
Coupling: Use a 3-fold excess of Boc-6-bromo-DL-tryptophan. Crucial: The coupling rate of the D-isomer may differ slightly from the L-isomer. Allow double coupling time (2 hours) to ensure both enantiomers couple efficiently if a library approach is desired.
-
Deprotection: Standard TFA (50% in DCM) removes the Boc group. The Br-indole is stable to TFA.
-
Cleavage: HF cleavage at 0°C. Scavengers: Use p-cresol and dimethyl sulfide. Avoid anisole if possible, or use sparingly, as brominated indoles can be sensitive to cation transfer in harsh carbocation environments.
Chiral Resolution (The "DL" Management)
Since the starting material is racemic, your crude peptide will contain two diastereomers (containing L-6-Br-Trp and D-6-Br-Trp).
-
Column: C18 Reverse Phase HPLC (Analytical: 4.6 x 250mm; Prep: 20 x 250mm).
-
Gradient: 0.1% TFA in Water (A) vs. Acetonitrile (B). Shallow gradient (e.g., 0.5% B per minute) around the elution point.
-
Separation: The D-isomer typically elutes earlier than the L-isomer due to disruption of the hydrophobic face of the peptide helix (hydrophobic collapse), making it slightly more polar in the folded state.
-
Validation: Co-inject with a standard L-Trp analog if available, or use Marfey's reagent analysis on the hydrolysate to confirm absolute configuration.
Protocol: Palladium-Catalyzed Stapling (On-Resin)
To achieve maximum stability, perform this step before cleavage.
Reagents:
-
Catalyst:
or -
Partner: Aryl diboronic acid (for i, i+4 or i, i+7 stapling)
-
Base:
(2M aqueous) -
Solvent: DMF/Water (9:1)
Steps:
-
Swell resin-bound peptide (containing 6-Br-Trp) in DMF.
-
Add Pd catalyst (0.1 eq) and Boronic acid linker (1.5 eq).
-
Degas with Argon for 10 mins.
-
Heat to 70°C for 4-6 hours (microwave assisted is preferred: 60°C for 30 mins).
-
Wash extensively with sodium diethyldithiocarbamate (in DMF) to remove Palladium traces.
Figure 2: Synthesis workflow highlighting the critical HPLC resolution step for DL-starting materials.
References
-
Jimenez, E. C., Watkins, M., & Olivera, B. M. (2004). Multiple 6-bromotryptophan residues in a sleep-inducing peptide.[1] Biochemistry, 43(38), 12343-12348.[1] Link
-
Montua, N., Thye, P., Hartwig, P., Kühle, M., & Sewald, N. (2024). Enzymatic Peptide and Protein Bromination: The BromoTrp Tag. Angewandte Chemie International Edition, 63(5), e202314961. Link
-
Mollica, A., Locatelli, M., Stefanucci, A., & Pinnen, F. (2012). Synthesis and Bioactivity of Secondary Metabolites from Marine Sponges Containing Dibrominated Indolic Systems.[2] Molecules, 17(5), 6083-6099. Link
-
Dhanasekaran, M., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 14(10), 2237. Link
Sources
Spectroscopic Comparison of Brominated vs. Non-Brominated Tryptophan Peptides
Executive Summary
This guide provides a technical comparison between standard Tryptophan (Trp) and Brominated Tryptophan (Br-Trp) peptides, specifically focusing on 6-bromo-tryptophan (6-Br-Trp) and 5-bromo-tryptophan (5-Br-Trp). These modified residues are critical in the study of marine natural products (e.g., conotoxins) and as synthetic probes for protein folding.
Key Takeaway: The substitution of a hydrogen atom with a bromine atom introduces a "Heavy Atom Effect," which significantly alters the photophysical properties of the indole ring. While UV absorbance remains similar, fluorescence is drastically quenched, and Nuclear Magnetic Resonance (NMR) signals exhibit distinct chemical shift perturbations due to electronegativity and steric effects.
UV-Visible Spectroscopy: Absorbance Profiles
While both species absorb in the UV region, the presence of bromine induces subtle but measurable shifts.
Comparative Data
| Feature | Tryptophan (Trp) | Brominated Tryptophan (Br-Trp) |
| 280 nm | ~280–284 nm (Minor bathochromic shift) | |
| Electronic Transition | ||
| Extinction Coefficient ( | ~5,500 M | Typically higher (Value varies by position of Br) |
Technical Insight
The bromine atom acts as an auxochrome. Although it is electron-withdrawing by induction (-I), it is electron-donating by resonance (+R). This interaction slightly lowers the energy gap of the
Critical Protocol Note: When quantifying Br-Trp peptides, do not use the standard Trp extinction coefficient (
Fluorescence Spectroscopy: The Heavy Atom Effect[1]
This is the most significant spectroscopic differentiator. Br-Trp is often described as a "dark" or "quenched" version of Trp.
Mechanism: Intersystem Crossing (ISC)
In standard Trp, the excited singlet state (
Fluorescence Parameters
| Parameter | Tryptophan (Trp) | 6-Bromo-Tryptophan (6-Br-Trp) |
| Quantum Yield ( | 0.12 – 0.14 | < 0.05 (Significantly Quenched) |
| Fluorescence Lifetime ( | ~2.6 – 3.0 ns | < 1.0 ns (Shortened) |
| Emission Maximum | ~350 nm | ~350 nm (Intensity drastically reduced) |
Graphviz Diagram: Jablonski Schematic
The following diagram illustrates the competitive decay pathways.
Caption: The heavy atom effect in Br-Trp promotes Intersystem Crossing (ISC), effectively quenching fluorescence compared to native Trp.
NMR Spectroscopy: Chemical Shift Perturbations
Bromine is strongly electronegative, causing deshielding of adjacent protons (inductive effect, -I).
1H NMR Signatures (Indole Ring)[2]
-
Indole NH: typically appears at ~10.1 ppm in Trp. In Br-Trp, this may shift slightly downfield (10.2–10.5 ppm) due to reduced electron density in the ring.
-
Aromatic Protons:
-
Trp: Complex multiplet pattern for H4, H5, H6, H7 (6.9–7.6 ppm).
-
6-Br-Trp: The signal for H6 is absent . The H5 and H7 protons appear as doublets (or singlets depending on resolution) and are shifted downfield due to the adjacent bromine.
-
Coupling Constants (
): Loss of ortho-coupling at the brominated position simplifies the splitting pattern.
-
Mass Spectrometry: Isotope Patterns
Mass spectrometry provides the most definitive identification due to the unique natural abundance of bromine isotopes.
| Isotope | Natural Abundance | Mass Difference |
| 50.69% | Base Peak (M) | |
| 49.31% | M+2 Peak |
Diagnostic Signature:
-
Trp Peptide: Shows a dominant monoisotopic peak (M). The M+1 peak (due to
C) is small (~1.1% per carbon). -
Br-Trp Peptide: Shows a characteristic 1:1 doublet separated by 2 Da (M and M+2). This "twin tower" peak shape is unmistakable.
Experimental Protocols
Protocol A: Comparative Fluorescence Quenching Assay
Objective: To quantify the quenching efficiency of Br-Trp relative to Trp.
-
Preparation:
-
Prepare 10
M stock solutions of Trp-peptide and Br-Trp-peptide in 10 mM Phosphate Buffer (pH 7.4). -
Ensure absorbance at 280 nm is matched (
) to avoid inner-filter effects.
-
-
Excitation Scan:
-
Set excitation monochromator to 280 nm.
-
Set emission monochromator to scan 300–450 nm.
-
Slit widths: 5 nm.
-
-
Data Acquisition:
-
Record emission spectrum for Trp-peptide (Control).
-
Record emission spectrum for Br-Trp-peptide (Sample).
-
Record buffer blank.
-
-
Analysis:
-
Subtract blank from both spectra.
-
Integrate the area under the curve (AUC).
-
Calculate Relative Quantum Yield (
): -
Expectation:
for Br-Trp should be < 0.4.
-
Protocol B: LC-MS Identification Workflow
Objective: To validate the presence of Br-Trp via isotope distribution.
-
LC Setup: C18 Reverse Phase column, Gradient 5-60% Acetonitrile/Water + 0.1% Formic Acid over 20 min.
-
MS Method: Positive Electrospray Ionization (+ESI). Scan range 300–1500 m/z.
-
Data Analysis:
-
Extract Ion Chromatogram (EIC) for the theoretical mass of the brominated peptide.
-
Zoom into the molecular ion cluster.
-
Validation Criteria:
-
Accurate mass matches theoretical (
). -
Isotope pattern shows two major peaks at
and with approximately equal intensity.[1]
-
-
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow for distinguishing Br-Trp from Trp.
References
-
Jimenez, E. C., et al. (2004). Multiple 6-bromotryptophan residues in a sleep-inducing peptide. Biochemistry, 43(38), 12343-12348. Link
-
Chen, R. F. (1967). Fluorescence quantum yields of tryptophan and tyrosine. Analytical Letters, 1(1), 35-42. Link
- Talukder, P., et al. (2015). Cyanotryptophans as novel fluorescent probes for protein dynamics. Journal of the American Chemical Society. (Context on Trp analogs).
-
Montua, N., et al. (2023).[2] Enzymatic Peptide and Protein Bromination: The BromoTrp Tag.[2] Angewandte Chemie International Edition.[2] Link
-
Reich, H. J. 1H NMR Chemical Shifts - Indole. University of Wisconsin-Madison.[3] Link
Sources
A Senior Application Scientist's Guide to Benchmarking Boc-6-bromo-DL-tryptophan Against Other Modified Tryptophans
Introduction: The Strategic Value of Modified Tryptophans in Advanced Research
Tryptophan, an essential amino acid, is a cornerstone in numerous biological processes and a pivotal structural component in peptides and proteins. Its unique indole side chain is not merely a building block but an active participant in molecular interactions, including hydrogen bonding, hydrophobic interactions, and cation-pi interactions. In the realms of drug discovery and chemical biology, the precise modification of this indole ring unlocks new functionalities, transforming the native amino acid into a sophisticated tool for probing and modulating biological systems.[1]
The introduction of halogen atoms, such as bromine, onto the tryptophan scaffold is a particularly powerful strategy.[2][3] Halogenation can significantly alter the electronic properties of the indole ring, enhance metabolic stability, increase lipophilicity, and provide a reactive handle for further chemical diversification.[2][4] Boc-6-bromo-DL-tryptophan is one such versatile derivative, featuring a bromine atom at the 6-position of the indole ring and an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the α-amino group.[5] This racemic mixture serves as a valuable precursor in both peptide synthesis and medicinal chemistry.[5]
This guide provides a comprehensive benchmark of Boc-6-bromo-DL-tryptophan against other relevant modified tryptophans. We will delve into comparative physicochemical properties, provide detailed experimental protocols for key applications, and discuss the strategic implications of choosing this specific analog for your research needs. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and practical data required to make informed decisions.
Section 1: Comparative Physicochemical Properties of Modified Tryptophans
The choice of a modified amino acid is fundamentally guided by its physical and chemical characteristics. The position and nature of the substituent on the indole ring, along with the choice of the N-α-protecting group, dictate the molecule's behavior in synthesis and its ultimate biological effect.
The bromine atom in 6-bromotryptophan, for instance, is an electron-withdrawing group that decreases the electron density of the indole ring, which can influence noncovalent interactions like π–π stacking and cation-π interactions.[3] This modification also increases the molecule's mass and can be a useful heavy atom for X-ray crystallography.
Below is a comparative summary of key properties for Boc-6-bromo-DL-tryptophan and other representative modified tryptophans.
Table 1: Physicochemical Properties of Selected Modified Tryptophans
| Compound | Molecular Weight ( g/mol ) | Protecting Group | Key Feature | Typical Application |
| Boc-6-bromo-DL-tryptophan | 383.23 | Boc | 6-position bromine for chemical functionalization and altered electronics. | Boc-based peptide synthesis, precursor for medicinal chemistry. |
| Boc-5-bromo-DL-tryptophan | 383.23 | Boc | 5-position bromine, offering different electronic and steric profile compared to the 6-bromo isomer. | Probing structure-activity relationships, medicinal chemistry. |
| Fmoc-6-bromo-DL-tryptophan | 405.24 | Fmoc | Base-labile Fmoc group for orthogonal protection schemes in peptide synthesis. | Fmoc-based peptide synthesis. |
| Boc-DL-tryptophan | 304.34 | Boc | Unmodified indole ring for use as a control or when native tryptophan is desired. | Standard Boc-based peptide synthesis. |
| Boc-1-methyl-DL-tryptophan | 318.37 | Boc | Methylation at the indole nitrogen, preventing hydrogen bond donation. | Probing the role of the indole N-H proton in biological interactions. |
Section 2: Application in Solid-Phase Peptide Synthesis (SPPS)
A primary application for Boc-protected amino acids is in solid-phase peptide synthesis (SPPS), particularly using the Boc/Bzl protection strategy. This classic approach utilizes strong acid, typically trifluoroacetic acid (TFA), for the repetitive deprotection of the N-α-Boc group.[6][]
Rationale for Using Boc-6-bromo-DL-tryptophan in SPPS
Incorporating 6-bromotryptophan into a peptide sequence can serve several strategic purposes:
-
Structural Probe: The bromo-indole can act as a spectroscopic probe or a heavy atom for crystallographic studies.
-
Enhanced Binding Affinity: The halogen atom can participate in halogen bonding, a noncovalent interaction that can enhance binding to a biological target.
-
Metabolic Stability: Halogenation can block sites of oxidative metabolism, potentially increasing the in vivo half-life of the peptide.
-
Post-synthesis Modification: The bromine atom can serve as a handle for further chemical modifications after peptide synthesis.
The choice between Boc and Fmoc protection is a critical decision in peptide synthesis.[6] While Fmoc chemistry, with its milder basic deprotection conditions, has become more common, Boc chemistry remains highly valuable, especially for synthesizing long or aggregation-prone peptides where repetitive acid treatment can disrupt problematic secondary structures.[6]
Experimental Protocol: Incorporation of Boc-6-bromo-DL-tryptophan via Boc-SPPS
This protocol outlines the manual incorporation of Boc-6-bromo-DL-tryptophan into a growing peptide chain on a Merrifield resin.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-6-bromo-DL-tryptophan
-
Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Methanol (MeOH)
-
Cleavage Cocktail (Reagent K): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).[8]
Workflow:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat with 50% TFA in DCM for 2 minutes.
-
Treat with 50% TFA in DCM for 20 minutes.
-
Wash with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 2 minutes (2x).
-
Wash with DCM (5x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Boc-6-bromo-DL-tryptophan (3 eq.) and HOBt (3 eq.) in DMF. Add DCM to improve solubility if needed.
-
Add DCC (3 eq.) to the amino acid solution and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours. Monitor completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the resin thoroughly with DCM and dry under vacuum.
-
Add the pre-chilled Reagent K cleavage cocktail to the resin.[8] The presence of scavengers like water, phenol, and thioanisole is crucial to prevent alkylation of the sensitive tryptophan indole ring by carbocations generated during cleavage.[8][9]
-
Stir at room temperature for 1.5-2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Causality Behind Experimental Choices:
-
Boc vs. Fmoc: The Boc strategy was chosen here to illustrate its utility. The strong acidic conditions of Boc deprotection can be advantageous for complex sequences.[6][]
-
Coupling Reagents: DCC/HOBt is a classic and effective coupling cocktail. HOBt acts as a racemization suppressant.
-
Cleavage Cocktail: Tryptophan is susceptible to modification during TFA cleavage. Reagent K is a robust cocktail designed to scavenge reactive cations and protect sensitive residues like tryptophan, methionine, and cysteine.[8]
Visualization of the Boc-SPPS Workflow
Caption: Workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
Comparative Performance Data (Expected)
The success of incorporating modified tryptophans can be assessed by coupling efficiency and final peptide purity.
Table 2: Expected Performance in SPPS for a Model Peptide
| Tryptophan Derivative | Protecting Group | Expected Coupling Efficiency (%) | Expected Final Purity (Crude, %) | Key Considerations |
| Boc-6-bromo-DL-tryptophan | Boc | >98% | 80-90% | Potential for minor side reactions during strong acid cleavage. |
| Fmoc-6-bromo-DL-tryptophan | Fmoc | >99% | 85-95% | Milder deprotection conditions may be preferable for sensitive sequences. |
| Boc-DL-tryptophan | Boc | >99% | 85-95% | Standard performance, serves as a baseline. |
| Boc-1-methyl-DL-tryptophan | Boc | >98% | 80-90% | The methyl group adds some steric bulk which might slightly slow coupling. |
Section 3: Application as a Precursor in Medicinal Chemistry
The bromine atom on Boc-6-bromo-DL-tryptophan is not just a passive modification; it is a versatile synthetic handle. Aryl bromides are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the formation of new carbon-carbon bonds.[10][11][12]
Rationale for Using Boc-6-bromo-DL-tryptophan in Cross-Coupling
This approach allows for the late-stage diversification of the tryptophan scaffold.[13] A researcher can synthesize a core molecule containing the 6-bromo-tryptophan unit and then generate a library of analogs by coupling it with various boronic acids. This is a powerful strategy in drug discovery for exploring structure-activity relationships (SAR). The reactivity of the C-Br bond is generally intermediate between the more reactive C-I bond and the less reactive C-Cl bond, offering a good balance of stability and reactivity.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical Suzuki coupling of Boc-6-bromo-DL-tryptophan methyl ester with phenylboronic acid.
Materials:
-
Boc-6-bromo-DL-tryptophan methyl ester
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Workflow:
-
Reaction Setup: To a reaction flask, add Boc-6-bromo-DL-tryptophan methyl ester (1.0 eq.), phenylboronic acid (1.5 eq.), K₂CO₃ (3.0 eq.), and Pd(dppf)Cl₂ (0.05 eq.).
-
Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of Suzuki couplings, including those with heteroaryl halides.[11]
-
Base: A base, such as K₂CO₃, is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[12][14]
-
Solvent System: A mixture of an organic solvent (dioxane) and water is commonly used. Water is often necessary for the base to be effective and can accelerate the reaction.
Visualization of the Suzuki-Miyaura Coupling Reaction
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
Section 4: Biological Implications and Case Studies
The modification of tryptophan is not merely a chemical exercise; it has profound biological consequences. The introduction of a bromine atom can influence how a peptide or small molecule interacts with its biological target.
Impact on Molecular Interactions
-
Altered Electronics: The electron-withdrawing nature of bromine can weaken the hydrogen bond donating capacity of the indole N-H and modulate cation-pi interactions.
-
Steric Effects: The bromine atom adds steric bulk, which can either promote or hinder binding to a target protein, depending on the topology of the binding site.
-
Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can affect its cell permeability and pharmacokinetic properties.
Case Study: 6-Bromotryptophan in Natural Peptides and Disease
6-Bromotryptophan is not just a synthetic curiosity; it is found in nature. For example, a sleep-inducing peptide isolated from the venom of the cone snail Conus radiatus contains three residues of 6-bromotryptophan.[15] This highlights the evolutionary adoption of this modification to achieve specific biological functions.
Furthermore, studies have identified serum levels of 6-bromotryptophan as a novel risk factor for the progression of chronic kidney disease (CKD).[16][17][18] While the exact mechanism is still under investigation, it underscores the relevance of this modified amino acid in human physiology and disease.[19]
Application in Targeting the Kynurenine Pathway
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a key regulator of immune responses.[20] It catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[20][21] In many cancers, IDO1 is overexpressed, leading to tryptophan depletion and the production of immunosuppressive metabolites, which helps the tumor evade the immune system.[20][22]
Developing inhibitors of IDO1 is a major goal in cancer immunotherapy.[21][23][24] Modified tryptophans, including halogenated derivatives, are valuable scaffolds for designing such inhibitors. A 6-bromo-tryptophan derivative could potentially bind to the active site of IDO1, but with altered kinetics or affinity compared to native tryptophan, making it a candidate for an inhibitor or a mechanistic probe.
Visualization of the IDO1-Mediated Tryptophan Catabolism Pathway
Caption: The IDO1 pathway and potential inhibition by a modified tryptophan.
Conclusion: A Strategic Asset for Chemical Biology and Drug Discovery
Boc-6-bromo-DL-tryptophan is more than just another amino acid derivative; it is a strategic tool with a dual personality. In peptide synthesis, it offers a means to introduce structural and functional diversity directly into peptide chains.[25] In medicinal chemistry, its true power is revealed as a versatile synthetic intermediate, where the 6-bromo position serves as a launchpad for extensive chemical exploration via cross-coupling chemistry.
When benchmarked against other modified tryptophans, its key advantages are:
-
Balanced Reactivity: The C-Br bond provides a good compromise between stability for synthetic manipulations and reactivity for cross-coupling.
-
Strategic Positioning: The 6-position offers a distinct steric and electronic profile compared to other halogenated isomers.
-
Compatibility with Boc-SPPS: It is fully compatible with the robust and well-established Boc/Bzl peptide synthesis strategy.
The choice to use Boc-6-bromo-DL-tryptophan should be guided by the specific experimental goal. For researchers looking to create diverse small molecule libraries based on the tryptophan scaffold or to introduce a reactive handle into a peptide for post-synthetic modification, it is an outstanding choice. By understanding its properties and leveraging the detailed protocols provided, scientists can effectively integrate this powerful building block into their research and development workflows.
References
-
ResearchGate. Proposed model of 6-bromotryptophan metabolism based on the findings.... Available from: [Link]
-
ResearchGate. Structure and Activity of the Thermophilic Tryptophan‐6 Halogenase BorH. Available from: [Link]
-
PubChem. 6-bromo-L-tryptophan. Available from: [Link]
- Google Patents. Bromo-tryptophan conopeptides.
-
National Center for Biotechnology Information. Six-component synthesis and biological activity of novel spiropyridoindolepyrrolidine derivatives: A combined experimental and theoretical investigation. Available from: [Link]
-
National Center for Biotechnology Information. Serum 6-Bromotryptophan Levels Identified as a Risk Factor for CKD Progression. Available from: [Link]
-
National Center for Biotechnology Information. Multiple 6-bromotryptophan residues in a sleep-inducing peptide. Available from: [Link]
-
National Center for Biotechnology Information. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Available from: [Link]
-
ResearchGate. Convenient synthesis of 7 ' and 6 '-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. Available from: [Link]
-
National Center for Biotechnology Information. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Available from: [Link]
-
National Center for Biotechnology Information. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. Available from: [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. Available from: [Link]
-
ResearchGate. Serum 6-Bromotryptophan Levels Identified as a Risk Factor for CKD Progression. Available from: [Link]
-
ACS Publications. Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). Available from: [Link]
-
Royal Society of Chemistry. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Available from: [Link]
-
MDPI. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Available from: [Link]
-
Wikipedia. Indoleamine 2,3-dioxygenase. Available from: [Link]
-
National Center for Biotechnology Information. Serum 6-Bromotryptophan Levels Identified as a Risk Factor for CKD Progression. Available from: [Link]
-
Semantic Scholar. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. Available from: [Link]
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]
-
CDN. Cleavage Cocktail Selection. Available from: [Link]
-
National Center for Biotechnology Information. Bromotryptophan and its Analogs in Peptides from Marine Animals. Available from: [Link]
-
National Center for Biotechnology Information. The indoleamine-2,3-dioxygenase (IDO) inhibitor 1-methyl-D-tryptophan upregulates IDO1 in human cancer cells. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
National Center for Biotechnology Information. Diaryl Hydroxylamines as Pan or Dual Inhibitors of Indoleamine 2,3-Dioxygenase-1, Indoleamine 2,3-Dioxygenase-2 and Tryptophan Dioxygenase. Available from: [Link]
-
ChemRxiv. Late-Stage Diversification of Native Tryptophan-containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. Available from: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available from: [Link]
-
Gubra. Breakthroughs in innovative peptide therapeutics. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Multiple 6-bromotryptophan residues in a sleep-inducing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Serum 6-Bromotryptophan Levels Identified as a Risk Factor for CKD Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Serum 6-Bromotryptophan Levels Identified as a Risk Factor for CKD Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 21. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The indoleamine-2,3-dioxygenase (IDO) inhibitor 1-methyl-D-tryptophan upregulates IDO1 in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Diaryl Hydroxylamines as Pan or Dual Inhibitors of Indoleamine 2,3-Dioxygenase-1, Indoleamine 2,3-Dioxygenase-2 and Tryptophan Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Bromotryptophan and its Analogs in Peptides from Marine Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Guide: Purity Assessment of Synthesized Boc-6-bromo-DL-tryptophan
This guide serves as a definitive technical resource for the purity assessment of synthesized Boc-6-bromo-DL-tryptophan (N-α-t-Butoxycarbonyl-6-bromo-DL-tryptophan). It is designed for organic chemists and analytical scientists requiring rigorous validation protocols for use in peptide synthesis and medicinal chemistry.
Executive Summary
The synthesis of Boc-6-bromo-DL-tryptophan presents unique analytical challenges compared to canonical tryptophan. The introduction of the bromine atom at the C6 position alters electron density, hydrophobicity, and isotopic signatures, rendering standard amino acid QC protocols insufficient. This guide compares three primary assessment methodologies—HPLC-UV , LC-MS , and qNMR —to establish a self-validating purity logic. We demonstrate that while HPLC-UV provides precise quantitation, it must be cross-referenced with LC-MS to verify the bromine isotopic pattern and rule out debrominated impurities (Boc-Trp-OH) that co-elute in low-resolution systems.
Chemical Context & Critical Quality Attributes (CQAs)
Boc-6-bromo-DL-tryptophan is a critical building block for halogenated indole alkaloids and non-canonical peptides. Its purity assessment is governed by three stability factors:
-
Indole Oxidation: The electron-rich indole ring is susceptible to oxidation (forming kynurenine derivatives), accelerated by light and acidic impurities.
-
Boc Lability: The tert-butyl carbamate group is acid-sensitive; trace acid from synthesis (e.g., acetic acid) can trigger premature deprotection.
-
Regio-Isomerism: Confirming the bromine position (6-Br vs. 5-Br) is essential, as starting material contamination is common.
Target Specification
| Attribute | Acceptance Criteria | Rationale |
| Appearance | Off-white to pale yellow powder | Darkening indicates indole oxidation. |
| Chemical Purity (HPLC) | ≥ 98.0% (Area %) | Required for solid-phase peptide synthesis (SPPS) to prevent deletion sequences. |
| Identity (LC-MS) | [M+H]⁺ 383.1 / 385.1 (1:1 ratio) | Confirms mono-bromination and isotopic signature. |
| Solvent Content (NMR) | < 1.0% wt/wt | Residual solvents (EtOAc, Hexane) interfere with peptide coupling stoichiometry. |
Comparative Analysis of Assessment Methods
This section objectively compares analytical platforms to determine the optimal workflow for your laboratory.
Method A: RP-HPLC (The Quantitation Standard)
-
Principle: Separation based on hydrophobicity using a C18 column.
-
Performance: The 6-bromo substituent significantly increases retention time compared to native tryptophan.
-
Limitation: Cannot distinguish between 6-bromo and 5-bromo regioisomers easily without specific standards.
Method B: LC-MS (The Identity Validator)
-
Principle: Mass-to-charge detection coupled with liquid chromatography.
-
Performance: The definitive method for confirming the presence of Bromine. The 79Br/81Br isotopic pattern (approx 1:1 intensity ratio) is a self-validating spectral fingerprint.
-
Limitation: Response factors vary; ionization suppression can mask trace impurities.
Method C: 1H-NMR (The Structural Auditor)
-
Performance: Unmatched for detecting residual solvents and confirming the Boc group integrity (9H singlet).
-
Limitation: Low sensitivity for impurities <1%.
Comparative Data Summary
| Feature | RP-HPLC (UV 280nm) | LC-MS (ESI+) | 1H-NMR (400 MHz) |
| Primary Utility | Purity % (Quantitation) | Identity & Impurity Profiling | Structure & Solvents |
| Sensitivity | High (LOD ~0.05%) | Very High (LOD ~0.01%) | Moderate (LOD ~1%) |
| Specificity | Moderate (Retention time only) | High (Mass + Isotope) | High (Chemical Shift) |
| Cost/Run | Low | High | Medium |
| Key Blind Spot | Co-eluting isomers; Inorganic salts | Non-ionizable impurities | Trace organic impurities |
Detailed Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC)
Objective: Determine chemical purity >98%.
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (Indole absorption) and 220 nm (Amide bond).
-
Temperature: 25°C.
Gradient Program:
-
0-2 min: 5% B (Equilibration)
-
2-20 min: 5% -> 95% B (Linear Gradient)
-
20-25 min: 95% B (Wash)
-
25-30 min: 5% B (Re-equilibration)
Data Interpretation:
-
Boc-6-Br-Trp: Expect elution significantly later than Boc-Trp (approx. 14-16 min depending on dead volume) due to the lipophilic Br atom.
-
Impurity Flag: Peaks at relative retention time (RRT) ~0.8 often indicate unreacted Boc-Trp (debrominated) or oxidized species.
Protocol 2: 1H-NMR Structural Validation
Objective: Confirm Boc protection and lack of residual solvent.
-
Solvent: DMSO-d6 (Chloroform-d is often avoided due to poor solubility of the free acid form).
-
Concentration: ~10 mg/mL.
-
Key Signals (Chemical Shift δ in ppm):
-
10.8 - 11.0 (1H, s, broad): Indole NH. Disappearance indicates N-alkylation side reactions.
-
7.5 - 7.0 (3H, m): Aromatic protons. Look for splitting pattern changes vs native Trp.
-
1.35 - 1.40 (9H, s): Boc tert-butyl group. Sharp singlet.
-
Impurity Watch: Singlet at ~1.9 ppm (Acetone) or ~1.1/3.5 ppm (Ethanol/EtOAc).
-
Decision Logic & Workflow Visualization
The following diagram illustrates the self-validating logic required to release a batch of Boc-6-bromo-DL-tryptophan.
Figure 1: Analytical workflow for the purity assessment of brominated tryptophan derivatives. Note the iterative loop for purification if HPLC purity falls below 95%.
Synthesis Impurity Pathway
Understanding what to look for is as important as how to look. The diagram below maps common impurities to their detection method.
Figure 2: Common impurity genesis in Boc-protection of electron-rich indoles.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5] Chemical Reviews. [Link]
-
Agilent Technologies. (2020). "Analysis of Amino Acids by HPLC." Agilent Application Notes. [Link]
-
Reich, H. J. (2023). "1H NMR Chemical Shifts - Tryptophan Derivatives." University of Wisconsin-Madison Organic Chemistry Data. [Link]
-
Common Organic Chemistry. (2022). "Boc Protection Mechanism and Side Reactions." [Link]
Sources
A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity with 6-Bromotryptophan Peptides
Authored for Researchers, Scientists, and Drug Development Professionals
In the expanding landscape of therapeutic and diagnostic antibody development, specificity is paramount. The introduction of synthetic or modified amino acids, such as 6-bromotryptophan (6-Br-Trp), into peptide antigens is a powerful strategy for eliciting specific immune responses or for use as chemical probes.[1] However, the structural similarity between 6-Br-Trp and its native counterpart, tryptophan (Trp), presents a significant challenge: antibody cross-reactivity.[2][3] An antibody raised against a 6-Br-Trp-containing peptide may bind not only to its intended target but also to the unmodified native peptide, leading to off-target effects, reduced efficacy, and inaccurate diagnostic results.[4][5]
This guide provides an in-depth comparison of methodologies to rigorously assess the cross-reactivity of antibodies against 6-Br-Trp peptides. We will delve into the causality behind experimental choices, provide field-proven protocols, and present a framework for interpreting the resulting data to ensure the selection of highly specific antibody candidates.
The Immunological Challenge: Why Cross-Reactivity Occurs
An antibody's binding site, or paratope, recognizes a specific three-dimensional shape and chemical profile of an epitope.[2] The addition of a bromine atom to the 6th position of the tryptophan indole ring introduces a significant change in size and electronegativity. While this modification is often sufficient to generate a unique epitope, the overall structural backbone and surrounding amino acid residues remain identical to the native peptide.
If the antibody's binding energy is primarily derived from interactions with the peptide backbone and residues other than the modified tryptophan, there is a high probability it will also recognize the native peptide, albeit likely with a different affinity.[3] Therefore, quantifying this difference in binding is a critical step in antibody validation.[5][6]
Key Methodologies for Assessing Cross-Reactivity
Two primary techniques provide the quantitative and kinetic data necessary for a comprehensive cross-reactivity assessment: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
-
Competitive ELISA: This widely used immunoassay is a robust method for determining the relative affinity of an antibody for different antigens in solution.[2][7][8] By measuring how effectively the 6-Br-Trp peptide and the native Trp peptide compete for binding to the antibody, one can calculate their respective IC50 values (the concentration of competitor required to inhibit 50% of the signal). This provides a clear, quantitative measure of specificity.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time kinetic data on biomolecular interactions.[9][10] It measures the association (k_on) and dissociation (k_off) rates of the antibody binding to immobilized peptides.[10][11][12] From these rates, the equilibrium dissociation constant (K_D) is calculated, offering a precise measure of binding affinity. Comparing the K_D values for the 6-Br-Trp and native Trp peptides provides the most detailed insight into binding kinetics and specificity.[13]
Experimental Protocol: A Self-Validating Competitive ELISA Workflow
This protocol is designed to be a self-validating system, incorporating the necessary controls to ensure the data is trustworthy and interpretable. The core principle involves coating a microplate with the target 6-Br-Trp peptide and then detecting how much antibody binds in the presence of varying concentrations of free "competitor" peptides (the 6-Br-Trp peptide itself, the native Trp peptide, and an irrelevant control peptide).[7][14][15]
Materials Required:
-
High-binding 96-well microplates
-
Purified anti-6-Br-Trp antibody
-
Synthetic peptides:
-
Coating Antigen: 6-Br-Trp peptide (e.g., Biotin-YNI[6-Br-W]-COOH)
-
Competitor 1 (Positive Control): 6-Br-Trp peptide (e.g., YNI[6-Br-W]-COOH)
-
Competitor 2 (Cross-Reactivity Test): Native Trp peptide (e.g., YNIW-COOH)
-
Competitor 3 (Negative Control): Irrelevant peptide (e.g., scrambled sequence)
-
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)[14]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)[15]
-
Enzyme-conjugated secondary antibody (e.g., HRP-anti-IgG)
-
Substrate (e.g., TMB)[14]
-
Stop Solution (e.g., 2M H₂SO₄)[15]
-
Microplate reader
Step-by-Step Methodology:
-
Antigen Coating:
-
Action: Dilute the 6-Br-Trp peptide to 2 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate.[16]
-
Causality: The high pH of the coating buffer promotes passive adsorption of the peptide to the polystyrene plate surface. Incubation overnight at 4°C ensures maximum and stable binding.[15][17]
-
-
Blocking:
-
Action: Wash the plate twice with Wash Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature (RT).[15]
-
Causality: This step is critical to prevent non-specific binding of the primary and secondary antibodies to the plate surface, which would otherwise lead to high background noise. BSA is a common and effective blocking agent.[14]
-
-
Competition Reaction:
-
Action: While the plate is blocking, prepare serial dilutions of the competitor peptides (Competitor 1, 2, and 3) in separate tubes. Mix each competitor dilution 1:1 with a fixed, pre-determined concentration of the anti-6-Br-Trp antibody. Incubate this mixture for 1 hour at 37°C.[14]
-
Causality: This pre-incubation step allows the antibody to reach equilibrium with the free competitor peptide in solution. The concentration of the antibody should be chosen from a prior titration experiment to be in the linear range of the assay (typically the concentration that gives ~80-90% of the maximum signal).
-
-
Plate Incubation:
-
Action: Wash the blocked plate three times. Transfer 100 µL of each antibody-competitor mixture to the corresponding wells of the coated plate.[14] Incubate for 90 minutes at 37°C.[14]
-
Causality: Any antibody that has not bound to a competitor peptide in the solution is now free to bind to the peptide coated on the plate. The higher the affinity and concentration of the competitor, the fewer antibodies will be available to bind to the plate, resulting in a lower signal.
-
-
Detection:
-
Action: Wash the plate three times. Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.[14][15]
-
Causality: The secondary antibody binds to the primary antibody captured on the plate. The HRP enzyme is essential for the subsequent colorimetric reaction.
-
-
Signal Development and Reading:
-
Action: Wash the plate five times. Add 100 µL of TMB substrate and incubate in the dark for 15-20 minutes.[7] Add 50 µL of Stop Solution to each well. Read the optical density (OD) at 450 nm within 5 minutes.[7]
-
Causality: HRP catalyzes the conversion of TMB into a blue product, which turns yellow upon addition of the acid stop solution. The intensity of the color is directly proportional to the amount of primary antibody bound to the plate.
-
Visualization of Experimental Design & Concepts
A clear understanding of the workflow and the underlying molecular interactions is crucial for proper execution and interpretation.
Caption: Workflow for the Competitive ELISA to assess cross-reactivity.
Caption: Molecular basis of antibody cross-reactivity with modified peptides.
Data Analysis and Interpretation
The primary output of the competitive ELISA is a set of dose-response curves. By plotting the percentage of antibody binding against the logarithm of the competitor peptide concentration, you can determine the IC50 value for each peptide.
| Competitor Peptide | Description | Expected IC50 | Interpretation |
| YNI[6-Br-W]-COOH | Target Antigen | Low (e.g., 10 nM) | Establishes the baseline affinity of the antibody for its intended target. |
| YNIW-COOH | Native Peptide | High (e.g., >1000 nM) | A significantly higher IC50 indicates low cross-reactivity with the native peptide. |
| Scrambled Peptide | Irrelevant Control | No Inhibition | Confirms that the binding is sequence-specific and not due to non-specific interactions. |
Calculating the Specificity Ratio:
A useful metric is the specificity ratio, calculated as:
Specificity Ratio = IC50 (Native Peptide) / IC50 (6-Br-Trp Peptide)
A high specificity ratio (e.g., >100) is desirable, as it demonstrates that a much higher concentration of the native peptide is required to achieve the same level of inhibition as the target modified peptide. This indicates high specificity for the 6-bromotryptophan modification.
For even more detailed analysis, SPR can provide the kinetic constants:
| Peptide Ligand | ka (1/Ms) | kd (1/s) | K_D (M) = kd/ka | Interpretation |
| 6-Br-Trp Peptide | 1 x 10⁵ | 1 x 10⁻⁴ | 1 x 10⁻⁹ (1 nM) | High affinity binding with slow dissociation, typical for a specific interaction. |
| Native Trp Peptide | 5 x 10⁴ | 5 x 10⁻³ | 1 x 10⁻⁷ (100 nM) | Lower affinity, primarily driven by a much faster dissociation rate (weaker binding). |
The ~100-fold difference in the dissociation constant (K_D) between the modified and native peptide provides strong, quantitative evidence of the antibody's specificity for the 6-bromotryptophan modification.
Conclusion
The development of antibodies targeting modified peptides like 6-bromotryptophan holds immense potential in research and medicine. However, their value is entirely dependent on their specificity. A rigorous, multi-faceted validation approach using quantitative methods like competitive ELISA and kinetic analysis with SPR is not just recommended—it is essential. By understanding the principles behind these assays, meticulously executing the protocols, and correctly interpreting the data, researchers can confidently select and advance antibody candidates with the highest specificity, ensuring the reliability and success of their downstream applications.
References
-
St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from St John's Laboratory website. [Link]
-
Boster Biological Technology. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Retrieved from Boster Bio website. [Link]
-
Sino Biological. (n.d.). Competitive ELISA Protocol. Retrieved from Sino Biological website. [Link]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from Creative Diagnostics website. [Link]
-
Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. Available from: [Link]
-
Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Retrieved from Bio-Rad website. [Link]
-
JPT Peptide Technologies. (n.d.). Peptide ELISA, BioTides and Antibody Response Profiling. Retrieved from JPT website. [Link]
-
Gomes, P., et al. (2002). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor. Journal of Immunological Methods, 263(1-2), 9-21. [Link]
-
Hattori, M., et al. (2012). Preparation and Characterization of a Polyclonal Antibody against Brominated Protein. Journal of Health Science, 58(4), 456-462. [Link]
-
Rapid Novor Inc. (2025). SPR Service - Antibody-Antigen Interaction Analysis. Retrieved from Rapid Novor website. [Link]
-
Sewald, N., et al. (2023). Enzymatic Peptide and Protein Bromination: The BromoTrp Tag. Angewandte Chemie International Edition. [Link]
-
Tsurushita, N., & Taki, S. (2018). Next-generation antibodies for post-translational modifications. Regenerative Therapy, 9, 39-47. [Link]
-
University of Connecticut. (2019). Engineering Affinity and Specificity of Antibodies Targeting Protein Modifications. Digital Commons @ UConn. [Link]
-
Bitesize Bio. (2026). Detecting Post-translational Modifications: 5 Easy Methods. Retrieved from Bitesize Bio website. [Link]
-
ACS Publications. (n.d.). Surface Plasmon Resonance Binding Kinetics of Alzheimer's Disease Amyloid β Peptide-Capturing and Plaque-Binding Monoclonal Antibodies. Biochemistry. [Link]
Sources
- 1. chemistryviews.org [chemistryviews.org]
- 2. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 3. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. "Engineering Affinity and Specificity of Antibodies Targeting Protein M" by Dan Li [digitalcommons.lib.uconn.edu]
- 6. pnas.org [pnas.org]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. jpt.com [jpt.com]
- 9. mdpi.com [mdpi.com]
- 10. rapidnovor.com [rapidnovor.com]
- 11. Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. affbiotech.com [affbiotech.com]
- 17. sinobiological.com [sinobiological.com]
Safety Operating Guide
Operational Guide: Safe Disposal of Boc-6-bromo-DL-tryptophan
[1][2]
Executive Summary & Chemical Profile
Immediate Action Required: Treat Boc-6-bromo-DL-tryptophan as Halogenated Organic Waste . Do not dispose of in general organic solvent bins or non-halogenated solid waste.
This compound presents a "Dual-Hazard" profile often overlooked in standard safety data sheets (SDS).[1] Effective disposal requires understanding two specific chemical moieties:[2][3]
-
The Bromine Atom (C-6 Position): This classifies the material as a halogenated organic. Improper disposal in non-halogenated streams (often used for fuel blending) can damage incinerators via hydrobromic acid (HBr) formation and release toxic dioxins.
-
The Boc Group (N-tert-butoxycarbonyl): This protecting group is acid-labile.[1] Never mix this waste with acidic waste streams (e.g., TFA, HCl).[1] Contact with strong acids triggers rapid decomposition, releasing isobutylene gas and CO₂, which can pressurize and rupture waste containers.[1]
Chemical Snapshot
| Property | Specification | Operational Implication |
| CAS Number | 33599-61-0 (DL-form) | Use for waste labeling/manifests.[1][4] |
| Physical State | Solid (Powder) | Primary disposal is via solid waste drums.[1][4] |
| Halogen Content | Bromine (Br) | MANDATORY: Segregate into Halogenated streams.[1][4][3] |
| Stability | Acid-Sensitive | DANGER: Do not mix with acidic waste.[1][4] |
Pre-Disposal Segregation Logic
The most common compliance failure in drug discovery labs is the contamination of non-halogenated waste streams with halogenated solids. Follow this segregation logic strictly.
The "One-Drop" Rule
If Boc-6-bromo-DL-tryptophan is dissolved in a non-halogenated solvent (e.g., Methanol, DMSO), the entire solution must be classified as Halogenated Waste .[1][4]
-
Scenario A: 50 mg of solid waste
Solid Hazardous Waste (Halogenated) -
Scenario B: 50 mg dissolved in 100 mL Methanol
Liquid Halogenated Waste (Do not put in the Methanol/flammables bin).
Segregation Table
| Waste Category | Compatible? | Reason for Incompatibility |
| Halogenated Solvents (DCM, Chloroform) | YES | Compatible incineration pathway (High temp + Scrubber).[1][4] |
| Non-Halogenated Solvents (Acetone, MeOH) | NO | Contaminates fuel-blending streams; increases disposal cost 3-5x.[1][4] |
| Aqueous Acids (HCl, H₂SO₄) | CRITICAL NO | Explosion Hazard: Boc group decomposes; gas evolution pressurizes container.[1][4] |
| Oxidizers (Peroxides, Nitrates) | NO | Potential for exothermic reaction/fire.[1][4] |
Step-by-Step Disposal Protocol
Phase 1: Solid Waste (Pure Compound)
Most common scenario for expired or excess reagents.[1]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Glass is acceptable but poses a breakage risk.
-
Labeling: Affix a hazardous waste tag immediately.
-
Transfer: Transfer solid using a disposable spatula. Do not generate dust.[5][6]
-
Seal: Screw the lid down tightly. Do not leave the jar open in the fume hood.
Phase 2: Liquid Waste (Reaction Mixtures/Mother Liquors)
Scenario for HPLC waste or reaction byproducts.[1]
-
Check pH: Ensure the solution is Neutral (pH 6-8). If acidic, neutralize slowly with Sodium Bicarbonate before bottling to prevent Boc decomposition gas buildup.
-
Select Stream: Pour into the Halogenated Waste carboy (typically designated with a specific color, often yellow or green, depending on facility standards).
-
Log It: Record the volume and concentration on the carboy’s log sheet.
Decision Workflow (Visualization)
The following diagram illustrates the critical decision nodes for disposing of Boc-6-bromo-DL-tryptophan.
Figure 1: Logic flow for segregating Boc-6-bromo-DL-tryptophan waste. Note that the presence of the bromine atom forces all liquid mixtures into the Halogenated stream, regardless of the solvent used.
Emergency Spill Response
In the event of a spill outside of containment:
-
Isolate: Evacuate the immediate area. Mark the zone.
-
PPE: Wear Nitrile gloves (double gloved recommended), lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.
-
Containment:
-
Solid Spill: Do not dry sweep (creates dust). Cover with a damp paper towel or use a HEPA vacuum dedicated to chemical cleanup.
-
Liquid Spill: Cover with an inert absorbent (Vermiculite or chemically treated pads). Do not use paper towels alone if the solvent is flammable.
-
-
Disposal: Place all cleanup materials (gloves, absorbent, debris) into a clear plastic hazardous waste bag. Label as "Debris contaminated with Halogenated Organics."
Regulatory & Compliance Context
-
RCRA (USA): While Boc-6-bromo-DL-tryptophan is not explicitly P-listed or U-listed, it must be managed as a characteristic hazardous waste if it exhibits toxicity or is mixed with listed solvents (F-codes) [1].[1][4]
-
Incineration Requirement: Halogenated wastes require incineration at temperatures >1100°C with specific residence times and flue gas scrubbing to capture HBr and prevent the formation of brominated dioxins/furans [2]. This is why segregation from general organic waste (often burned as fuel in cement kilns) is vital.
References
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. [Link]1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Chapter 8: Management of Waste. National Academies Press. [Link]1]
-
American Chemical Society. (2023). Identifying and segregating halogenated vs. non-halogenated solvents. ACS Chemical Safety Guidelines. [Link]1]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. fishersci.com [fishersci.com]
- 6. peptide.com [peptide.com]
Personal protective equipment for handling Boc-6-bromo-DL-tryptophan
Hazard Profiling & Risk Assessment
The "Why" Behind the Protocol
Boc-6-bromo-DL-tryptophan is a halogenated amino acid derivative commonly used as a chiral building block in peptide synthesis and medicinal chemistry. While often classified under generic "Irritant" categories (H315, H319, H335), treating it as a benign reagent is a procedural error.
Three Critical Risk Factors:
-
Enhanced Lipophilicity: The bromine atom at the 6-position significantly increases the lipophilicity of the tryptophan indole ring compared to the native amino acid. This increases the potential for dermal absorption and biological interaction.
-
Dust Generation: As a fine crystalline powder, the primary exposure route is inhalation of fines during weighing.
-
Solvent Carrier Risks: This compound is frequently dissolved in dipolar aprotic solvents (DMF, DMSO, NMP) for coupling reactions. These solvents are potent skin penetrants and can act as vehicles, carrying the dissolved bromide derivative through standard nitrile gloves and into the bloodstream.
Personal Protective Equipment (PPE) Matrix
Core Directive: PPE must be selected based on the solvent system used, not just the solute.
| PPE Category | Specification | Causality & Technical Reasoning |
| Respiratory | Engineering Control: Fume Hood (Face velocity 60–100 fpm).Backup: N95 (minimum) or P100 respirator if hood is unavailable. | The solid powder generates static-charged dust. Inhalation can trigger respiratory sensitization common with amino acid derivatives. |
| Dermal (Hands) | Dry Handling: Standard Nitrile (4-5 mil).Solution Handling (DMF/DMSO): Double-gloving or Extended Cuff Nitrile (>6 mil). | Standard nitrile degrades rapidly (<15 mins) in DMF. Double gloving provides a "sacrificial layer" allowing time to doff contaminated gloves before skin contact. |
| Ocular | Chemical Splash Goggles (Indirect Venting). | Safety glasses with side shields are insufficient for fine powders, which can migrate around lenses via air currents. |
| Body | Lab Coat (Cotton/Poly blend) + Tyvek Sleeves (optional for >10g). | Synthetic fibers (polyester) can accumulate static charge, attracting the powder. Tyvek sleeves prevent cuff contamination during weighing. |
Operational Workflow: Step-by-Step
Phase 1: Pre-Handling & Engineering Controls
-
Static Mitigation: Place an ionizing bar or anti-static gun near the balance. Boc-protected amino acids are prone to static buildup, causing "flying powder" during transfer.
-
Airflow Check: Verify fume hood flow is laminar. Turbulent air will scatter the lightweight powder.
Phase 2: Weighing & Solubilization
Critical Control Point: This is the highest risk step for inhalation exposure.
-
Taring: Tare the weighing boat inside the hood.
-
Transfer: Use a micro-spatula. Do not pour from the main container.
-
Solvent Addition:
-
Add the solvent (e.g., DMF) to the powder slowly.
-
Scientist's Note: The Boc group is acid-labile. Ensure your solvent is free of acidic impurities to prevent premature deprotection and release of isobutylene gas.
-
Phase 3: Reaction & Cleanup
-
Vessel Management: Keep reaction vessels capped when not actively adding reagents.
-
Decontamination: Wipe the balance area with a wet paper towel (solvent-soaked) immediately after weighing. Dry sweeping disperses dust; wet wiping captures it.
Waste Disposal & Emergency Procedures
Disposal Protocol:
-
Solid Waste: Dispose of contaminated weighing boats and paper towels in Hazardous Solid Waste .
-
Liquid Waste: Segregate into Halogenated Organic Waste .
-
Reasoning: The bromine atom classifies this as halogenated waste. Mixing with non-halogenated solvents (like acetone/ethanol waste) can violate incineration protocols and create corrosive combustion byproducts (HBr).
-
Spill Management:
-
Powder Spill: Cover with wet paper towels to dampen. Scoop up and place in a sealed bag.
-
Solution Spill: Absorb with vermiculite or spill pads. Do not use standard paper towels if the solvent is DMF (rapid saturation).
Visualizations
Diagram 1: Safe Handling Decision Logic
This workflow integrates engineering controls with PPE decisions based on the state of matter.
Caption: Decision logic for handling Boc-6-bromo-DL-tryptophan, emphasizing static control for solids and permeation resistance for solutions.
References
-
Fisher Scientific. (2021). Safety Data Sheet: Boc-6-bromo-DL-tryptophan. Retrieved from
-
Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data (8th Ed). Retrieved from
-
National Institutes of Health (NIH). (2023). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
